molecular formula C22H36N4O7S B613648 Boc-N-Me-Arg(Mtr)-OH CAS No. 125602-26-8

Boc-N-Me-Arg(Mtr)-OH

Cat. No.: B613648
CAS No.: 125602-26-8
M. Wt: 500.62
InChI Key: CCQFOFXVPZPGDN-INIZCTEOSA-N
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Description

Boc-N-Me-Arg(Mtr)-OH, also known as this compound, is a useful research compound. Its molecular formula is C22H36N4O7S and its molecular weight is 500.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O7S/c1-13-12-17(32-8)14(2)15(3)18(13)34(30,31)25-20(23)24-11-9-10-16(19(27)28)26(7)21(29)33-22(4,5)6/h12,16H,9-11H2,1-8H3,(H,27,28)(H3,23,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQFOFXVPZPGDN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)N)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672930
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125602-26-8
Record name (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-N~2~-methyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Boc-N-Me-Arg(Mtr)-OH: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-N-α-methyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, commonly abbreviated as Boc-N-Me-Arg(Mtr)-OH. This specialized amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), particularly in the construction of peptides with modified backbones to enhance their therapeutic properties.

Chemical Structure and Physicochemical Properties

This compound is an L-arginine derivative carrying three key modifications: a tert-Butoxycarbonyl (Boc) group protecting the α-amino group, a methyl group on the α-nitrogen (N-methylation), and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protecting the side-chain guanidino function.

Chemical Structure:

Physicochemical Data Summary

While extensive experimental data for this specific derivative is not widely published, the following table summarizes its known identifiers and predicted properties. Data for the closely related Boc-Arg(Mtr)-OH is included for comparison where available.

PropertyThis compoundBoc-Arg(Mtr)-OH
CAS Number 125602-26-8[1][2][3]102185-38-6[4][5]
Molecular Formula C22H36N4O7S[1][2][3]C21H34N4O7S[4][5]
Molecular Weight 500.6 g/mol [1][2]486.58 g/mol [4][5]
Appearance White to off-white powder[3]White to slight yellow to beige powder[4]
Melting Point Data not availableData not available
Optical Rotation [α]D -38 ± 2º (c=0.55 in CHCl3)[3]+2.0 to +4.0° (c=1 in methanol)[4]
Boiling Point (Predicted) 650.4 ± 65.0 °CNot available
Density (Predicted) 1.25 ± 0.1 g/cm³Not available
pKa (Predicted) 3.96 ± 0.21Not available
Solubility Soluble in DMFClearly soluble in DMF[4]

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group, the N-methyl group, the arginine side chain, and the Mtr protecting group.

  • Boc Group: A sharp singlet around 1.4 ppm, integrating to 9 protons.

  • N-Methyl Group: A singlet around 2.7-3.2 ppm, integrating to 3 protons.

  • Arginine Backbone and Side Chain:

    • α-CH: A multiplet around 4.0-4.5 ppm.

    • β-CH₂, γ-CH₂, δ-CH₂: A series of multiplets between 1.5 and 3.5 ppm.

  • Mtr Group:

    • Aromatic Protons: A singlet for the aromatic proton on the Mtr ring around 6.5-7.0 ppm.

    • Methyl Groups: Several singlets for the three methyl groups on the aromatic ring between 2.0 and 2.6 ppm.

    • Methoxy Group: A singlet around 3.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display resonances corresponding to the carbonyl carbons, the carbons of the Boc and Mtr groups, and the arginine backbone and side chain.

  • Carbonyl Carbons: Signals for the carboxylic acid and the Boc carbonyl are expected in the range of 155-175 ppm.

  • Boc Group: The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the methyl carbons around 28 ppm.

  • N-Methyl Group: A signal around 30-35 ppm.

  • Arginine Backbone and Side Chain: Resonances for the α, β, γ, and δ carbons are expected between 25 and 55 ppm. The guanidino carbon will be further downfield.

  • Mtr Group: Aromatic carbons will resonate in the 120-160 ppm region, while the methyl and methoxy carbons will appear upfield.

Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected. Fragmentation may involve the loss of the Boc group (-100 Da) or isobutylene (-56 Da), as well as fragmentation of the Mtr group and the arginine side chain. Softer ionization techniques like MALDI might be preferable to minimize fragmentation of the Boc group.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ from the guanidino group and the carboxylic acid OH.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region.

  • C=O Stretching: A strong absorption around 1700-1750 cm⁻¹ for the carbonyls of the Boc group and the carboxylic acid.

  • S=O Stretching: Strong absorptions characteristic of the sulfonyl group in the Mtr moiety, typically around 1350 cm⁻¹ and 1160 cm⁻¹.

  • C-N and C-O Stretching: Bands in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocols

Incorporation of this compound in Boc-SPPS

The coupling of N-methylated amino acids is often challenging due to steric hindrance. Therefore, more powerful coupling reagents and potentially longer reaction times or double coupling strategies are recommended.

Workflow for Coupling:

Resin Peptide-Resin (Free N-terminus) Wash1 Wash with DCM Resin->Wash1 Neutralization Neutralize with DIEA in DCM Wash1->Neutralization Wash2 Wash with DCM Neutralization->Wash2 Coupling Couple to Resin Wash2->Coupling Preactivation Pre-activate this compound with Coupling Reagent (e.g., HATU/DIEA) in DMF Preactivation->Coupling Wash3 Wash with DMF and DCM Coupling->Wash3 Capping Optional: Cap unreacted amines (e.g., with Ac₂O) Wash3->Capping

Coupling Workflow Diagram

Protocol:

  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine following the standard Boc-deprotection step (e.g., 50% TFA in DCM) and subsequent neutralization (e.g., 5-10% DIEA in DCM).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) in N,N-dimethylformamide (DMF). Add a suitable coupling reagent. For sterically hindered N-methylated amino acids, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective choice.[7] Add DIEA (diisopropylethylamine) to the activation mixture.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for 2-4 hours. The progress of the coupling can be monitored using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not reliable for secondary amines.[7]

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF and then with dichloromethane (DCM).

  • Double Coupling (Optional): If the coupling is found to be incomplete, a second coupling step can be performed by repeating steps 2-4.

  • Capping (Optional): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step with acetic anhydride can be performed.

Cleavage of the Mtr Group and Final Deprotection in Boc-SPPS

The Mtr group is acid-labile and is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The use of scavengers is crucial to prevent side reactions with sensitive amino acid residues.

Workflow for Cleavage and Deprotection:

PeptideResin Fully Assembled Peptide-Resin WashDry Wash with DCM and Dry PeptideResin->WashDry Cleavage Treat with Strong Acid Cleavage Cocktail (e.g., HF or TFMSA with Scavengers) WashDry->Cleavage Precipitation Precipitate Peptide in Cold Ether Cleavage->Precipitation Isolation Isolate Crude Peptide (Filtration/Centrifugation) Precipitation->Isolation Purification Purify by RP-HPLC Isolation->Purification

References

The Strategic Application of Boc-N-Me-Arg(Mtr)-OH in Advanced Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The protected amino acid, tert-Butoxycarbonyl-N-methyl-L-arginine(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-OH, or Boc-N-Me-Arg(Mtr)-OH , serves as a critical building block in solid-phase peptide synthesis (SPPS) for the strategic incorporation of N-methylated arginine residues. This modification is a key tool in medicinal chemistry to enhance the therapeutic potential of peptides by improving their pharmacokinetic properties, such as metabolic stability, conformational rigidity, and cell permeability. This guide provides a comprehensive overview of its core applications, technical considerations for its use, and detailed experimental protocols.

Core Concepts and Applications

This compound is primarily utilized within the framework of Boc-chemistry SPPS. The Boc group provides temporary protection of the α-amino group, which is cleaved at each cycle with a moderate acid like trifluoroacetic acid (TFA). The Mtr group, a robust sulfonyl-based protecting group for the guanidino side chain of arginine, offers high stability against the repetitive acid treatments used for Boc removal. Its eventual cleavage requires strong acid conditions, typically anhydrous hydrogen fluoride (HF), which is characteristic of the final cleavage step in Boc-SPPS.

The principal driver for using this compound is the introduction of N-methylation on the peptide backbone. This seemingly minor modification has profound impacts on the resulting peptide:

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly reducing enzymatic degradation and thereby extending the peptide's in vivo half-life.

  • Improved Cell Permeability: N-methylation can enhance a peptide's ability to cross cell membranes. This is particularly relevant in the design of cell-penetrating peptides (CPPs), which are often rich in arginine residues. Studies have shown that N-methylation of oligoarginine peptides can lead to increased cellular uptake compared to their non-methylated counterparts.[1][2] The increased hydrophobicity and altered hydrogen bonding capacity contribute to this improved membrane translocation.

  • Conformational Constraint: The presence of the N-methyl group restricts the rotation around the peptide bond, leading to a more defined and rigid conformation. This can be advantageous for locking a peptide into its bioactive conformation, potentially increasing its affinity and selectivity for a specific biological target.

Technical Considerations and Data Presentation

The incorporation of N-methylated amino acids, including this compound, presents a significant synthetic challenge due to steric hindrance at the secondary amine. This can lead to slower and less efficient coupling reactions. To overcome this, more potent coupling reagents and potentially modified protocols are necessary.

Comparative Performance of Coupling Reagents

While direct, peer-reviewed quantitative comparisons for this compound are limited, data from studies on other sterically hindered and N-methylated amino acids provide valuable insights. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for such challenging couplings.

Coupling ReagentClassTypical Yield (%) for Hindered CouplingsKey Considerations
HATU Aminium/Uronium Salt>95Highly efficient for hindered couplings with rapid reaction times.[3]
HBTU Aminium/Uronium Salt90-95A reliable and widely used reagent, though slightly less reactive than HATU.
PyBOP Phosphonium Salt90-95Effective for hindered residues; byproducts are generally not problematic in SPPS.
PyAOP Phosphonium Salt>95Particularly effective for coupling N-methylated amino acids.[4]
DIC/HOBt Carbodiimide/Additive85-90A classic, cost-effective choice, but may require longer reaction times or double coupling for hindered residues.

Note: The presented yields are indicative and highly dependent on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The successful incorporation of this compound requires careful optimization of the coupling step to overcome its steric bulk. The following protocols provide a general workflow for Boc-SPPS and a specific, optimized method for the coupling of sterically hindered N-methylated amino acids.

General Boc-SPPS Cycle Workflow

The synthesis follows a cyclical process of deprotection, neutralization, and coupling.

Resin Start: Peptide-Resin (N-terminally Boc-protected) Deprotection 1. Nα-Boc Deprotection (25-50% TFA in DCM, 20-30 min) Resin->Deprotection Wash_1 2. Washing (DCM, IPA) Deprotection->Wash_1 Neutralization 3. Neutralization (5-10% DIEA in DCM/DMF, 2x 5-10 min) Wash_1->Neutralization Wash_2 4. Washing (DCM/DMF) Neutralization->Wash_2 Coupling 5. Coupling (Boc-AA, Coupling Reagent, Base in DMF) Wash_2->Coupling Wash_3 6. Washing (DMF, DCM) Coupling->Wash_3 End_Cycle End of Cycle: Elongated Peptide-Resin Wash_3->End_Cycle End_Cycle->Deprotection Repeat for next amino acid cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide N-Me-Arg Rich CPP Binding 1. Electrostatic Binding (to negative surface charges) Peptide->Binding Initial Interaction Endocytosis 2a. Endocytosis (e.g., Macropinocytosis) Binding->Endocytosis Energy-dependent Translocation 2b. Direct Translocation Binding->Translocation Energy-independent (Enhanced by N-Me) Endosome Endosome Endocytosis->Endosome Cytosol Cytosolic Release Translocation->Cytosol Escape 3. Endosomal Escape Endosome->Escape Escape->Cytosol

References

Technical Guide: Boc-N-Me-Arg(Mtr)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-α-Boc-N-α-methyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, commonly referred to as Boc-N-Me-Arg(Mtr)-OH. This specialized amino acid derivative is a critical building block for researchers and scientists in the field of peptide chemistry and drug development, particularly for the synthesis of peptides with enhanced therapeutic properties. This document outlines its chemical properties, detailed experimental protocols for its use, and the strategic implications of incorporating N-methylated arginine into peptide sequences.

Core Compound Data

This compound is a derivative of the amino acid arginine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, a methyl group on the alpha-nitrogen, and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group protecting the guanidino side chain. These modifications are crucial for its application in solid-phase peptide synthesis (SPPS).

PropertyValueReference
CAS Number 125602-26-8[1]
Molecular Formula C22H36N4O7S[1]
Molecular Weight 500.6 g/mol [1]
Synonym Boc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine[1]

The Role of N-Methylation in Peptide Drug Development

The incorporation of N-methylated amino acids, such as N-methyl-arginine, into peptide sequences is a key strategy for enhancing the pharmacological properties of peptide-based therapeutics. N-methylation of the peptide backbone introduces a conformational constraint and removes the amide proton, which has several significant benefits:

  • Increased Metabolic Stability: N-methylated peptides exhibit greater resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[2]

  • Improved Cell Permeability: The increased lipophilicity and reduced hydrogen bonding capacity can enhance the ability of peptides to cross cell membranes.[3] This is particularly relevant for developing orally bioavailable peptide drugs and cell-penetrating peptides.[3]

  • Modulation of Receptor Affinity: The conformational rigidity imposed by N-methylation can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for its target receptor.[2]

The diagram below illustrates the strategic benefits of incorporating N-methylated amino acids into peptide drug candidates.

G cluster_0 Peptide Properties cluster_1 Therapeutic Advantages N-Methylation N-Methylation Increased Lipophilicity Increased Lipophilicity N-Methylation->Increased Lipophilicity Reduced H-Bonding Reduced H-Bonding N-Methylation->Reduced H-Bonding Steric Shielding Steric Shielding N-Methylation->Steric Shielding Improved Target Affinity Improved Target Affinity N-Methylation->Improved Target Affinity Enhanced Bioavailability Enhanced Bioavailability Increased Lipophilicity->Enhanced Bioavailability Reduced H-Bonding->Enhanced Bioavailability Increased Half-life Increased Half-life Steric Shielding->Increased Half-life

Impact of N-Methylation on Peptide Properties.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence via Boc-based solid-phase peptide synthesis (SPPS), followed by deprotection and analysis.

Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • N-α-Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2-5 minutes.[4]

    • Drain the solution and add a fresh portion of 50% TFA in DCM for 20-30 minutes.[5]

    • Wash the resin thoroughly with DCM (3 times), IPA (1 time), and DCM (3 times).[5]

  • Neutralization:

    • Wash the resin with 5-10% DIEA in DCM for 2 minutes, repeating this step once.[5]

    • Wash the resin with DCM (3 times).

  • Coupling:

    • Dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.

    • Add this solution to the resin, followed by the addition of DIC (2-4 equivalents).

    • Agitate the reaction vessel at room temperature for 2-4 hours. The coupling of N-methylated amino acids can be sterically hindered and may require longer reaction times or the use of more potent coupling reagents like PyBOP.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: this test is not applicable for the N-methylated amine and should be performed on a small sample before the N-methylated residue is added to confirm the deprotection of the previous residue).

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

The following diagram outlines the general workflow for a single cycle of Boc-SPPS.

G start Start Cycle deprotection N-α-Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling (this compound, DIC/HOBT) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end End Cycle wash3->end

Workflow for a single cycle of Boc-SPPS.
Protocol 2: Side-Chain Deprotection of Arg(Mtr)

The Mtr group is relatively acid-labile but requires stronger acidic conditions for complete removal than the Boc group.

Materials:

  • Protected peptide containing Arg(Mtr)

  • Cleavage cocktail: 5% (w/w) phenol in TFA

Procedure:

  • After peptide synthesis is complete, cleave the peptide from the resin if necessary using standard protocols (e.g., HF cleavage for Merrifield resins).

  • Dissolve the protected peptide in a solution of 5% (w/w) phenol in TFA.[6]

  • Stir the mixture at room temperature. The complete removal of the Mtr group can be slow, often requiring several hours (e.g., up to 7.5 hours).[6]

  • Monitor the deprotection reaction by HPLC to ensure complete removal of the Mtr group.[6]

  • Once the reaction is complete, evaporate the TFA.

  • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

  • Isolate the peptide by centrifugation or filtration and dry under vacuum.

Protocol 3: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final peptide.

Instrumentation:

  • A standard HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in the mobile phase A.

  • Gradient Elution:

    • Use a linear gradient appropriate for the hydrophobicity of the peptide. A typical gradient might be from 5% to 95% of mobile phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at 220 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide.

Signaling Pathways and Applications

This compound itself is a synthetic building block and does not directly participate in signaling pathways. However, the peptides synthesized using this derivative are of significant interest in drug discovery. N-methylated arginine residues are incorporated into peptides to modulate their interaction with various biological targets.

For example, arginine-rich cell-penetrating peptides (CPPs) are widely used to deliver therapeutic cargo into cells. N-methylation of these CPPs can enhance their cellular uptake.[3] The mechanism of uptake can involve direct translocation across the plasma membrane or endocytic pathways. Peptides containing N-methylated arginine can also be designed as inhibitors or modulators of protein-protein interactions, where the conformational constraint and altered hydrogen bonding capacity can lead to improved binding and selectivity. Research has explored their use in developing inhibitors for enzymes like protein arginine N-methyltransferases (PRMTs).[7]

The diagram below shows a generalized representation of how a peptide containing N-methylated arginine might interact with a cell.

G Peptide(N-Me-Arg) Peptide(N-Me-Arg) Cellular Uptake Cellular Uptake Peptide(N-Me-Arg)->Cellular Uptake Enhanced Permeability Cell Membrane Cell Membrane Intracellular Target Intracellular Target Cellular Uptake->Intracellular Target Therapeutic Action

Cellular interaction of an N-methylated peptide.

References

Navigating the Solubility of Boc-N-Me-Arg(Mtr)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Nα-Boc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine (Boc-N-Me-Arg(Mtr)-OH), a critical building block in peptide synthesis. An understanding of its solubility in various organic solvents is paramount for optimizing coupling reactions, purification processes, and overall workflow efficiency in the development of peptide-based therapeutics. This document outlines the theoretical and practical aspects of the solubility of this protected amino acid, provides a detailed experimental protocol for its determination, and offers a visual workflow to guide laboratory practices.

Core Concepts in this compound Solubility

This compound is a derivative of the amino acid L-arginine, featuring three key modifications that significantly influence its solubility profile:

  • Nα-tert-butoxycarbonyl (Boc) group: This bulky, lipophilic protecting group on the alpha-amino group increases the nonpolar character of the molecule, generally enhancing its solubility in organic solvents.

  • Nα-methyl group: The presence of a methyl group on the alpha-amino nitrogen further increases the steric hindrance and lipophilicity in this region of the molecule.

  • Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl) (Mtr) group: This large, aromatic protecting group on the guanidino side chain is highly nonpolar and significantly contributes to the overall hydrophobicity of the molecule, steering its solubility towards organic media.

The interplay of the polar carboxylic acid group and the extensive nonpolar protecting groups dictates the compound's solubility. Following the principle of "like dissolves like," solvents that can effectively solvate both the polar and the substantial nonpolar regions of the this compound molecule will be the most effective.

Solubility Profile of this compound

Precise, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the public domain. However, based on the solubility of structurally similar compounds and general principles of protected amino acid solubility, a qualitative assessment can be made. Boc-protected amino acids are typically soluble in common polar aprotic solvents used in solid-phase peptide synthesis (SPPS).

Table 1: Qualitative and Quantitative Solubility of this compound

Organic SolventChemical FormulaPolarity IndexQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)
N,N-Dimethylformamide (DMF)C₃H₇NO6.4Expected to be solubleData not available
Dichloromethane (DCM)CH₂Cl₂3.1Expected to be solubleData not available
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO6.5Expected to be solubleData not available
Tetrahydrofuran (THF)C₄H₈O4.0Expected to be moderately solubleData not available
Acetonitrile (ACN)C₂H₃N5.8Expected to be moderately solubleData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Expected to be solubleData not available
Methanol (MeOH)CH₄O5.1Expected to be sparingly solubleData not available
Isopropanol (IPA)C₃H₈O3.9Expected to be sparingly solubleData not available

Note: The qualitative solubility is an educated estimation based on the chemical structure and the known solubility of similar protected amino acids. For a related compound, Boc-Arg(Mtr)-OH, it is noted to be "clearly soluble" in DMF at a concentration of 1 mmole in 2 mL.

Experimental Protocol for Determining Solubility

This section details a standardized gravimetric method for the experimental determination of the solubility of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Organic solvents of interest (analytical grade)

  • Analytical balance (accurate to ±0.01 mg)

  • Vials with screw caps

  • Constant temperature shaker or orbital incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed collection vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

    • Record the initial weight of the solid in each vial.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation will facilitate this process.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the filtered saturated solution into a pre-weighed collection vial. Record the exact volume of the filtered solution collected.

  • Solvent Evaporation and Mass Determination:

    • Place the collection vials in a vacuum oven or desiccator to evaporate the solvent completely.

    • Once the solvent has been removed, re-weigh the collection vials containing the dried solute.

  • Calculation of Solubility:

    • Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound.

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of solvent (mL)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Workflow for Determining the Solubility of this compound A Preparation of Saturated Solution (Excess solid + known volume of solvent) B Equilibration (Constant temperature shaking for 24-48h) A->B Incubate C Sample Collection & Filtration (Supernatant through 0.22 µm filter) B->C Isolate D Solvent Evaporation (Vacuum oven or desiccator) C->D Dry E Mass Determination (Weighing the dried solute) D->E Weigh F Solubility Calculation (mg/mL) E->F Calculate

Caption: A stepwise workflow for the experimental determination of solubility.

Factors Influencing the Solubility of this compound

Several factors inherent to the molecular structure of this compound and the properties of the solvent system will influence its solubility.[1]

  • Polarity: The molecule possesses both a polar carboxylic acid group and large, nonpolar protecting groups. Solvents that can effectively solvate both these moieties will be most suitable. Polar aprotic solvents like DMF and NMP are generally good choices as they can interact with the polar group while also accommodating the large nonpolar regions.

  • Steric Hindrance: The bulky Boc and Mtr groups, along with the N-methyl group, create significant steric hindrance. This can affect how solvent molecules pack around the solute, potentially limiting solubility in more ordered solvent structures.

  • Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding may interact favorably with this part of the molecule.

  • Temperature: For most solids, solubility increases with temperature. Gentle warming can be employed to increase the solubility of this compound, but caution should be exercised to avoid potential degradation.[2]

  • Purity of the Compound: Impurities present in the this compound sample can affect its measured solubility.

Conclusion

References

The Mtr Protecting Group in Arginine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing arginine residues presents a unique set of challenges due to the highly basic and nucleophilic nature of the guanidinium side chain. Effective protection of this functional group is paramount to prevent side reactions and ensure the desired peptide sequence is obtained with high purity. Among the arsenal of protecting groups available, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group has historically played a significant role. This technical guide provides an in-depth analysis of the Mtr protecting group in the context of arginine derivatives, covering its application, cleavage, associated side reactions, and a comparative overview with other common arginine protecting groups.

The Role and Application of the Mtr Protecting Group

The Mtr group is an acid-labile sulfonyl-based protecting group employed to mask the guanidino functionality of arginine during solid-phase peptide synthesis (SPPS). It is compatible with both tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. In Boc chemistry, the Mtr group is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF).[1] In the more widely used Fmoc strategy, the Mtr group is stable to the basic conditions required for Nα-Fmoc removal (e.g., piperidine in DMF) and is cleaved at the end of the synthesis with trifluoroacetic acid (TFA), usually in the presence of scavengers.[1][2]

The Mtr group's stability to acid is greater than that of other commonly used sulfonyl-based protecting groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[3][4] This higher stability can be advantageous in the synthesis of complex peptides where milder acid-labile protecting groups on other residues need to be selectively removed. However, this also means that harsher conditions are required for the complete removal of the Mtr group, which can lead to longer reaction times and an increased risk of side reactions.[1][5] Consequently, for routine Fmoc-SPPS, the more labile Pbf and Pmc groups have largely superseded Mtr, especially in peptides containing multiple arginine residues.[2][4] Fmoc-Arg(Mtr)-OH is therefore best utilized in the synthesis of peptides with only one or two arginine residues.[6]

Quantitative Data: A Comparative Look at Arginine Protecting Groups

The choice of protecting group significantly impacts cleavage efficiency and final peptide purity. While specific kinetic data for Mtr cleavage is dispersed throughout the literature, a comparative understanding can be gleaned from studies focusing on Pbf and Pmc, which are known to be more labile than Mtr.

Protecting GroupNα-StrategyRelative Acid LabilityTypical Cleavage Time (TFA-based)Reported Yield/PurityKey Considerations
Mtr Boc/FmocLow3 - 24 hours[7][8]VariableIncreased risk of side reactions due to prolonged acid exposure.[9]
Pmc FmocMedium2 - 6 hours[9]~46% in a 3-hour TFA treatment[9]More acid labile than Mtr.[4]
Pbf FmocHigh1.5 - 3 hours[9]~69% in a 3-hour TFA treatment[9]Most labile of the common sulfonyl groups.[4]
Tos Boc/FmocVery LowRequires strong acid (e.g., HF)[9]VariableNot efficiently cleaved by TFA.[9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-Arg(Mtr)-OH

A standard cycle for the incorporation of an arginine residue using Fmoc-Arg(Mtr)-OH in SPPS is outlined below. This workflow can be performed manually or on an automated peptide synthesizer.

cluster_SPPS_Cycle SPPS Cycle for Fmoc-Arg(Mtr)-OH Incorporation Resin_Swelling 1. Resin Swelling Swell peptide-resin in DMF for 30-60 min. Fmoc_Deprotection 2. Nα-Fmoc Deprotection Treat resin with 20% piperidine in DMF (5 min, then 15 min). Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Wash resin thoroughly with DMF. Fmoc_Deprotection->Washing_1 Coupling 5. Coupling Add the activated amino acid solution to the resin and couple for 1-2 hours. Washing_1->Coupling Amino_Acid_Activation 4. Amino Acid Activation In a separate vessel, dissolve Fmoc-Arg(Mtr)-OH, a coupling reagent (e.g., HBTU/HATU), and a base (e.g., DIEA) in DMF. Amino_Acid_Activation->Coupling Washing_2 6. Washing Wash resin with DMF and then DCM. Coupling->Washing_2 Next_Cycle Proceed to the next cycle or final cleavage. Washing_2->Next_Cycle

Diagram 1. Standard SPPS cycle for incorporating Fmoc-Arg(Mtr)-OH.
Cleavage of the Mtr Group and Peptide from the Resin (Fmoc-SPPS)

The removal of the Mtr group requires relatively strong acidic conditions and the use of scavengers to trap the reactive cationic species generated during cleavage.

Protocol 1: Standard TFA Cleavage

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture for Mtr-protected peptides is 5% (w/w) phenol in TFA.[10][11]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[10]

  • Incubation: Stir the mixture at room temperature. The reaction time can vary from 3 to 24 hours, depending on the number of Arg(Mtr) residues.[7][8] It is highly recommended to monitor the cleavage of the Mtr group by HPLC.[10]

  • Peptide Isolation: a. Filter the resin and collect the filtrate. b. Evaporate the solution to dryness.[10] c. Partition the residue between water and dichloromethane.[10] d. Wash the aqueous layer with dichloromethane (4 times).[10] e. Lyophilize the aqueous layer to obtain the crude peptide.[10]

Protocol 2: Rapid Cleavage with Trimethylsilyl Bromide (TMSBr)

For peptides sensitive to prolonged acid exposure, a faster cleavage protocol can be employed.

  • Reagent Preparation: Prepare a solution of EDT (0.50 mL), m-cresol (0.1 mL), and thioanisole (1.17 mL) in TFA (7.5 mL) and cool to 0°C.[12]

  • TMSBr Addition: Add TMSBr (1.32 mL) to the cooled solution.[12]

  • Cleavage Reaction: Add the peptide-resin (200 mg) and allow the mixture to stand for 15 minutes at 0°C under a nitrogen atmosphere. This method has been shown to deprotect up to four Arg(Mtr) residues in this time.[12]

  • Peptide Isolation: a. Filter the resin and wash twice with clean TFA.[12] b. Precipitate the peptide by adding the combined filtrate to cold diethyl ether. c. Isolate the peptide by centrifugation and wash with cold ether. d. Dry the crude peptide under vacuum.

cluster_Cleavage_Workflow Mtr Cleavage and Peptide Isolation Workflow Peptide_Resin Peptide-Resin with Arg(Mtr) Cleavage_Cocktail Add Cleavage Cocktail (e.g., TFA/Phenol or TMSBr) Peptide_Resin->Cleavage_Cocktail Cleavage_Reaction Cleavage and Deprotection (15 min to 24 hours) Cleavage_Cocktail->Cleavage_Reaction Filtration Filter to remove resin Cleavage_Reaction->Filtration Filtrate Filtrate containing peptide Filtration->Filtrate Precipitation Precipitate with cold ether Filtrate->Precipitation Isolation Isolate by centrifugation Precipitation->Isolation Crude_Peptide Crude Peptide Isolation->Crude_Peptide

Diagram 2. General workflow for Mtr cleavage and peptide isolation.

Side Reactions Associated with Mtr Cleavage

The harsh acidic conditions required for Mtr removal can lead to several side reactions, impacting the purity and yield of the final peptide.

  • Sulfonation: The cleaved Mtr group can act as a sulfonating agent. This is a significant issue, particularly with tryptophan residues, leading to the formation of Trp(Mtr) adducts.[13] To a lesser extent, sulfonation of the deprotected arginine side chain, as well as the hydroxyl groups of serine and threonine, can occur.[13] The use of scavengers like thioanisole and thiocresol is crucial to suppress this side reaction.[13] For peptides containing tryptophan, the use of N-Boc protected tryptophan (Fmoc-Trp(Boc)-OH) is strongly recommended to prevent indole modification.[12]

  • Tryptophan Alkylation: Besides sulfonation, the indole ring of tryptophan is susceptible to alkylation by carbocations generated during cleavage.

  • Incomplete Deprotection: Due to the stability of the Mtr group, incomplete removal can be a problem, especially in peptides with multiple arginine residues, leading to a heterogeneous product mixture.[1] HPLC monitoring is essential to ensure complete deprotection.[7]

cluster_Side_Reactions Logical Relationships in Mtr Deprotection Cleavage_Conditions Cleavage Conditions (Strong Acid, Long Duration) Mtr_Cation Reactive Mtr Cation Cleavage_Conditions->Mtr_Cation generates Side_Reactions Potential Side Reactions Mtr_Cation->Side_Reactions leads to Tryptophan Tryptophan Residue Side_Reactions->Tryptophan affects Serine_Threonine Ser/Thr Residues Side_Reactions->Serine_Threonine affects Arginine Deprotected Arginine Side_Reactions->Arginine affects Mitigation Mitigation Strategies Side_Reactions->Mitigation requires Sulfonation Sulfonation Tryptophan->Sulfonation undergoes Serine_Threonine->Sulfonation undergoes Arginine->Sulfonation undergoes Scavengers Use of Scavengers (Thioanisole, Phenol) Mitigation->Scavengers includes Trp_Boc Use of Fmoc-Trp(Boc)-OH Mitigation->Trp_Boc includes HPLC_Monitoring HPLC Monitoring Mitigation->HPLC_Monitoring includes Desired_Peptide High Purity Peptide Mitigation->Desired_Peptide enables

Diagram 3. Logical relationships of Mtr deprotection and side reactions.

Conclusion

The Mtr protecting group for arginine has been a valuable tool in peptide synthesis, particularly in scenarios requiring a more acid-stable protecting group. However, its use necessitates careful consideration of cleavage conditions and potential side reactions. The prolonged exposure to strong acids required for its removal increases the likelihood of side-chain modifications, especially sulfonation of sensitive residues like tryptophan. For many applications, particularly in Fmoc-based solid-phase peptide synthesis of sequences with multiple arginines, the more labile Pbf and Pmc protecting groups offer a more efficient and cleaner route to the target peptide. Nevertheless, a thorough understanding of the Mtr group's properties, as detailed in this guide, allows researchers to make informed decisions and troubleshoot potential issues when its specific stability profile is required for a synthetic strategy. The development of rapid cleavage protocols further enhances the utility of Mtr-protected arginine derivatives in modern peptide chemistry.

References

A Comprehensive Technical Guide to the Stability and Storage of Boc-N-Me-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for N-α-tert-Butoxycarbonyl-N-α-methyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine, abbreviated as Boc-N-Me-Arg(Mtr)-OH. Understanding the chemical stability of this critical raw material is paramount for ensuring the integrity and success of peptide synthesis campaigns, particularly in the development of therapeutic peptides. This document synthesizes available data, outlines potential degradation pathways based on the constituent protecting groups, and provides detailed protocols for handling and stability assessment.

Physicochemical Properties and Structural Features

This compound is a derivative of the amino acid arginine, modified with three key protective groups: a tert-butoxycarbonyl (Boc) group on the α-amino group, a methyl group also on the α-nitrogen, and a 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group on the side-chain guanidino function. The N-methylation introduces steric hindrance, which can enhance the proteolytic stability of the resulting peptide but also presents challenges during peptide coupling reactions.

Stability Profile and Degradation Pathways

While specific quantitative stability data for this compound is not extensively published, a robust understanding of its stability can be inferred from the known behavior of its constituent protecting groups and closely related analogs. The primary liabilities for this compound are the acid-labile Boc group and the conditions required for the eventual cleavage of the highly stable Mtr group.

2.1. Acid Lability of the Boc Group:

The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. The primary degradation pathway is acid-catalyzed hydrolysis, which yields tert-butanol and carbon dioxide, leaving a free N-methyl-α-amino group. This deprotection is the basis of its use in solid-phase peptide synthesis (SPPS). However, inadvertent exposure to acidic environments during storage or handling can lead to premature deprotection and compromise the purity of the starting material.

2.2. Stability of the Mtr Group:

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is one of the most stable sulfonyl-based protecting groups for the arginine side chain. Its removal requires strong acid conditions, typically treatment with trifluoroacetic acid (TFA) for extended periods.[1] It is significantly more stable than other common arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[1] This high stability makes it less susceptible to degradation under routine handling and storage conditions but requires careful consideration during the final peptide cleavage step to avoid side reactions on the peptide itself.

2.3. Influence of N-Methylation:

The presence of the N-methyl group can influence the reactivity of the molecule. While it enhances steric bulk, potentially slowing down some degradation reactions, it does not fundamentally alter the susceptibility of the Boc group to acid hydrolysis.

Potential Degradation Pathway Overview

Potential Degradation of this compound cluster_products Degradation Products A This compound B H-N-Me-Arg(Mtr)-OH (Deprotected Amino Acid) A->B  Acidic Conditions (e.g., moisture, acidic vapors) C tert-Butanol + CO2

Potential Acid-Catalyzed Degradation of this compound.

Recommended Storage Conditions

To maintain the long-term purity and stability of this compound, the following storage conditions are recommended, based on data for the closely related, non-methylated analog, Boc-Arg(Mtr)-OH.

ConditionSolid CompoundStock Solution
Temperature 15-25°C (Short-term)[2]-20°C (up to 1 year)[3]
2-8°C (Long-term, recommended)-80°C (up to 2 years)[3]
Atmosphere Store under inert gas (Argon or Nitrogen)Aliquot to minimize freeze-thaw cycles
Light Protect from lightStore in amber vials
Moisture Store in a desiccator or dry cabinetUse anhydrous solvents for preparation

Experimental Protocols

4.1. Protocol for Handling and Weighing:

  • Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: If possible, perform weighing and handling in a glove box under an inert atmosphere (argon or nitrogen). If a glove box is not available, work quickly in a fume hood with low humidity.

  • Dispensing: Use clean, dry spatulas and weighing instruments. Avoid introducing any contaminants into the main stock.

  • Sealing: After dispensing, flush the container with an inert gas before tightly resealing.

  • Cleaning: Clean any spills promptly and dispose of waste according to institutional guidelines.

4.2. Protocol for Stability Assessment by HPLC:

This protocol provides a general method for assessing the stability of this compound under specific stress conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several vials for stress testing (e.g., exposure to elevated temperature, acidic pH, or basic pH).

    • Prepare a control sample stored at -80°C.

  • Stress Conditions:

    • Thermal Stress: Incubate samples at various temperatures (e.g., 40°C, 60°C) for defined time points (e.g., 1, 3, 7, 14 days).

    • Acidic/Basic Stress: Adjust the pH of the sample solutions using dilute HCl or NaOH and incubate at room temperature for defined time points.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to resolve the parent compound from potential degradants (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Inject the control and stressed samples at each time point.

    • Calculate the percentage of the parent peak area relative to the total peak area to determine the extent of degradation.

    • Identify any new peaks that appear as potential degradation products.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing this compound to ensure its stability and integrity for use in peptide synthesis.

Workflow for this compound Handling and Storage A Receipt of this compound B Log Lot Number and Date A->B C Store Solid at 2-8°C under Inert Gas B->C D Equilibrate to Room Temperature Before Use C->D E Weigh in Dry, Inert Atmosphere D->E F Prepare Stock Solution with Anhydrous Solvent E->F I Use in Peptide Synthesis E->I Direct Use of Solid G Aliquot Stock Solution F->G H Store Aliquots at -20°C or -80°C G->H H->I

Recommended workflow for handling and storage of this compound.

Conclusion

The stability of this compound is critical for the successful synthesis of N-methylated arginine-containing peptides. While this derivative is generally stable as a solid under recommended storage conditions, its susceptibility to acid-catalyzed degradation of the Boc group necessitates careful handling to prevent exposure to moisture and acidic environments. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the high purity of this reagent, leading to more reliable and reproducible results in their drug discovery and development efforts.

References

Technical Guide: Boc-N-Me-Arg(Mtr)-OH for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-N-Me-Arg(Mtr)-OH, a specialized amino acid derivative crucial for peptide synthesis and drug development. Due to the limited availability of public-facing technical data for this specific compound, this guide leverages information from commercially available, closely related analogues, such as Boc-Arg(Mtr)-OH, to provide researchers with reliable benchmarks for supplier evaluation, purity assessment, and experimental design.

Supplier and Product Information

This compound (N-α-tert-Butoxycarbonyl-N-α-methyl-N-ω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine) is a niche reagent available from a select number of chemical suppliers. While comprehensive certificates of analysis are not always publicly accessible, the following suppliers have been identified as sources for this compound. Researchers are advised to request lot-specific data prior to purchase.

SupplierChemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
ChemPep This compound125602-26-8C₂₂H₃₆N₄O₇S500.6
Chemrio This compound125602-26-8C₂₂H₃₆N₄O₇S500.61

Purity and Quality Benchmarks

To establish a reasonable expectation of purity for this compound, this section details the specifications for the widely used and well-characterized analogue, Boc-Arg(Mtr)-OH, supplied by Novabiochem® (Sigma-Aldrich). These benchmarks are typical for high-quality amino acid derivatives used in solid-phase peptide synthesis (SPPS).

ParameterSpecificationMethod
Purity (HPLC) ≥98.0% (area %)Reverse-Phase High-Performance Liquid Chromatography
Purity (TLC) ≥98%Thin-Layer Chromatography
Identity Conforms to structureInfrared Spectroscopy (IR)
Appearance White to off-white powderVisual Inspection
Solubility Clearly soluble (1 mmol in 2 mL DMF)Visual Inspection
Optical Rotation +2.0 to +4.0° (c=1 in Methanol)Polarimetry

Experimental Protocols for Quality Assessment

The following are representative protocols for assessing the purity of protected amino acids like this compound, based on standard methodologies in peptide chemistry.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for determining the purity of amino acid derivatives. The method separates the main compound from any impurities based on hydrophobicity.

Objective: To quantify the purity of the amino acid derivative by measuring the area percentage of the main peak.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typical. For example, 5% to 95% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the initial mobile phase composition or a suitable solvent like acetonitrile.

  • Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively assessing purity and identifying the presence of major impurities.

Objective: To visualize the primary compound and any significant impurities.

Methodology:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Sample Application: Spot a dilute solution of the compound (in a volatile solvent like DCM or Methanol) onto the TLC plate baseline.

  • Mobile Phase (Eluent): A variety of solvent systems can be effective. A common system for Boc-protected amino acids is a mixture of a non-polar and a polar solvent, such as:

    • Dichloromethane (DCM) : Methanol (MeOH) (e.g., 95:5 v/v)

    • Ethyl Acetate : Hexanes (e.g., 1:1 v/v)

    • n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v)[1]

  • Development: Place the plate in a sealed chamber containing the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • Examine the dried plate under UV light (254 nm) to visualize UV-active spots.

    • Stain the plate with a suitable reagent. Ninhydrin stain is commonly used for free amines, but for N-terminally protected amino acids, a more general stain like potassium permanganate or iodine vapor is necessary to visualize the compound.

Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key conceptual workflows relevant to the use of this compound in a research setting.

cluster_procurement Procurement & Initial Verification cluster_qc In-House Quality Control cluster_application Experimental Application A Identify Supplier (e.g., ChemPep, Chemrio) B Request Lot-Specific Certificate of Analysis A->B C Procure This compound B->C D Confirm Identity (e.g., Mass Spec, IR) C->D E Assess Purity (RP-HPLC, TLC) D->E F Compare Data to Supplier CoA & Benchmarks E->F G Qualify for Use in Peptide Synthesis F->G H Incorporate into Peptide Sequence via SPPS G->H I Cleavage, Deprotection, & Purification H->I J Final Peptide Analysis I->J

Caption: Workflow for Procurement and Use of Amino Acid Derivatives.

This second diagram illustrates the logical relationship of protecting groups in Boc-based solid-phase peptide synthesis (SPPS), which is the primary application for this reagent.

Resin Solid Support (Resin) Peptide Growing Peptide Chain Resin->Peptide Anchored via C-terminus FinalPeptide Deprotected Peptide Boc α-Amino Group (Boc protected) Peptide->Boc Temporary Protection Mtr Arginine Side Chain (Mtr protected) Peptide->Mtr Semi-permanent Protection TFA TFA Treatment (Mild Acid) TFA->Boc Cleaves Boc (Repetitive Step) HF HF or TFMSA (Strong Acid) HF->Resin Cleaves from Resin (Final Step) HF->Mtr Cleaves Mtr (Final Step)

Caption: Protecting Group Strategy in Boc-SPPS.

References

Function of Boc protecting group in peptide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of the Boc Protecting Group in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide chemistry, enabling the stepwise and controlled synthesis of peptides. Its strategic use in solid-phase peptide synthesis (SPPS) has been pivotal in the development of peptide-based therapeutics and research tools. This technical guide provides a comprehensive overview of the Boc protecting group, detailing its mechanism of action, application in SPPS, and the critical experimental protocols for its use.

The primary function of the Boc group is to temporarily protect the α-amino group of an amino acid, preventing it from participating in unwanted side reactions during peptide bond formation.[1] The Boc group is a carbamate that renders the amino group nucleophilically inert.[1] Its utility is defined by its stability under a range of conditions and its susceptibility to cleavage under specific, controlled acidic conditions.[1]

Introduction of the Boc Group (Protection)

The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[2]

Mechanism of Boc Protection:

The amino group of the amino acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the formation of the Boc-protected amino acid, tert-butanol, and carbon dioxide.[2][3]

Boc Protection Mechanism cluster_reactants Reactants cluster_products Products AA H₂N-CHR-COOH (Amino Acid) BocAA Boc-HN-CHR-COOH (Boc-protected Amino Acid) AA->BocAA Base (e.g., NaOH, TEA) Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->BocAA tBuOH t-BuOH (tert-Butanol) BocAA->tBuOH CO2 CO₂ (Carbon Dioxide) BocAA->CO2

Mechanism of Boc protection of an amino acid.

Removal of the Boc Group (Deprotection)

The acid-labile nature of the Boc group allows for its selective removal.[1] This is most commonly achieved using moderately strong acids like trifluoroacetic acid (TFA).[1][4] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine.[5]

Mechanism of Boc Deprotection:

The deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA). This is followed by the heterolytic cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid derivative. The carbamic acid is unstable and spontaneously decarboxylates to yield the deprotected amine and carbon dioxide.[5]

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocPeptide Boc-HN-Peptide-Resin ProtonatedBoc Boc(H⁺)-HN-Peptide-Resin BocPeptide->ProtonatedBoc Protonation Acid H⁺ (e.g., TFA) Acid->ProtonatedBoc CarbamicAcid HOOC-HN-Peptide-Resin ProtonatedBoc->CarbamicAcid Cleavage tButylCation (CH₃)₃C⁺ ProtonatedBoc->tButylCation DeprotectedPeptide H₃N⁺-Peptide-Resin CarbamicAcid->DeprotectedPeptide Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene CH₂=C(CH₃)₂ tButylCation->Isobutylene Elimination

Mechanism of acid-catalyzed Boc deprotection.

Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical approach in SPPS.[6] This strategy relies on graduated acid lability, where the Nα-Boc group is removed by a moderate acid (TFA), while the more acid-stable benzyl-based side-chain protecting groups are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[4][6]

A typical Boc-SPPS cycle involves the following steps:

  • Deprotection: Removal of the N-terminal Boc group with TFA in dichloromethane (DCM).[4]

  • Neutralization: Neutralization of the resulting trifluoroacetate salt with a base like diisopropylethylamine (DIEA).[6]

  • Coupling: Coupling of the next Nα-Boc-protected amino acid, activated by a coupling reagent.[4]

  • Washing: Washing the resin to remove excess reagents and byproducts.[4]

This cycle is repeated until the desired peptide sequence is assembled.

Boc_SPPS_Workflow Boc Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start: C-terminal Boc-amino acid attached to resin Deprotection 1. Deprotection: Remove Boc group (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization: (e.g., 5% DIEA in DCM) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling: Add next Boc-amino acid + coupling agent Wash2->Coupling Wash3 Wash Coupling->Wash3 Repeat Repeat cycle for each amino acid Wash3->Repeat Repeat->Deprotection Add another amino acid FinalCleavage Final Cleavage: Cleave peptide from resin and remove side-chain protecting groups (e.g., HF, TFMSA) Repeat->FinalCleavage Synthesis complete

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Data Presentation: Comparison of Deprotection Reagents

The choice of acid for Boc deprotection can influence reaction time, yield, and product purity.[7] Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the most common reagents.[7]

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)[7]4M in Dioxane; 1M-4M in other organic solvents (e.g., MeOH, EtOAc)[7]
Reaction Time Generally 30 minutes to a few hours at room temperature.[5][7]Can be rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on conditions.[7]
Yield Typically high to quantitative.[7]Typically high to quantitative, often exceeding 95%.[5]
Product Purity Generally high, though the TFA salt can sometimes be oily.[7][8]Often high, with the hydrochloride salt frequently being a crystalline solid, aiding purification.[7][8]
Selectivity May cleave other acid-sensitive protecting groups.[7]Can offer better selectivity depending on the solvent and concentration.
Side Reactions The intermediate t-butyl cation can cause alkylation of nucleophilic residues (e.g., Trp, Met).[7]Similar potential for t-butyl cation side reactions.[7]

Experimental Protocols

Protocol for N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid using di-tert-butyl dicarbonate.[1]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[1]

  • Add the base (e.g., NaOH) and stir until the amino acid is completely dissolved.[1]

  • Cool the reaction mixture to 0 °C.[1]

  • Add di-tert-butyl dicarbonate portion-wise while stirring.[1]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1]

  • Concentrate the reaction mixture to remove the organic solvent.[1]

  • Cool the aqueous solution and acidify to pH 2-3 with 1M HCl.[1]

  • Extract the product with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.[1]

Protocol for Boc Deprotection in SPPS

This protocol outlines the removal of the N-terminal Boc group from a peptide-resin.[4]

Materials:

  • Peptide-resin with an N-terminal Boc group

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Isopropanol (IPA)

Procedure:

  • Swell the peptide-resin in DCM for 30-60 minutes.[4]

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.[4]

  • Agitate the mixture for a pre-wash of 5 minutes.[4]

  • Continue agitation for an additional 15-25 minutes for complete deprotection.[4]

  • Drain the TFA solution.

  • Wash the resin with DCM (3 times) and IPA (2 times) to remove excess TFA.[4]

  • Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[6]

  • Wash the resin with DCM (3 times) to remove excess DIEA. The resin is now ready for the next coupling step.

Side Reactions and Mitigation Strategies

During the acid-catalyzed deprotection of the Boc group, the generated tert-butyl cation can lead to side reactions, particularly the alkylation of nucleophilic amino acid side chains such as tryptophan (Trp), cysteine (Cys), and methionine (Met).[6] To prevent these undesired modifications, scavengers are added to the deprotection solution.[6]

Common Scavengers and Their Targets:

ScavengerTarget Residue(s)Concentration
Dithioethane (DTE)Trp, Cys, Met0.5%
AnisoleTrp
ThioanisoleTrp

Glutamic acid residues can undergo side reactions during HF cleavage, leading to the formation of a pyroglutamine residue or an aryl ketone if a scavenger like anisole is present.[9] Additionally, diketopiperazine formation can occur at the dipeptide stage, especially with proline, though it is less prevalent in Boc-based synthesis compared to Fmoc-based methods.[9]

Conclusion

The Boc protecting group remains an indispensable tool in peptide chemistry. Its predictable reactivity, coupled with well-established protocols, allows for the reliable synthesis of a wide range of peptides. A thorough understanding of its chemistry, including the mechanisms of protection and deprotection, potential side reactions, and appropriate mitigation strategies, is crucial for researchers, scientists, and drug development professionals aiming to synthesize complex and high-purity peptides. The choice between different deprotection reagents and the use of appropriate scavengers should be carefully considered based on the specific peptide sequence and the desired outcome.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-N-Me-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation can enhance proteolytic stability, improve membrane permeability, and modulate the conformational properties of peptides, often leading to improved therapeutic profiles. Boc-N-Me-Arg(Mtr)-OH is a key building block for introducing N-methylated arginine into a peptide chain using Boc-based solid-phase peptide synthesis (SPPS). The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group provides robust protection for the guanidinium function of arginine, which can be cleaved under strong acidic conditions.

This document provides a detailed protocol for the solid-phase synthesis of peptides containing this compound, addressing the specific challenges associated with the coupling of this sterically hindered amino acid.

Data Presentation

The successful incorporation of this compound requires optimized conditions to overcome the steric hindrance posed by the N-methyl group. The following table summarizes typical quantitative data for the synthesis of a model peptide containing an N-methylated arginine residue. These values are illustrative and may vary depending on the peptide sequence, scale, and instrumentation.

ParameterTypical ValueNotes
Resin Substitution 0.3 - 0.7 mmol/gMerrifield or PAM resin are commonly used for Boc-SPPS.
This compound Equivalents 2 - 4 eq.Higher equivalents are used to drive the coupling reaction to completion.
Coupling Reagent Equivalents 2 - 4 eq.HATU, HBTU, or PyBOP are recommended for sterically hindered couplings.
Base Equivalents (DIEA) 4 - 8 eq.N,N-Diisopropylethylamine is a common non-nucleophilic base used in SPPS.
Coupling Time 2 - 4 hoursExtended coupling times or double coupling may be necessary.[1]
Coupling Efficiency (N-Me-Arg) 90 - 98%Monitored by a qualitative test such as the Bromophenol Blue test.[2][3]
Overall Crude Peptide Yield 50 - 75%Highly dependent on the length and sequence of the peptide.
Crude Peptide Purity (by HPLC) 40 - 60%Purification is typically required to obtain the final product at high purity.
Final Purified Peptide Yield 10 - 30%Post-purification yield will vary based on the crude purity and purification method.

Experimental Protocols

This section details the step-by-step methodology for the incorporation of this compound into a peptide chain using manual Boc-SPPS.

Resin Selection and Swelling
  • Resin: Choose a suitable resin for Boc chemistry, such as Merrifield or PAM resin, with a substitution level of 0.3-0.7 mmol/g.

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with Dichloromethane (DCM) (3 x 10 mL/g of resin).

    • Swell the resin in DCM for at least 30 minutes.

Boc Deprotection
  • Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Drain the DCM from the swollen resin.

    • Add the 50% TFA/DCM solution to the resin and shake for 2 minutes.

    • Drain the solution.

    • Add a fresh portion of 50% TFA/DCM and shake for 20-30 minutes.

    • Drain the solution and wash the resin with DCM (3 x 10 mL/g).

Neutralization
  • Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Procedure:

    • Add the 10% DIEA/DCM solution to the resin and shake for 2 minutes.

    • Drain the solution.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3 x 10 mL/g) to remove excess base.

Coupling of this compound

Due to the steric hindrance of the N-methyl group, a highly efficient coupling reagent is required. HATU is recommended for this step.

  • Reagents:

    • This compound (3 equivalents)

    • HATU (2.9 equivalents)

    • DIEA (6 equivalents)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a separate vial, dissolve this compound and HATU in DMF.

    • Add DIEA to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Shake the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a second coupling can be performed.[1]

Monitoring the Coupling Reaction

The Kaiser test is not suitable for monitoring the coupling to a secondary amine. The Bromophenol Blue test is a recommended alternative.[2][3]

  • Procedure (Bromophenol Blue Test):

    • Take a small sample of the resin beads.

    • Wash the beads with DMF.

    • Add a few drops of 0.04% Bromophenol Blue in DMF.

    • Observe the color. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.[3]

Capping (Optional)

If the coupling is incomplete after a prolonged reaction or a second coupling, it is advisable to cap the unreacted amino groups to avoid the formation of deletion peptides.

  • Reagents: Acetic anhydride (10 eq.), DIEA (10 eq.) in DMF.

  • Procedure:

    • Treat the peptide-resin with the capping solution for 30 minutes.

    • Wash the resin with DMF and DCM.

Chain Elongation

Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the Mtr and other side-chain protecting groups. A strong acid cocktail containing scavengers is required.

  • Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), and 2% anisole. This cocktail is effective for cleaving peptides containing arginine with sulfonyl-based protecting groups like Mtr.

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin (10 mL/g of resin).

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_0 Cellular Stimulus cluster_1 Signal Transduction Cascade cluster_2 Downstream Cellular Responses Stimulus Signal (e.g., Growth Factor, Cytokine) PRMTs Protein Arginine Methyltransferases (PRMTs) Stimulus->PRMTs Activates Substrate Substrate Protein (e.g., Histones, Transcription Factors) PRMTs->Substrate Targets Methylated_Substrate Methylated Substrate Protein (Containing N-Me-Arg) Substrate->Methylated_Substrate Methylation Transcription Modulation of Gene Transcription Methylated_Substrate->Transcription Splicing Regulation of RNA Splicing Methylated_Substrate->Splicing DNA_Repair DNA Damage Response Methylated_Substrate->DNA_Repair

SPPS_Workflow cluster_0 Chain Elongation Cycle Resin 1. Resin Swelling Deprotection 2. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash Wash Steps Deprotection->Wash Neutralization 3. Neutralization (10% DIEA/DCM) Coupling 4. Coupling (this compound, HATU, DIEA) Neutralization->Coupling Monitoring 5. Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Double Couple) Monitoring->Wash Coupling Complete Wash->Neutralization Repeat Repeat for next AA Wash->Repeat Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Deprotection_Cycle Boc Deprotection Purification 7. Purification & Analysis Cleavage->Purification Neutralization_Cycle Neutralization Deprotection_Cycle->Neutralization_Cycle Coupling_Cycle AA Coupling Neutralization_Cycle->Coupling_Cycle

References

Coupling Reagents for Boc-N-Me-Arg(Mtr)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as Boc-N-Me-Arg(Mtr)-OH, into peptide sequences is a critical strategy for enhancing proteolytic stability, increasing membrane permeability, and constraining peptide conformation. However, the steric hindrance posed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences. The selection of an appropriate coupling reagent and optimization of reaction conditions are paramount for the successful synthesis of N-methylated peptides.

These application notes provide a comprehensive overview of suitable coupling reagents for the incorporation of this compound, complete with detailed experimental protocols and a comparative analysis of their performance.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a decisive factor in overcoming the steric hindrance associated with N-methylated amino acids. Reagents are typically categorized as carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings involving residues like this compound, phosphonium and aminium/uronium salt-based reagents are generally preferred due to their higher reactivity.

While direct quantitative comparative studies for this compound are not extensively available in the literature, the following table summarizes the performance of commonly used coupling reagents for sterically hindered and N-methylated amino acids, providing a strong indication of their efficacy.

Coupling ReagentReagent TypeRelative Reactivity/EfficiencyAdvantagesDisadvantages/Side Reactions
HATU Aminium/Uronium SaltVery HighHighly effective for hindered couplings, fast reaction rates, and generally low epimerization.[1][2]Can cause guanidinylation of the N-terminus if used in excess.[1]
HBTU/TBTU Aminium/Uronium SaltHighCost-effective and reliable for many standard couplings.[1]Less effective than HATU for highly hindered systems; may lead to incomplete reactions.[1]
PyAOP Phosphonium SaltVery HighEspecially effective for coupling N-protected N-methyl amino acids.[1] Byproducts are generally not problematic.Can be less reactive than some aminium/uronium salts for the most challenging couplings.
PyBOP Phosphonium SaltHighByproducts are generally not problematic.[3]Can be less reactive than HATU or PyAOP for highly hindered couplings.
DIC/HOBt CarbodiimideModerateCost-effective and widely used.Generally less effective for sterically hindered couplings; risk of N-acylurea formation and racemization.[1]
PyBrOP Phosphonium SaltVery HighHighly reactive and effective for difficult couplings, including N-methyl amino acids.[4]High reactivity can sometimes lead to side reactions if not carefully controlled.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using various recommended reagents in manual Boc-SPPS.

Protocol 1: Coupling using HATU

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective aminium salt-based coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to the resin substitution) and HATU (1.95 equivalents) in DMF.

  • Add DIPEA (4.0 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the swollen peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. For the sterically hindered this compound, a longer coupling time is recommended.

  • Monitor the coupling reaction for completion using a qualitative test for secondary amines (e.g., chloranil test). The Kaiser test is not suitable for N-methylated amino acids.

  • Once the coupling is complete (negative chloranil test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • If the chloranil test indicates incomplete coupling, a second coupling can be performed by repeating steps 4-7.

Protocol 2: Coupling using PyAOP

This protocol employs (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), a phosphonium salt-based reagent particularly effective for N-methylated amino acids.[1]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • PyAOP

  • DIPEA

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve this compound (2.0 equivalents) and PyAOP (2.0 equivalents) in DMF.

  • Add DIPEA (4.0 equivalents) to the solution.

  • Add the coupling mixture to the swollen peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction completion with the chloranil test.

  • Upon completion, drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • If necessary, perform a double coupling.

Protocol 3: Coupling using PyBrOP

This protocol uses Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP), a highly reactive phosphonium salt-based reagent suitable for difficult couplings.[4]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • PyBrOP

  • DIPEA

  • DCM or DMF, peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.[4]

  • In a separate vessel, dissolve this compound (2.0 equivalents) in DCM or DMF and add it to the resin.[4]

  • Add PyBrOP (2.0 equivalents) to the resin suspension and cool the mixture to 0°C.[4]

  • Add DIPEA (6.0 equivalents) and mix for 1 minute at 0°C, then for 1 hour at room temperature.[4]

  • Monitor the reaction completion with the chloranil test.

  • Filter the resin and wash thoroughly with DCM.[4]

Protocol 4: Coupling using DIC/HOBt

This protocol describes the use of the carbodiimide-based coupling method with N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt). While less potent, it is a cost-effective option.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • DIC

  • HOBt

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.[4]

  • In a separate vessel, dissolve this compound (2.5 equivalents) and HOBt (2.5 equivalents) in DMF.

  • Add the amino acid/HOBt solution to the resin.

  • Add DIC (2.5 equivalents) to the resin suspension.

  • Agitate the mixture at room temperature. A longer reaction time (4-12 hours) or double coupling is often necessary for N-methylated amino acids with this method.

  • Monitor the reaction completion with the chloranil test.

  • Once complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

Visualizing the Workflow

The following diagrams illustrate the key workflows in the solid-phase synthesis of peptides containing this compound.

SPPS_General_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat For next amino acid Cleavage Final Cleavage & Deprotection Washing->Cleavage Final amino acid

General workflow for a single cycle in Boc-SPPS.

Coupling_Decision_Tree Start Start: Couple This compound High_Efficiency Need High Efficiency & Speed? Start->High_Efficiency Phosphonium Phosphonium Salts (PyAOP, PyBOP, PyBrOP) High_Efficiency->Phosphonium Yes Aminium Aminium/Uronium Salts (HATU) High_Efficiency->Aminium Yes Cost_Sensitive Cost-Sensitive? High_Efficiency->Cost_Sensitive No Protocol Select Appropriate Protocol Phosphonium->Protocol Aminium->Protocol Carbodiimide Carbodiimide (DIC/HOBt) Cost_Sensitive->Carbodiimide Yes Standard Standard Reagent (HBTU) Cost_Sensitive->Standard No Carbodiimide->Protocol Standard->Protocol

Decision tree for selecting a coupling reagent.

Conclusion

The successful incorporation of the sterically demanding this compound residue in SPPS is highly dependent on the choice of coupling reagent. For optimal results in terms of yield and purity, the use of highly reactive phosphonium or aminium/uronium salt-based reagents such as HATU, PyAOP, or PyBrOP is strongly recommended. While standard carbodiimide methods like DIC/HOBt can be employed, they often require longer reaction times and may result in lower coupling efficiencies. The provided protocols offer a starting point for the optimization of the coupling of this challenging amino acid derivative. Researchers should monitor the reaction progress carefully and consider double coupling or adjusting reaction times and temperatures to ensure the successful synthesis of their target N-methylated peptide.

References

Application Notes and Protocols for the Cleavage of the Mtr Protecting Group from Arginine Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group for the guanidino function of arginine commonly used in solid-phase peptide synthesis (SPPS), particularly within Fmoc chemistry. While effective, its removal requires carefully optimized conditions to ensure complete deprotection and minimize side reactions. These application notes provide detailed protocols and comparative data for the cleavage of the Mtr group from arginine residues in synthetic peptides.

The Mtr group is known to be more resistant to acid cleavage than other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1][2] Consequently, its removal often necessitates longer reaction times or stronger acidic cocktails. Prolonged exposure to strong acids can, however, lead to undesirable side reactions, including the sulfonation of tryptophan, serine, and threonine residues.[3][4] Therefore, the choice of cleavage cocktail and reaction conditions is critical to obtaining a high yield of the desired peptide with minimal impurities.

Comparative Data on Cleavage Cocktails

The selection of a cleavage cocktail for Mtr removal is a balance between cleavage efficiency and the prevention of side reactions. The following tables summarize the compositions and characteristics of commonly used cleavage cocktails.

Table 1: Composition of Common Cleavage Cocktails for Mtr Removal

Reagent NameComposition (v/v or w/v)Key ScavengersPrimary Application
TFA/Phenol 95% Trifluoroacetic Acid (TFA), 5% PhenolPhenolGeneral purpose, particularly for peptides lacking other sensitive residues.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol, Thioanisole, EDTPeptides containing multiple sensitive residues (e.g., Cys, Met, Trp, Tyr).[6]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleThioanisole, EDT, AnisoleRecommended for peptides with sulfonyl-protected arginine and tryptophan.[7]
TMSBr Cocktail TFA, Thioanisole, EDT, m-Cresol, Trimethylsilyl bromide (TMSBr)Thioanisole, EDT, m-CresolRapid cleavage of Mtr and other acid-labile protecting groups.[8]

Table 2: Performance Characteristics of Mtr Cleavage Cocktails

Cleavage CocktailTypical Reaction TimeAdvantagesDisadvantagesPotential Side Reactions
TFA/Phenol 3 - 8 hours[5]Simple formulation.Relatively slow; may be incomplete for multiple Arg(Mtr) residues.Sulfonation of sensitive residues with prolonged exposure.[4]
Reagent K 2 - 6 hoursBroad-spectrum scavenger protection, minimizing a variety of side reactions.[6]Complex, malodorous mixture.Can still lead to Trp modification by Pmc group if present.[7]
Reagent R 2 - 6 hoursEffective for peptides with both Arg(Mtr) and Trp.[7]Malodorous due to thiol scavengers.Can still result in some Trp modification.[7]
TMSBr Cocktail 15 - 30 minutes[8]Very rapid and efficient cleavage, even for multiple Arg(Mtr) residues. Suppresses sulfonation.Requires careful handling of TMSBr.Potential for side reactions if not performed at low temperature.

Experimental Protocols

Protocol 1: Standard Mtr Cleavage using TFA/Phenol

This protocol is suitable for peptides where Mtr is the primary acid-labile protecting group of concern and other sensitive residues are absent.

Materials:

  • Peptide-resin with Arg(Mtr)

  • Cleavage Cocktail: 95% TFA, 5% (w/w) Phenol

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the TFA/Phenol cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional swirling for 3-8 hours. The progress of the cleavage can be monitored by HPLC.[5]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice more to remove residual scavengers and TFA.

  • Dry the peptide pellet under vacuum.

  • For further purification, dissolve the peptide in an appropriate aqueous solvent and lyophilize.[5]

Protocol 2: Rapid Mtr Cleavage using TMSBr

This protocol is recommended for peptides containing multiple Arg(Mtr) residues or when rapid deprotection is desired.[8]

Materials:

  • Peptide-resin with Arg(Mtr)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • m-Cresol

  • Trimethylsilyl bromide (TMSBr)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Nitrogen source

  • Ice bath

Procedure:

  • Ensure the N-terminal Fmoc group has been removed and the resin is washed and dried.

  • Prepare the cleavage cocktail in a fume hood by combining the following reagents, pre-cooled to 0°C in an ice bath: 7.5 mL TFA, 1.17 mL thioanisole, 0.50 mL EDT, and 0.1 mL m-cresol.

  • Slowly add 1.32 mL of TMSBr to the cooled scavenger mixture.

  • Add approximately 200 mg of the peptide-resin to the cleavage cocktail at 0°C.

  • Allow the mixture to stand for 15 minutes under a nitrogen atmosphere at 0°C.

  • Filter the resin and wash it twice with clean TFA.

  • Combine the filtrates and precipitate the peptide by adding to a 10-fold volume of cold diethyl ether.

  • Isolate the peptide pellet by centrifugation.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

Visualizations

Caption: Chemical transformation during Mtr cleavage.

experimental_workflow start Start: Dry Peptide-Resin add_cocktail Add Cleavage Cocktail start->add_cocktail reaction Incubate at Room Temp (or 0°C for TMSBr) add_cocktail->reaction filter_resin Filter to Remove Resin reaction->filter_resin precipitate Precipitate Peptide in Cold Ether filter_resin->precipitate wash_pellet Wash Peptide Pellet precipitate->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide purification Purification (HPLC) dry_peptide->purification end End: Purified Peptide purification->end

References

Application Notes and Protocols for Boc-N-Me-Arg(Mtr)-OH In Situ Neutralization Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the incorporation of N-methylated amino acids presents a significant challenge due to steric hindrance, which can impede reaction kinetics and reduce coupling efficiency.[1][2] Boc-N-Me-Arg(Mtr)-OH, a critical building block for synthesizing peptides with modified backbones to enhance proteolytic stability and conformational rigidity, is particularly challenging to incorporate. The in situ neutralization coupling method offers a streamlined and efficient approach for such difficult couplings in Boc-chemistry SPPS.[3][4]

This document provides detailed application notes and optimized protocols for the successful incorporation of this compound using the in situ neutralization technique. This method combines the neutralization of the N-terminal amine salt and the coupling of the incoming amino acid into a single step, minimizing the exposure of the reactive free amine and thereby reducing the risk of peptide aggregation, a common issue with "difficult sequences."[3][5]

Principle of In Situ Neutralization

In standard Boc-SPPS, the Nα-Boc protecting group is removed with trifluoroacetic acid (TFA), leaving the terminal amino group as a non-nucleophilic ammonium salt.[3] A separate neutralization step with a hindered base is traditionally required before the coupling of the next amino acid. The in situ neutralization protocol circumvents this by adding the activated Boc-amino acid and a hindered base, such as N,N-diisopropylethylamine (DIEA), directly to the TFA salt of the peptide-resin.[6] This allows for concurrent neutralization and coupling, accelerating the overall cycle time and often improving the purity and yield of the final peptide.[4]

Challenges in Coupling this compound

The primary obstacle in coupling this compound is the steric hindrance caused by the N-methyl group, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] This steric bulk, combined with the bulky Mtr protecting group on the arginine side chain, necessitates the use of more potent coupling reagents and potentially longer reaction times to achieve high coupling efficiency. Standard coupling reagents like HBTU or DIC/HOBt may prove insufficient.[1]

Recommended Coupling Reagents

For sterically hindered N-methylated amino acids, more powerful activating reagents are recommended to ensure complete and efficient coupling.

Coupling ReagentClassKey Advantages for N-Methylated Residues
HATU Aminium SaltHighly reactive, promotes rapid coupling, and is effective for sterically hindered amino acids.[7]
PyAOP Phosphonium SaltParticularly effective in coupling N-protected N-methyl amino acids.[8]
PyBOP Phosphonium SaltA robust phosphonium-based reagent that has shown success in challenging couplings.[1]

Experimental Protocols

The following protocols are optimized for the incorporation of the sterically hindered this compound using an in situ neutralization approach.

Protocol 1: Manual In Situ Neutralization Coupling

This protocol is designed for manual solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine TFA salt

  • This compound

  • HATU (or PyAOP/PyBOP)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DMF.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).

  • In Situ Neutralization and Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

    • Add this solution to the swollen peptide-resin containing the N-terminal TFA salt.

    • Immediately add DIEA (6-8 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time is recommended.[10]

  • Monitoring the Reaction:

    • The standard ninhydrin (Kaiser) test is not effective for monitoring the coupling to a secondary amine (the N-methyl group). An Isatin test or Chloranil test can be used to monitor for the presence of a free secondary amine.

  • Washing:

    • Once the coupling is complete (indicated by a negative test for free amine), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Double Coupling (Recommended):

    • Due to the challenging nature of this coupling, a second coupling is highly recommended to ensure maximum incorporation and prevent deletion sequences.[1]

    • Repeat steps 3-5 with fresh reagents.

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Automated In Situ Neutralization Coupling

This protocol can be adapted for use on an automated peptide synthesizer. The specific programming will vary depending on the instrument.

General Parameters:

  • Deprotection: 50% TFA in DCM (1 x 2 min, 1 x 20 min)

  • Washes: DCM and DMF

  • Coupling:

    • Amino Acid: 3-4 equivalents of this compound

    • Activating Reagent: 3-4 equivalents of HATU

    • Base: 6-8 equivalents of DIEA

    • Solvent: DMF

    • Reaction Time: 2-4 hours (or program a double coupling cycle of 1-2 hours each)

Quantitative Data Summary

The following table summarizes expected quantitative data for the coupling of this compound using the optimized in situ neutralization protocol. These values are illustrative and may vary based on the specific peptide sequence, scale, and instrumentation.

ParameterExpected ValueNotes
Resin Substitution 0.3 - 0.7 mmol/gA lower substitution resin is often beneficial for long or difficult sequences.
Coupling Efficiency (per step) >98% (with double coupling)Monitored by a suitable test for secondary amines (e.g., Isatin test).
Crude Peptide Purity (by HPLC) 50 - 70%Highly dependent on the overall peptide length and sequence.
Overall Crude Peptide Yield 50 - 75%Dependent on the number of coupling cycles and peptide length.

Visualizations

Experimental Workflow

G cluster_SPPS_Cycle Single Amino Acid Coupling Cycle Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 DCM/DMF Wash Deprotection->Wash1 Coupling In Situ Neutralization & Coupling This compound HATU, DIEA in DMF Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle

Caption: General workflow for a single cycle of in situ neutralization SPPS.

Logical Relationship of Key Steps

G cluster_reagents Reagents cluster_resin Peptide-Resin cluster_products Products AA This compound CoupledPeptide Coupled Peptide-Resin AA->CoupledPeptide In Situ Neutralization & Coupling Activator HATU Activator->CoupledPeptide In Situ Neutralization & Coupling Base DIEA Base->CoupledPeptide In Situ Neutralization & Coupling Resin Peptide-Resin-NH3+TFA- Resin->CoupledPeptide In Situ Neutralization & Coupling

Caption: Key components and their relationship in the coupling reaction.

Conclusion

The successful incorporation of sterically demanding amino acids like this compound is crucial for the synthesis of advanced peptide therapeutics. The in situ neutralization coupling method, when combined with potent activating reagents such as HATU and an optimized protocol including extended coupling times or double coupling, provides a robust strategy to overcome the challenges associated with these residues. This approach enhances coupling efficiency, reduces cycle times, and minimizes the formation of deletion sequences, ultimately leading to higher quality crude peptide products.[3][4] For researchers and professionals in drug development, adopting this optimized protocol can significantly improve the outcome of synthesizing complex, N-methylated peptides.

References

Application Notes and Protocols for the Incorporation of N-Methylated Arginine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of arginine residues within peptide sequences is a critical modification in contemporary peptide and protein engineering. This strategic alteration involves the substitution of a hydrogen atom on the guanidinium group or the backbone amide nitrogen with a methyl group. This modification can significantly enhance the therapeutic potential of peptides by improving their metabolic stability, increasing cell permeability, and modulating their biological activity.[1][2][3][4] These application notes provide a comprehensive overview of the methods for incorporating N-methylated arginine into synthetic peptides, offering detailed protocols for chemical synthesis and summarizing the impact of this modification on peptide properties and biological function.

Advantages of N-Methylated Arginine Incorporation

The incorporation of N-methylated arginine can confer several advantageous properties to peptide-based therapeutics:

  • Enhanced Metabolic Stability: N-methylation of the peptide backbone protects the amide bond from proteolytic degradation by endo- and exopeptidases, leading to a longer plasma half-life.[1][5]

  • Increased Membrane Permeability and Oral Bioavailability: By reducing the number of hydrogen bond donors and inducing a more lipophilic character, N-methylation can improve passive diffusion across cell membranes.[6][7] This has been demonstrated to lead to significant oral bioavailability in animal models, with one study reporting 28% oral bioavailability for a tri-N-methylated cyclic peptide in rats.[7]

  • Conformational Control and Enhanced Receptor Binding: The steric hindrance from the methyl group restricts the conformational freedom of the peptide backbone.[1] This can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[8]

  • Reduced Aggregation: N-methylation can disrupt the hydrogen bonding networks between peptide chains that lead to aggregation, a common issue in peptide manufacturing and formulation.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the incorporation and effects of N-methylated arginine in peptides.

Table 1: Synthesis and Purification of N-Methylated Peptides

ParameterUnmethylated PeptideN-Methylated PeptideReference(s)
HPLC Purity (Crude) Varies57% (for a triply methylated peptide)[10]
74-99% (depending on the amino acid)[10]
HPLC Purity (Purified) >90%>90%[11]
Oral Bioavailability (in rats) Low28% (for a tri-N-methylated cyclic hexapeptide)[7]

Table 2: Comparative Biological Activity of N-Methylated Peptides

PeptideTargetAssayIC50 (nM)Fold ChangeReference(s)
cyclo(RGDfV)αVβ3 IntegrinELISA1.9 ± 0.4-[8]
cyclo(RGDf-N(Me)V)αVβ3 IntegrinELISA0.25 ± 0.057.6-fold increase in potency[8]

Experimental Protocols

This section provides detailed protocols for the chemical synthesis of peptides containing N-methylated arginine.

Protocol 1: On-Resin N-Methylation of Arginine (Backbone Amide)

This protocol describes a three-step procedure for the site-selective N-methylation of a peptide backbone amide on a solid support.[10][12]

Materials:

  • Peptide-bound resin (e.g., Rink Amide resin)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • 2-Mercaptoethanol

  • Dichloromethane (DCM)

Procedure:

  • Sulfonylation (Protection of the N-terminal amine):

    • Swell the peptide-bound resin (1 equivalent) in DMF for 30 minutes in a solid-phase peptide synthesis (SPPS) vessel.

    • Drain the DMF.

    • In a separate vial, dissolve DMAP (10 equivalents) and o-NBS-Cl (4 equivalents) in DMF.

    • Add the solution to the resin and shake for 2 hours at room temperature.[10]

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Methylation:

    • Add a solution of DBU (5 equivalents) in DMF to the resin and shake for 5 minutes. The resin should turn a yellow color.[10]

    • Drain the DBU solution.

    • Add a solution of dimethyl sulfate (10 equivalents) in DMF to the resin and shake for 30 minutes.[10]

    • Repeat steps 2.1 to 2.3.

    • Wash the resin thoroughly with DMF (5x).

  • Desulfonylation (Removal of the o-NBS protecting group):

    • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.

    • Add the solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat steps 3.1 to 3.3.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • The resin is now ready for the coupling of the next amino acid.

Protocol 2: Coupling of a Pre-methylated Fmoc-N-Me-Arg-OH Amino Acid

This protocol describes the coupling of a commercially available or previously synthesized Fmoc-N-methyl-arginine amino acid during SPPS. The steric hindrance of the N-methyl group makes this coupling challenging, requiring a potent coupling reagent like HATU.[9][13]

Materials:

  • Peptide-bound resin with a free N-terminal amine

  • Fmoc-N(α)-methyl-Arg(Pbf)-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • DMF, peptide synthesis grade

  • DCM

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5x).

  • Activation of Fmoc-N-Me-Arg(Pbf)-OH:

    • In a separate vessel, dissolve Fmoc-N-Me-Arg(Pbf)-OH (4 equivalents) and HATU (3.9 equivalents) in DMF.[13]

    • Add DIEA (8 equivalents) to the solution and vortex for 1-3 minutes for pre-activation.[13]

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. Coupling onto a sterically hindered N-terminus may require longer reaction times or a second coupling.[13]

    • Monitor the coupling reaction using a colorimetric test such as the bromophenol blue test, as the ninhydrin test is not reliable for secondary amines.[9]

  • Washing:

    • Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Visualizations

Signaling Pathway: Tudor Domain Recognition of Methylated Arginine

Arginine methylation is a key post-translational modification that regulates protein-protein interactions. Protein Arginine Methyltransferases (PRMTs) catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on substrate proteins, such as histones or other signaling proteins. The resulting methyl-arginine mark is then recognized by "reader" proteins containing a Tudor domain. This interaction can recruit downstream effector proteins, leading to changes in gene transcription, RNA processing, or DNA repair.[1][14][15][16][17]

Tudor_Signaling cluster_0 Methylation Event cluster_1 Signal Transduction SAM SAM PRMT PRMT SAM->PRMT Methyl Donor SAH SAH PRMT->SAH Byproduct Me_Substrate Methylated Substrate (H4R3me) PRMT->Me_Substrate Catalysis Substrate Substrate Protein (e.g., Histone H4) Substrate->PRMT Tudor Tudor Domain Protein (e.g., TDRD3) Me_Substrate->Tudor Recognition Effector Effector Complex Tudor->Effector Recruitment Response Downstream Cellular Response (e.g., Transcriptional Activation) Effector->Response SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-N-Me-Arg(Pbf)-OH HATU, DIEA in DMF Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for next amino acid? Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry, HPLC) Purification->Characterization End End: Lyophilized Peptide Characterization->End

References

Application Notes and Protocols for the Synthesis of Cell-Penetrating Peptides using Boc-N-Me-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) have emerged as powerful tools for the intracellular delivery of a wide range of therapeutic molecules, including small molecules, peptides, proteins, and nucleic acids.[1] Arginine-rich CPPs are a prominent class, known for their high efficacy in traversing cellular membranes.[2] A key strategy to enhance the therapeutic potential of these peptides is through chemical modification, such as N-methylation. The incorporation of N-methylated amino acids, like Boc-N-Me-Arg(Mtr)-OH, into a peptide sequence can significantly improve its pharmacokinetic properties. N-methylation of the peptide backbone can increase resistance to proteolytic degradation, enhance membrane permeability, and modulate the peptide's conformation, potentially leading to improved biological activity and bioavailability.[3][4]

This document provides detailed application notes and protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of N-methylated CPPs.

Advantages of N-Methylated Arginine in Cell-Penetrating Peptides

The introduction of a methyl group on the alpha-amine of arginine offers several advantages for the development of potent cell-penetrating peptides:

  • Enhanced Cellular Uptake: Nα-methylation of arginine has been shown to increase the cellular penetration of oligoarginine peptides. This is attributed to a potential increase in lipophilicity and altered conformational properties that favor membrane interaction.[5]

  • Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, protecting the adjacent peptide bonds from enzymatic cleavage. This leads to a longer half-life of the peptide in biological systems.[3]

  • Improved Pharmacokinetic Profile: By increasing stability and potentially cell permeability, N-methylation can contribute to better oral bioavailability and overall in vivo performance of peptide-based therapeutics.[6]

  • Conformational Constraint: N-methylation restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially leading to higher affinity and selectivity for its target.[3]

Data Presentation

The following table summarizes quantitative data from a study comparing the cellular uptake of Nα-methylated and non-methylated oligoarginine peptides in HeLa cells, as measured by flow cytometry.

PeptideConcentrationMean Fluorescence Intensity (Arbitrary Units)% Increase in Uptake with N-methylation
R5 (non-methylated)1 µM~1500\multirow{2}{}{23%}
Me-R5 (N-methylated)1 µM~1850
R8 (non-methylated)1 µM~2200\multirow{2}{}{34%}
Me-R8 (N-methylated)1 µM~2950

Data adapted from Calabretta, L. O., et al. "Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides." Journal of Peptide Science 29.5 (2023): e3468.[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Cell-Penetrating Peptide using this compound

This protocol outlines the manual Boc-SPPS for a model N-methylated CPP on a Merrifield resin.

1. Resin Preparation and First Amino Acid Attachment:

  • Resin Swelling: Swell Merrifield resin (1 g, 1 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve the C-terminal Boc-amino acid (e.g., Boc-Gly-OH) (4 mmol) in a mixture of methanol (20 mL) and water (5 mL).

    • Neutralize the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).

    • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

    • Dissolve the dried cesium salt in dimethylformamide (DMF, 10 mL).

    • Add the solution to the swollen resin and heat the mixture at 50°C for 12-24 hours.

    • Wash the resin with DMF (3 x 15 mL), DMF/water (1:1, 3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).

    • Dry the resin under vacuum.

  • Determination of Resin Loading: Perform a quantitative analysis (e.g., spectrophotometric method after Boc deprotection) to determine the substitution level of the first amino acid on the resin.

2. Peptide Chain Elongation (One Coupling Cycle):

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 15 mL).

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) to the resin and agitate for 2 minutes.

    • Filter and add a fresh solution of 50% TFA in DCM (15 mL) and agitate for 30 minutes.

    • Wash the resin with DCM (3 x 15 mL) and isopropanol (IPA, 2 x 15 mL).

  • Neutralization:

    • Wash the resin with DCM (3 x 15 mL).

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM (15 mL) and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 15 mL).

  • Amino Acid Coupling (for standard Boc-amino acids):

    • Dissolve the Boc-amino acid (4 mmol) and HOBt (4 mmol) in DMF (8 mL).

    • In a separate vial, dissolve diisopropylcarbodiimide (DIC) (4 mmol) in DCM (2 mL).

    • Add the DIC solution to the amino acid solution and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), recouple for another hour.

    • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Coupling of this compound:

    • Due to the steric hindrance of the N-methyl group, a more potent coupling reagent is recommended. Dissolve this compound (4 mmol) and HATU (3.8 mmol) in DMF (10 mL).

    • Add DIEA (8 mmol) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction. A double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary to achieve complete reaction.

    • Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

3. Cleavage and Deprotection:

  • Mtr Group Removal and Cleavage from Resin (High HF procedure):

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the resin in a high-frequency (HF) cleavage apparatus.

    • Add a scavenger mixture (e.g., anisole, 1 mL per gram of resin).

    • Cool the apparatus to -5 to 0°C.

    • Carefully condense liquid HF (10 mL per gram of resin) into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Alternative Mtr group removal: The Mtr group can also be removed by treatment with TFA containing scavengers like phenol, although this may require longer reaction times (e.g., 5% phenol in TFA for 7.5 hours).

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether (3 x 15 mL) to precipitate the crude peptide.

    • Extract the peptide from the resin with 10% aqueous acetic acid.

    • Lyophilize the aqueous solution to obtain the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Protocol 2: Evaluation of Cellular Uptake by Flow Cytometry

This protocol describes how to quantify the cellular uptake of a fluorescein-labeled N-methylated CPP.

1. Cell Culture:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

2. Peptide Treatment:

  • Prepare stock solutions of the fluorescein-labeled N-methylated CPP and a non-methylated control peptide in sterile water or PBS.

  • Dilute the peptides to the desired final concentration (e.g., 1 µM) in serum-free DMEM.

  • Wash the cells once with PBS.

  • Add the peptide solutions to the respective wells and incubate for 1-4 hours at 37°C.

3. Sample Preparation for Flow Cytometry:

  • Wash the cells twice with cold PBS to remove excess peptide.

  • Detach the cells using trypsin-EDTA.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of ice-cold FACS buffer (PBS containing 1% FBS).

4. Flow Cytometry Analysis:

  • Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.

  • Measure the fluorescein signal in the appropriate channel (e.g., FL1).

  • Record the geometric mean fluorescence intensity for at least 10,000 events per sample.

  • Use untreated cells as a negative control to set the baseline fluorescence.

Visualizations

G cluster_0 Cellular Uptake Pathway of N-Methylated Arginine-Rich CPPs CPP N-Me-Arg CPP Proteoglycans Heparan Sulfate Proteoglycans CPP->Proteoglycans 1. Electrostatic Interaction Membrane Cell Membrane Endocytosis Endocytosis (e.g., Macropinocytosis) Membrane->Endocytosis 3a. Internalization Cytosol Cytosol Membrane->Cytosol 3b. Alternative Pathway Proteoglycans->Membrane 2. Membrane Binding Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Escape->Cytosol Translocation Direct Translocation

Caption: Proposed cellular uptake pathway for N-methylated arginine-rich CPPs.

G cluster_1 Experimental Workflow for Synthesis and Evaluation of N-Methylated CPPs start Start spps Boc-SPPS of N-Me-Arg CPP start->spps cleavage Cleavage & Deprotection (HF or TFA/Phenol) spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization labeling Fluorescent Labeling (e.g., Fluorescein) characterization->labeling cell_culture Cell Culture (e.g., HeLa) labeling->cell_culture treatment Cell Treatment with Labeled CPP cell_culture->treatment flow_cytometry Flow Cytometry Analysis treatment->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for CPP synthesis and cellular uptake analysis.

References

Application Notes and Protocols for the Use of Boc-N-Me-Arg(Mtr)-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic potential. N-methylation of the peptide backbone can significantly improve metabolic stability, increase membrane permeability, and constrain the peptide's conformation, often leading to higher receptor affinity and selectivity. Boc-N-Me-Arg(Mtr)-OH is a valuable building block for introducing an N-methylated arginine residue in cyclic peptides using Boc solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for a robust synthetic strategy, while the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group provides acid-labile protection for the guanidinium side chain of arginine.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of cyclic peptides, including detailed experimental protocols for linear peptide assembly, cleavage and deprotection, and cyclization strategies.

Data Presentation

The successful synthesis of cyclic peptides containing N-methylated arginine is dependent on optimizing coupling, cleavage, and cyclization conditions. The following table summarizes expected outcomes and key parameters based on typical Boc-SPPS and cyclization procedures. Please note that specific yields and purities are highly sequence-dependent.

ParameterTypical Value/RangeNotes
Resin Substitution 0.3 - 0.7 mmol/gMerrifield or PAM resin is commonly used for Boc-SPPS to yield a C-terminal carboxylic acid.
Coupling Efficiency (Standard Amino Acids) >99%Monitored by a negative Kaiser test.
Coupling Efficiency (this compound) 95-98%May require extended coupling times or the use of stronger coupling reagents due to steric hindrance. Double coupling may be necessary.
Overall Crude Linear Peptide Yield 60 - 85%Dependent on peptide length and sequence complexity.
Cleavage and Mtr Deprotection Efficiency VariableRequires strong acidic conditions. Efficiency should be monitored by LC-MS to ensure complete removal of the Mtr group.
Crude Cyclic Peptide Purity (by HPLC) 40 - 70%Purification is typically required to remove deletion sequences, oligomers, and other byproducts.
Isolated Yield of Purified Cyclic Peptide 10 - 30%Highly dependent on the efficiency of the cyclization step and purification losses.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines the manual Boc-SPPS for assembling the linear peptide containing the this compound residue.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or an equivalent activation agent

  • Isopropanol

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIEA in DMF for 2 x 2 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling.

  • Incorporation of this compound:

    • Due to the steric hindrance of the N-methyl group, a more potent coupling reagent or longer coupling time is recommended. Pre-activate this compound (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 10 minutes.

    • Add the activated N-methylated amino acid to the resin and allow it to react overnight.

    • The Kaiser test is not suitable for monitoring coupling to a secondary amine. A chloranil test can be used as an alternative.

  • Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Boc Deprotection: After the final amino acid has been coupled, perform a final Nα-Boc deprotection as described in step 3.

  • Resin Washing and Drying: Wash the fully assembled peptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

Protocol 2: Cleavage of the Peptide from the Resin and Mtr Deprotection

The Mtr group is more acid-stable than many other protecting groups used in peptide synthesis and requires strong acidic conditions for its removal.

Materials:

  • Dry peptide-resin

  • Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers: Anisole, p-cresol, or thioanisole

  • Cold diethyl ether

Procedure (HF Cleavage):

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: Place the dry peptide-resin in a suitable HF cleavage apparatus. Add a scavenger such as anisole (1 mL per gram of resin).

  • HF Cleavage: Cool the apparatus to -5 to 0°C. Distill a sufficient amount of anhydrous HF into the reaction vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours. The extended time is necessary to ensure the complete cleavage of the Mtr group.

  • HF Removal: Remove the HF by a stream of nitrogen gas.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the crude peptide by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Solution-Phase Cyclization

Solution-phase cyclization is a common method for forming the cyclic peptide backbone.

Materials:

  • Crude linear peptide

  • DMF

  • DIPEA

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DPPA (Diphenylphosphoryl azide)

Procedure:

  • Dissolving the Linear Peptide: Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of 0.1-1 mM. High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.

  • Cyclization Reaction:

    • Cool the solution to 0°C.

    • Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-24 hours.

  • Monitoring the Reaction: Monitor the progress of the cyclization by LC-MS.

  • Work-up: Once the reaction is complete, quench by adding water. Remove the DMF by lyophilization or evaporation under reduced pressure.

  • Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.

  • Characterization: Characterize the final product by mass spectrometry and NMR.

Mandatory Visualizations

Experimental Workflow for Cyclic Peptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_Cleavage Cleavage and Deprotection cluster_Cyclization Solution-Phase Cyclization Resin Start with Merrifield Resin Coupling1 Couple first Boc-AA Resin->Coupling1 Deprotection1 Boc Deprotection (50% TFA/DCM) Coupling1->Deprotection1 Neutralization1 Neutralization (10% DIEA/DMF) Deprotection1->Neutralization1 Elongation Repeat Coupling, Deprotection, and Neutralization for each AA Neutralization1->Elongation NMeArgCoupling Couple this compound (HBTU/DIEA, overnight) Elongation->NMeArgCoupling FinalDeprotection Final Boc Deprotection NMeArgCoupling->FinalDeprotection DryResin Wash and Dry Peptide-Resin FinalDeprotection->DryResin Cleavage HF or TFMSA Cleavage with Scavengers DryResin->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation CrudeLinear Isolate Crude Linear Peptide Precipitation->CrudeLinear Dissolution Dissolve in DMF (High Dilution) CrudeLinear->Dissolution CyclizationReaction Add Cyclization Reagents (e.g., HATU/DIPEA) Dissolution->CyclizationReaction Purification Purify by RP-HPLC CyclizationReaction->Purification FinalProduct Characterize Final Cyclic Peptide Purification->FinalProduct

Caption: Workflow for the synthesis of a cyclic peptide using this compound.

Logical Relationship of Key Synthetic Steps

G A Linear Peptide Assembly (Boc-SPPS) B Incorporation of This compound A->B Key Building Block Introduction C Cleavage from Resin and Global Deprotection (including Mtr) B->C Completion of Linear Sequence D Solution-Phase Macrocyclization C->D Preparation of Cyclization Precursor E Purification and Characterization D->E Formation of Final Product

Caption: Key stages in the synthesis of N-methylated cyclic peptides.

Application Notes and Protocols: Compatibility of Boc-N-Me-Arg(Mtr)-OH with Various Resins for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, improve membrane permeability, and modulate conformation. Boc-N-Me-Arg(Mtr)-OH is a key building block for introducing N-methylated arginine residues using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The selection of an appropriate solid support is paramount for the successful synthesis of peptides containing this sterically hindered amino acid. This document provides a detailed analysis of the compatibility of this compound with three commonly used resins in Boc-SPPS: Merrifield, PAM, and MBHA resins.

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function, removable with moderate acids like trifluoroacetic acid (TFA).[1] The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, protecting the arginine side chain, is significantly more stable to acid and requires strong acids, such as anhydrous hydrogen fluoride (HF) or prolonged TFA treatment, for its removal.[2] The N-methylation on the alpha-amino group introduces significant steric hindrance, which poses challenges during the coupling reaction, often requiring optimized protocols and more potent coupling reagents for efficient incorporation.

Resin Characteristics and Compatibility Overview

The choice of resin dictates the C-terminal functionality of the peptide (acid or amide) and influences the overall success of the synthesis, particularly when dealing with challenging residues like N-methylated amino acids.

  • Merrifield Resin: This is one of the original resins used for SPPS, consisting of a chloromethylated polystyrene support.[1][3] It is used for the synthesis of peptide acids. The linkage to the first amino acid is a benzyl ester, which has some lability to the repeated TFA treatments for Boc deprotection, potentially leading to chain loss during the synthesis of long peptides.[1]

  • PAM (Phenylacetamidomethyl) Resin: Developed to improve the stability of the peptide-resin linkage to TFA, PAM resin also yields peptide acids upon cleavage.[1][2][3] The linker is more stable to acidolysis than the benzyl ester linkage of the Merrifield resin, making it a better choice for longer and more complex peptides.[1] However, the final cleavage from PAM resin requires strong acid conditions, typically HF.[2]

  • MBHA (4-Methylbenzhydrylamine) Resin: This resin is the support of choice for the synthesis of peptide amides using the Boc strategy.[1][2] The linkage is stable to TFA but can be cleaved with strong acids like HF to release the C-terminally amidated peptide.[1][2]

Quantitative Data Summary

The following tables summarize the expected performance of this compound with Merrifield, PAM, and MBHA resins based on established principles of SPPS and the known challenges associated with sterically hindered amino acids. Note: These are representative values and actual results may vary depending on the specific peptide sequence, coupling conditions, and analytical methods.

Table 1: Expected Loading Efficiency of this compound on Different Resins

Resin TypeLinkage TypeTypical Loading ProtocolExpected Loading Efficiency (%)Factors Influencing Efficiency
Merrifield Benzyl EsterCesium Salt Method40 - 60%Steric hindrance of the N-methyl and Mtr groups. Incomplete reaction of the cesium salt.
PAM PhenylacetamidomethylPre-loaded handle attachment85 - 95% (of handle)Loading is typically performed on the handle prior to attachment to the aminomethyl resin, which is generally efficient.
MBHA BenzhydrylamineDirect Coupling (e.g., DIC/HOBt, HBTU)50 - 70%Steric hindrance is a major factor. Requires potent coupling reagents and potentially longer reaction times or double coupling.

Table 2: Expected Coupling Efficiency for Subsequent Amino Acids

Resin TypeExpected First Coupling Efficiency (%)Expected Subsequent Coupling Efficiency (%)Key Considerations for Optimization
Merrifield 60 - 80%70 - 90%Use of potent coupling reagents (e.g., HATU, PyAOP), double coupling, and monitoring of reaction completion are crucial. Microwave-assisted coupling can be beneficial.
PAM 60 - 80%70 - 90%Similar to Merrifield resin, optimization of coupling conditions is critical to overcome steric hindrance.
MBHA 60 - 80%70 - 90%The nature of the resin itself does not significantly alter the inherent difficulty of coupling to an N-methylated residue. Optimized protocols are essential.

Table 3: Expected Cleavage Efficiency and Final Peptide Purity

Resin TypeCleavage ReagentExpected Cleavage Yield (%)Expected Crude Purity (%)Potential Side Reactions and Issues
Merrifield HF/Anisole70 - 90%50 - 70%Premature chain loss during synthesis due to linker instability. Incomplete Mtr group removal with weaker acids.
PAM HF/Anisole80 - 95%60 - 80%More stable linkage leads to higher overall yield compared to Merrifield. Incomplete Mtr deprotection is still a possibility.
MBHA HF/Anisole80 - 95%60 - 80%Stable linkage ensures minimal chain loss during synthesis. Cleavage and deprotection challenges are similar to PAM resin.

Experimental Protocols

The following are detailed protocols for the key experimental steps involved in using this compound with the discussed resins.

Resin Loading Protocols

Protocol 4.1.1: Loading of this compound onto Merrifield Resin (Cesium Salt Method)

  • Preparation of the Cesium Salt:

    • Dissolve this compound (1.0 eq) in a minimal amount of methanol.

    • Add water (approx. 10% of the methanol volume).

    • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).

    • Lyophilize the solution to obtain the dry cesium salt.

    • Co-evaporate the residue with anhydrous DMF twice to ensure it is completely dry.

  • Attachment to Resin:

    • Swell the Merrifield resin (1.0 eq, 100-200 mesh, 1% DVB) in anhydrous DMF for 1-2 hours in a reaction vessel.

    • Drain the DMF and add the dried cesium salt of this compound (1.2-1.5 eq) dissolved in a minimal amount of anhydrous DMF.

    • Gently agitate the reaction mixture at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and finally with DCM (3x).

    • Dry the resin under vacuum.

    • Determine the loading capacity using a suitable method (e.g., picric acid titration or quantitative analysis of a cleaved sample).

Protocol 4.1.2: Loading of the First Amino Acid onto MBHA Resin

  • Resin Preparation:

    • Swell the MBHA resin (1.0 eq) in DCM for 1 hour.

    • Wash the resin with 5% DIEA in DCM (2x) to neutralize the hydrochloride salt.

    • Wash the resin with DCM (3x) and then with DMF (3x).

  • Coupling Reaction:

    • In a separate vessel, dissolve this compound (2-3 eq), HATU (1.9 eq relative to the amino acid), and HOAt (2 eq) in anhydrous DMF.

    • Add DIEA (3-4 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the swollen and neutralized MBHA resin.

    • Agitate the reaction mixture at room temperature for 4-12 hours. Due to steric hindrance, a longer coupling time or double coupling is often necessary.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test, although not reliable for secondary amines; a chloranil test is more appropriate).

    • After completion, wash the resin with DMF (3x) and DCM (3x).

    • Cap any unreacted amino groups with acetic anhydride/DIEA in DMF.

    • Dry the resin under vacuum.

Standard Boc-SPPS Cycle for Peptide Elongation

Protocol 4.2.1: Deprotection, Neutralization, and Coupling

  • Boc Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM (2x) for 2 minutes each.

    • Wash the resin with DCM (3x) and then with DMF (3x).

  • Amino Acid Coupling:

    • Use a potent coupling reagent such as HATU or PyAOP for coupling the next Boc-protected amino acid.

    • Pre-activate the Boc-amino acid (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 2-4 hours. For difficult couplings, especially onto the N-methylated residue, consider double coupling or extending the reaction time.

    • Monitor the coupling completion.

    • Wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection

Protocol 4.3.1: HF Cleavage from Merrifield, PAM, or MBHA Resin

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add a scavenger cocktail (e.g., anisole, p-cresol, or thioanisole) to protect sensitive amino acid residues. A common mixture is 90% HF and 10% anisole.

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully distill the anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours. For complete removal of the Mtr group, a longer reaction time (up to 4 hours) may be necessary.

    • After the reaction is complete, remove the HF by a stream of nitrogen gas.

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous extract to obtain the crude peptide.

Visualizations

SPPS_Workflow cluster_loading Resin Loading cluster_elongation Peptide Elongation Cycle cluster_cleavage Cleavage & Deprotection Swell_Resin Swell Resin (DCM/DMF) Attach_AA Attach this compound Swell_Resin->Attach_AA 1-2h Wash_Dry_1 Wash & Dry Attach_AA->Wash_Dry_1 12-24h Deprotection Boc Deprotection (50% TFA/DCM) Wash_Dry_1->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization 20-30 min Coupling Couple next Boc-AA Neutralization->Coupling 5 min Wash_2 Wash Coupling->Wash_2 2-4h Wash_2->Deprotection Repeat n times Final_Wash_Dry Final Wash & Dry Wash_2->Final_Wash_Dry HF_Cleavage HF Cleavage (HF/Anisole) Final_Wash_Dry->HF_Cleavage Peptide_Precipitation Peptide Precipitation & Lyophilization HF_Cleavage->Peptide_Precipitation 1-4h

Caption: General workflow for Boc-SPPS of peptides containing this compound.

Coupling_Challenges cluster_solutions Mitigation Strategies Root Challenges in Coupling This compound Steric_Hindrance Steric Hindrance N-alpha-methyl group Bulky Mtr side-chain group Root->Steric_Hindrance Low_Nucleophilicity Reduced Nucleophilicity Secondary amine of the N-methylated residue Root->Low_Nucleophilicity Side_Reactions Potential Side Reactions Incomplete coupling leading to deletion sequences Root->Side_Reactions Potent_Reagents Use Potent Coupling Reagents (HATU, PyAOP, PyBOP) Steric_Hindrance->Potent_Reagents Optimize_Conditions Optimize Reaction Conditions (Double coupling, longer times) Steric_Hindrance->Optimize_Conditions Microwave Microwave-Assisted Synthesis Steric_Hindrance->Microwave Low_Nucleophilicity->Potent_Reagents Side_Reactions->Optimize_Conditions Monitoring Careful Monitoring (e.g., Chloranil test) Side_Reactions->Monitoring

Caption: Challenges and mitigation strategies for coupling this compound in SPPS.

Conclusion

The successful incorporation of this compound in SPPS is highly dependent on the choice of resin and the optimization of reaction conditions. For the synthesis of peptide acids, PAM resin is generally preferred over Merrifield resin due to the higher stability of its linker to repeated TFA treatments, which translates to higher overall yields. For peptide amides, MBHA resin is the standard choice. Regardless of the resin used, the inherent steric hindrance of this compound necessitates the use of more potent coupling reagents, potentially longer reaction times, and careful monitoring to ensure high coupling efficiency and minimize the formation of deletion sequences. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this challenging but valuable building block in the synthesis of novel and modified peptides.

References

Application Notes and Protocols: Manual vs. Automated Synthesis with Boc-N-Me-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Boc-N-Me-Arg(Mtr)-OH, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, membrane permeability, and to fine-tune receptor affinity and selectivity. The synthesis of peptides containing N-methylated residues, however, presents unique challenges, primarily due to the steric hindrance at the secondary amine which can impede coupling reactions. This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for peptides containing this compound, offering comprehensive experimental protocols, quantitative comparisons, and visual workflows to guide researchers in selecting the optimal synthesis strategy.

The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group is a bulky and acid-labile protecting group for the guanidino function of arginine. Its removal requires specific and carefully controlled cleavage conditions. This guide will address the nuances of both synthesis and deprotection steps for peptides incorporating this challenging building block.

Data Presentation: A Quantitative Comparison

The choice between manual and automated peptide synthesis often depends on factors such as scale, throughput, cost, and the complexity of the target peptide. The following tables summarize key quantitative data to facilitate a direct comparison between the two methodologies for the synthesis of peptides containing sterically hindered N-methylated amino acids like this compound.

Table 1: General Performance Comparison

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisNotes
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vesselManual synthesis can be more easily scaled up without significant capital investment.[1]
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)Automation allows for "walk-away" operation, freeing up researcher time.[1]
Total Time per Cycle 2 - 4 hours30 - 90 minutesAutomated systems, especially those with microwave heating, significantly reduce cycle times.[2][3]
Typical Yield per Coupling Step 95 - 99%> 99%Automated fluidics ensure consistent reagent delivery, leading to higher coupling efficiency.[4]
Final Crude Purity 70 - 90%85 - 98%Precise control over reaction parameters in automated systems minimizes side reactions.[4] A study showed a rapid manual method could achieve 70% crude purity compared to 50% for microwave-assisted automated synthesis for certain peptides.[3]
Reagent Consumption Higher, due to manual dispensingOptimized and generally lowerAutomated synthesizers have precise fluidic systems that reduce reagent and solvent waste.[1]
Reproducibility Operator-dependentHighAutomation eliminates variability between synthesis runs and different users.[2][4]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)Automated synthesizers are ideal for producing peptide libraries.[4]

Table 2: Comparison for Synthesizing Peptides with N-Methylated Amino Acids

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisNotes
Coupling Efficiency for N-Me-Arg May require double coupling and extended reaction timesOptimized protocols with specialized reagents (e.g., HATU) and heating can improve efficiency.The steric hindrance of the N-methyl group makes coupling more challenging.
Risk of Side Reactions Higher potential for human error leading to incomplete reactions or side product formation.Reduced risk due to precise and consistent reaction conditions.Common side reactions include deletion sequences and racemization.
Flexibility High. Allows for on-the-fly adjustments and troubleshooting for difficult couplings.Moderate to high, depending on the synthesizer's software and hardware capabilities. Open systems offer more flexibility.[2]Manual synthesis is often preferred for initial exploratory work with challenging sequences.[2]
Cost-effectiveness Lower initial equipment cost.Higher initial investment. More cost-effective for high-throughput synthesis.[2]Reagent costs for specialized coupling agents for N-methylated residues can be high for both methods.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Peptide Containing this compound

This protocol is designed for a standard 0.1 mmol synthesis scale using a glass reaction vessel with a sintered glass filter.

1. Resin Preparation and Swelling:

  • Weigh 100 mg of Rink Amide resin (or other suitable resin) and place it in the reaction vessel.

  • Add 2 mL of N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

2. N-terminal Fmoc Deprotection (if applicable for the first amino acid on a pre-loaded resin):

  • Drain the DMF from the swollen resin.

  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (for a standard amino acid):

  • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIEA) in DMF.

  • Add the activation mixture to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Drain the reaction mixture and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).

4. Coupling of this compound:

  • Activation: In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of HATU, and 6 equivalents of DIEA in DMF. Pre-activate for 5-10 minutes.

  • Coupling: Add the activated mixture to the deprotected resin.

  • Allow the coupling reaction to proceed for 4-6 hours, or overnight if necessary. Due to steric hindrance, a longer coupling time is often required.

  • Monitoring: The Kaiser test is not suitable for secondary amines. An Isatin test can be used to monitor the presence of unreacted secondary amines.

  • Double Coupling (if necessary): If the coupling is incomplete, drain the reaction mixture, wash with DMF, and repeat the coupling step with a fresh solution of activated this compound.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

5. N-terminal Boc Deprotection:

  • Wash the resin with DCM (3 x 2 mL).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 1 minute, drain, and then add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

  • Drain the deprotection solution and wash the resin with DCM (3 x 2 mL), a neutralization solution (e.g., 10% DIEA in DMF) (2 x 2 mL), and DMF (3 x 2 mL).

6. Repeat Cycle:

  • Repeat the appropriate deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Mtr Deprotection:

  • After the final amino acid coupling and N-terminal deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For peptides containing Arg(Mtr), a common cocktail is TFA/thioanisole/water/ethanedithiol (EDT) (90:5:3:2). Caution: Handle TFA and scavengers in a well-ventilated fume hood.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 4-8 hours at room temperature. The complete removal of the Mtr group can be slow and should be monitored by HPLC analysis of a small cleaved sample if possible.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Solid-Phase Peptide Synthesis of a Peptide Containing this compound

This protocol is a general guideline for an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument's software and capabilities.

1. Synthesizer Setup:

  • Load the appropriate resins, protected amino acids (including this compound), coupling reagents (HATU is recommended for the N-methylated residue), base (DIEA), deprotection reagents (piperidine for Fmoc, TFA for Boc), and solvents onto the synthesizer.

  • Program the peptide sequence and specify the synthesis scale (e.g., 0.1 mmol).

2. Automated Synthesis Cycle:

  • The synthesizer will automatically perform the following steps for each amino acid:

    • Washing: The resin is washed with DMF.

    • Deprotection: The N-terminal protecting group (Fmoc or Boc) is removed.

    • Washing: The resin is washed to remove deprotection reagents.

    • Coupling: The activated amino acid is delivered to the reaction vessel. For this compound, it is crucial to program a longer coupling time (e.g., 2-4 hours) and potentially a double coupling cycle. The use of microwave heating, if available, can significantly accelerate this step.

    • Washing: The resin is washed to remove excess reagents and byproducts.

3. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The final cleavage, deprotection, precipitation, and purification steps are typically performed manually as described in the manual synthesis protocol (Protocol 1, step 7). Some advanced synthesizers may have modules for automated cleavage, but this is often performed as a separate manual step.

Mandatory Visualizations

Experimental Workflows

Manual_SPPS_Workflow cluster_cycle Resin_Swelling Resin Swelling in DMF Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Resin_Swelling->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 Coupling Amino Acid Coupling (Activated AA, Base) Washing_1->Coupling Washing_2 Washing (DMF/DCM) Coupling->Washing_2 Cycle Repeat Cycle for Each Amino Acid Washing_2->Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Washing_2->Final_Cleavage Cycle->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow Setup Synthesizer Setup (Sequence, Reagents) Automated_Cycle Automated Synthesis Cycle (Deprotection, Washing, Coupling) Setup->Automated_Cycle Manual_Post_Processing Manual Post-Processing Automated_Cycle->Manual_Post_Processing Cleavage Cleavage & Deprotection (TFA Cocktail) Manual_Post_Processing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Pure Peptide Purification->Final_Peptide

Caption: Automated Solid-Phase Peptide Synthesis Workflow.

Signaling Pathway

Protein arginine methylation plays a crucial role in various cellular signaling pathways, including transcription, RNA processing, and signal transduction.[5] PRMT5, a protein arginine methyltransferase, has been shown to activate the AKT signaling pathway by methylating AKT itself, which is essential for its subsequent phosphorylation and activation.[6] This pathway is critical in promoting cell survival and proliferation and is often dysregulated in cancer.

AKT_Signaling_Pathway cluster_activation AKT Activation PRMT5 PRMT5 AKT AKT PRMT5->AKT Methylation (Arg15) p_AKT_T308 p-AKT (Thr308) p_AKT_S473 p-AKT (Ser473) PDK1 PDK1 PDK1->p_AKT_T308 Phosphorylation mTORC2 mTORC2 mTORC2->p_AKT_S473 Phosphorylation Downstream Downstream Effectors (e.g., GSK3β, FOXO) p_AKT_T308->Downstream p_AKT_S473->Downstream Cell_Response Cell Survival & Proliferation Downstream->Cell_Response N_Me_Arg_Peptide N-Me-Arg Peptide (Potential Modulator) N_Me_Arg_Peptide->PRMT5 N_Me_Arg_Peptide->AKT

Caption: Role of Arginine Methylation in the AKT Signaling Pathway.

References

Troubleshooting & Optimization

Preventing side reactions with Mtr-protected arginine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mtr-protected arginine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Mtr protecting group and why is it used for arginine?

The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group is an acid-labile protecting group used for the guanidino side chain of arginine during solid-phase peptide synthesis (SPPS).[1] It prevents the highly reactive guanidinium group from participating in unwanted side reactions during peptide chain elongation.[2][3]

Q2: What are the most common side reactions associated with Mtr-protected arginine?

The most frequently encountered side reactions during the cleavage of the Mtr group are:

  • Sulfonation: The cleaved Mtr group can re-react with amino acid residues, leading to the formation of sulfonated byproducts. This has been observed on arginine, serine, and threonine residues.[4][5][6]

  • Tryptophan Modification: The indole side chain of tryptophan can be modified by the reactive species generated during Mtr group removal.[7]

  • Incomplete Deprotection: The Mtr group is significantly more stable to acid compared to other sulfonyl-based protecting groups like Pbf and Pmc, which can lead to incomplete removal, especially in peptides with multiple arginine residues.[7][8]

Q3: How does the Mtr group compare to other arginine protecting groups like Pbf and Pmc?

The primary difference lies in their acid lability, which follows the order: Pbf > Pmc > Mtr.[8] The Mtr group is the most acid-stable, requiring harsher and more prolonged cleavage conditions.[7][8] This increased acid exposure elevates the risk of side reactions.[8] For routine Fmoc-SPPS, Pbf is often the preferred choice due to its easier and faster cleavage under milder conditions.[2][8]

Troubleshooting Guides

Issue 1: Incomplete Removal of the Mtr Protecting Group

Symptom: Mass spectrometry analysis of the crude peptide shows a mass corresponding to the peptide with one or more Mtr groups still attached (+224 Da per Mtr group).

Cause: The Mtr group is highly stable to acid, and standard cleavage times may be insufficient for its complete removal, particularly when multiple Arg(Mtr) residues are present in the peptide sequence.[9]

Solution:

  • Prolong Cleavage Time: Extend the cleavage time significantly. Deprotection of Arg(Mtr) can require up to 24 hours.[8] It is advisable to monitor the deprotection progress by HPLC.[10]

  • Optimize Cleavage Cocktail: Utilize a cleavage cocktail containing thioanisole, which can accelerate the removal of the Mtr group.[7] Reagent R is specifically designed for peptides with sulfonyl-protected arginine.[11][12]

  • Consider Stronger Acid Conditions: For very difficult cases, stronger acid conditions, such as using trimethylsilyl bromide (TMSBr) in TFA, can be employed. This method has been shown to deprotect multiple Arg(Mtr) residues in a much shorter time (e.g., 15 minutes) and can suppress sulfonation by-products.

Issue 2: Observation of Sulfonated Byproducts

Symptom: Mass spectrometry reveals unexpected peptide species with a mass increase of +80 Da, corresponding to a sulfonyl group addition.

Cause: During the acidic cleavage of the Mtr group, the released sulfonyl species can react with nucleophilic side chains of other amino acids, most commonly arginine, serine, and threonine.[4][6]

Solution:

  • Optimize Scavenger Composition: The choice and composition of scavengers in the cleavage cocktail are critical. A mixture of thioanisole and thiocresol has been reported to be highly efficient in suppressing sulfonation.[5][6]

  • Enzymatic Desulfonation: In cases where sulfonation has already occurred, the sulfonated peptides can be treated with the enzyme arylsulfate-sulfohydrolase to remove the sulfonyl group and yield the correct peptide sequence.[5][6]

Issue 3: Modification of Tryptophan Residues

Symptom: The final peptide product shows byproducts related to the modification of tryptophan residues.

Cause: The reactive carbocations generated during the cleavage of the Mtr group can alkylate the electron-rich indole ring of tryptophan.[7]

Solution:

  • Use of Tryptophan Protection: Employing a tryptophan derivative with its indole nitrogen protected by a Boc group (Fmoc-Trp(Boc)-OH) can effectively prevent this side reaction.

  • Effective Scavenging: The use of scavengers like triisopropylsilane (TIS) in the cleavage cocktail helps to quench the reactive species that lead to tryptophan modification.

Data Presentation

Table 1: Comparison of Arginine Protecting Groups

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA-based)Key AdvantagesKey Disadvantages
Mtr LowUp to 24 hours[8]Cost-effectiveProlonged cleavage times, increased risk of side reactions.[7][8]
Pmc Medium> 4 hours (for multiple Arg)[9]More labile than Mtr.Tendency to reattach or alkylate sensitive residues.[9]
Pbf High< 4 hours (2 hours is usual)[9]Rapid cleavage under mild conditions, lower risk of side reactions.[8]Can cause steric hindrance during coupling.[2]

Table 2: Common Cleavage Cocktails for Mtr-Arginine Peptides

Reagent NameCompositionApplication Notes
TFA/Phenol 95% TFA, 5% Phenol (w/w)A standard cocktail for Mtr removal.[1]
Reagent K TFA / Water / Phenol / Thioanisole / EDTSuitable for peptides with various sensitive residues.[11]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleSpecifically recommended for peptides with sulfonyl-protected arginine.[11][12]
TMSBr in TFA TFA / EDT / m-cresol / Thioanisole / TMSBrA stronger cleavage cocktail for rapid deprotection of multiple Arg(Mtr) residues.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of Arg(Mtr)-Containing Peptides
  • Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF. Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail (e.g., Reagent R) fresh before use.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature. For peptides containing Arg(Mtr), an initial cleavage time of 3-6 hours is recommended.

  • Monitoring: Monitor the removal of the Mtr group by taking small aliquots of the cleavage solution at different time points (e.g., 2, 4, 6, and 24 hours) and analyzing them by HPLC.

  • Peptide Precipitation: Once the cleavage is complete, filter the TFA solution containing the peptide into a cold solution of diethyl ether or methyl tert-butyl ether (at least 10 times the volume of the TFA solution) to precipitate the crude peptide.[3]

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: HPLC Monitoring of Mtr Group Removal
  • Sample Preparation: At each time point during the cleavage reaction, take a small aliquot (e.g., 10 µL) of the TFA solution.

  • Quenching and Dilution: Immediately dilute the aliquot in a suitable solvent for HPLC analysis (e.g., 1 mL of 50% acetonitrile in water).

  • HPLC Analysis: Inject the diluted sample onto a reverse-phase HPLC column. Use a standard gradient of acetonitrile in water with 0.1% TFA.

  • Data Analysis: Compare the peak areas of the fully deprotected peptide and the Mtr-containing peptide species to determine the percentage of deprotection over time.

Visualizations

Mtr_Deprotection_Pathway cluster_side_reactions Potential Side Reactions Peptide_Resin Peptide-Resin (with Arg(Mtr)) Deprotection Mtr Group Cleavage Peptide_Resin->Deprotection Add Cleavage_Cocktail TFA-based Cleavage Cocktail (with Scavengers) Cleavage_Cocktail->Deprotection Desired_Peptide Desired Peptide (Deprotected) Deprotection->Desired_Peptide Successful Removal Side_Products Side Products Deprotection->Side_Products Side Reactions Sulfonation Sulfonation (Arg, Ser, Thr) Side_Products->Sulfonation Trp_Modification Tryptophan Modification Side_Products->Trp_Modification Incomplete_Deprotection Incomplete Deprotection Side_Products->Incomplete_Deprotection

Caption: Mtr-Arginine deprotection pathway and potential side reactions.

Troubleshooting_Workflow start Start: Crude Peptide Analysis (LC-MS) check_mass Identify Unexpected Masses? start->check_mass incomplete Mass +224 Da (Incomplete Deprotection) check_mass->incomplete Yes sulfonation Mass +80 Da (Sulfonation) check_mass->sulfonation Yes other_mod Other Modifications (e.g., Trp alkylation) check_mass->other_mod Yes end End: Purified Peptide check_mass->end No solution1 Solution: - Extend Cleavage Time - Optimize Cocktail (Thioanisole) - Monitor by HPLC incomplete->solution1 solution2 Solution: - Optimize Scavengers (Thioanisole/Thiocresol) - Enzymatic Desulfonation sulfonation->solution2 solution3 Solution: - Use Fmoc-Trp(Boc)-OH - Add TIS to Cocktail other_mod->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for Mtr-protected arginine side reactions.

References

Technical Support Center: Incomplete Mtr Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges with the removal of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group from arginine (Arg) residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Mtr group and why is it considered difficult to remove?

A1: The Mtr group is an acid-labile protecting group for the guanidino side chain of arginine.[1] While effective, it is known to be less acid-labile than more modern sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[2][3] This lower lability means its complete removal requires stronger acidic conditions or significantly extended reaction times, which can be challenging, especially when multiple Arg(Mtr) residues are present in a peptide sequence.[2][3]

Q2: What are the primary indicators of incomplete Mtr deprotection?

A2: The most definitive sign of incomplete Mtr deprotection is the detection of unexpected masses in the crude peptide product via mass spectrometry (MS). The residual Mtr group will add a specific mass to the peptide. This is often observed as the expected peptide mass plus multiples of the Mtr group's mass. High-Performance Liquid Chromatography (HPLC) analysis will also show corresponding impurity peaks that can be collected and analyzed.

Q3: Can I use a standard TFA cleavage cocktail for Mtr removal?

A3: While Trifluoroacetic acid (TFA) is the primary reagent for Mtr removal in Fmoc-based SPPS, a standard cocktail (e.g., 95% TFA) may not be sufficient for complete deprotection, especially for complex peptides.[4] The Mtr group's stability often necessitates the addition of specific scavengers and longer cleavage times.[2] For peptides with multiple Arg(Mtr) residues, deprotection can take up to 12 hours.[2]

Q4: Are there alternatives to the Mtr protecting group for arginine?

A4: Yes, due to the difficulties associated with Mtr removal, the Pmc and Pbf protecting groups have largely replaced it in Fmoc chemistry.[1][3] The Pbf group is particularly recommended as it is more acid-labile, allowing for deprotection times typically under 4 hours, even with multiple Arg(Pbf) residues present.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to incomplete Mtr deprotection.

Problem: Mass spectrometry analysis of my cleaved peptide shows a mass corresponding to the peptide with one or more Mtr groups still attached.

This is a clear indication of incomplete deprotection. The following flowchart and detailed steps will help you identify the cause and find a solution.

Troubleshooting Workflow

G start Incomplete Mtr Deprotection Detected (MS/HPLC) check_time Was cleavage time sufficient? (e.g., >6 hours) start->check_time check_cocktail Was the cleavage cocktail optimized for Mtr? check_time->check_cocktail Yes extend_time Action: Extend cleavage time (e.g., 8-24 hours) and monitor by HPLC. check_time->extend_time No check_sequence Does the peptide have multiple Arg(Mtr) residues or aggregation-prone sequences? check_cocktail->check_sequence Yes modify_cocktail Action: Modify cleavage cocktail. Add scavengers like Thioanisole or use a stronger acid system (e.g., TMSBr). check_cocktail->modify_cocktail No repeat_cleavage Action: Precipitate peptide, dry, and re-subject to fresh cleavage cocktail. check_sequence->repeat_cleavage Yes consider_alt For Future Syntheses: Consider using Arg(Pbf) instead of Arg(Mtr). check_sequence->consider_alt No end_ok Problem Resolved extend_time->end_ok modify_cocktail->end_ok repeat_cleavage->end_ok end_persist Issue Persists: Re-evaluate strategy repeat_cleavage->end_persist end_ok->consider_alt

Caption: Troubleshooting workflow for incomplete Mtr deprotection.

Detailed Troubleshooting Steps

1. Extend the Cleavage Time

  • Cause: Insufficient reaction time is the most common reason for incomplete Mtr removal. The Mtr group is significantly more stable than other Arg protecting groups.

  • Solution: For peptides with a single Arg(Mtr), a cleavage time of 6-8 hours may be required.[1][5] For sequences containing multiple Arg(Mtr) residues, this time may need to be extended up to 24 hours.[2] It is highly recommended to perform a time-course study by taking small aliquots at different time points (e.g., 2, 4, 8, 12 hours) and analyzing them by HPLC to determine the optimal cleavage time for your specific peptide.[5]

2. Optimize the Cleavage Cocktail

  • Cause: A standard cleavage cocktail may lack the necessary components to facilitate efficient Mtr removal and prevent side reactions.

  • Solution: Modify your cleavage cocktail. The addition of scavengers like thioanisole is known to accelerate the removal of Mtr groups in TFA. Phenol is also a common additive for Mtr deprotection.[1] For particularly difficult cases, stronger acid systems can be employed.

Reagent CocktailComposition (v/v or w/v)Application Notes
TFA / Phenol 95% TFA, 5% Phenol (w/w)A standard method for Mtr cleavage, but may require long reaction times (~7.5 hours).[1][5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleThioanisole accelerates Mtr removal.[2] Suitable for a broad range of peptides.
TMSBr Cocktail TFA / Thioanisole / EDT / m-cresol / TMSBrA much stronger, faster method. Can deprotect multiple Arg(Mtr) residues in as little as 15 minutes at 0°C.[6] Use with caution and under an inert atmosphere.[6]

3. Address Sequence-Specific Difficulties

  • Cause: Peptide aggregation or the presence of multiple bulky protecting groups can sterically hinder the access of the cleavage reagents to the Mtr group.[7][8]

  • Solution: If you suspect aggregation or steric hindrance is impeding deprotection, a re-cleavage strategy can be effective. After the initial cleavage time, precipitate the peptide with cold ether, wash, and dry the crude product. Then, re-subject the peptide to a fresh cleavage cocktail for an additional period. This removes cleaved protecting groups and byproducts, allowing the fresh reagents better access to the remaining Mtr groups.

4. Mitigate Side Reactions, Especially with Tryptophan

  • Cause: During the prolonged acid treatment required for Mtr removal, sensitive residues like Tryptophan (Trp) are susceptible to modification (sulfonation) by byproducts generated from the sulfonyl-based Mtr group.[4]

  • Solution: When synthesizing Trp-containing peptides where Arg(Mtr) is used, it is strongly recommended to use Fmoc-Trp(Boc)-OH for the synthesis. The Boc group on the indole side chain effectively prevents this sulfonation side reaction.[4] If unprotected Trp is present, a compromise must be made between achieving complete Mtr deprotection and minimizing Trp modification.[9]

Experimental Protocols

Protocol 1: Standard Mtr Deprotection using TFA/Phenol

This protocol is suitable for peptides with a single or few Arg(Mtr) residues where speed is not critical.

  • After final Fmoc group removal, wash the dried peptidyl-resin with Dichloromethane (DCM).

  • Prepare a cleavage cocktail of 95% TFA and 5% Phenol (w/w). For 100 mg of resin, use approximately 2 mL of cocktail.

  • Add the cocktail to the resin and allow it to react at room temperature with occasional agitation.

  • Monitor the reaction progress by taking a small sample of the resin, cleaving it, and analyzing the supernatant by HPLC at various time points (e.g., 2, 4, 6, 8 hours).[1][5]

  • Once deprotection is complete (typically ~7.5 hours), filter the resin and collect the filtrate.[1][5]

  • Wash the resin 2-3 times with fresh TFA to recover any remaining peptide.

  • Combine the filtrates and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether.

  • Isolate the crude peptide by centrifugation, decant the ether, and wash the pellet with cold ether once more.

  • Dry the peptide pellet under vacuum.

Protocol 2: Rapid Mtr Deprotection using TMSBr

This protocol is highly effective for peptides with multiple Arg(Mtr) residues or when rapid deprotection is required.[6] Caution: This procedure should be performed in a well-ventilated fume hood under an inert (N₂) atmosphere.

  • Ensure the peptidyl-resin (e.g., 200 mg) is dry.

  • In a glass vessel, prepare the cleavage solution by combining ethanedithiol (EDT, 0.50 mL), m-cresol (0.1 mL), and thioanisole (1.17 mL) in TFA (7.5 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add trimethylsilyl bromide (TMSBr, 1.32 mL) to the cold solution.

  • Add the peptide resin to the cocktail and allow the mixture to react for 15 minutes at 0°C under a nitrogen blanket.[6]

  • Quickly filter the resin under reduced pressure and wash it twice with clean TFA.

  • Combine the filtrates and precipitate the peptide using cold diethyl ether as described in Protocol 1.

  • Isolate and dry the crude peptide.

Analytical Verification Workflow

G start Crude Peptide Post-Cleavage dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) start->dissolve hplc Analyze by Reverse-Phase HPLC dissolve->hplc ms Analyze by Mass Spectrometry (e.g., LC-MS or MALDI-TOF) dissolve->ms check_hplc Single major peak at expected retention time? hplc->check_hplc check_ms Observed mass matches theoretical mass? ms->check_ms check_hplc->check_ms Yes failure Incomplete Deprotection Return to Troubleshooting Guide check_hplc->failure No (Multiple Peaks) success Deprotection Complete Proceed to Purification check_ms->success Yes check_ms->failure No (Mass Adducts)

Caption: Workflow for analytical verification of Mtr deprotection.

References

Technical Support Center: Optimizing Coupling Efficiency of N-methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of incorporating N-methylated residues in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is coupling N-methylated amino acids so challenging?

A1: The primary difficulty arises from steric hindrance. The presence of a methyl group on the amide nitrogen of the peptide backbone physically obstructs the incoming activated amino acid, slowing down the reaction rate.[1][2][3] This reduced reactivity necessitates the use of more potent coupling reagents and potentially longer reaction times to achieve efficient coupling.[1][4] The coupling of an N-methylated amino acid to another N-methylated amino acid is particularly challenging due to the compounded steric hindrance.[4]

Q2: What are the consequences of inefficient coupling of N-methylated amino acids?

A2: Inefficient coupling can lead to several undesirable outcomes, including:

  • Low yields: Incomplete reactions result in a lower overall yield of the desired peptide.[1]

  • Deletion sequences: Failure to couple an amino acid results in peptides missing one or more residues.

  • Difficult purification: The final product will be a mixture of the target peptide and various truncated sequences, complicating purification by HPLC.

Q3: Can I use the standard Kaiser (ninhydrin) test to monitor the coupling of N-methylated amino acids?

A3: No, the Kaiser test is not suitable for monitoring the coupling of N-methylated amino acids.[5] The ninhydrin reagent specifically reacts with primary amines to produce a characteristic blue or purple color.[5] Since N-methylated amino acids contain a secondary amine, they will not give a positive result with the Kaiser test, potentially leading to the false assumption that the coupling is complete.[5]

Q4: What are the recommended alternative tests for monitoring N-methylated amino acid coupling?

A4: Several alternative qualitative tests can be used to monitor the presence of unreacted secondary amines:

  • Bromophenol Blue Test: This test is based on an acid-base reaction and provides a color change to blue or green in the presence of a free amine. A yellow color indicates a complete reaction.[5][6]

  • Chloranil Test: This is a highly sensitive test for secondary amines, where a blue or blue-green color on the resin beads indicates an incomplete coupling.[5]

  • Isatin Test: This test is often used for proline and other secondary amines, with a blue color on the beads indicating an incomplete reaction.[5]

For a definitive and quantitative assessment, cleaving a small sample of the peptide from the resin and analyzing it by mass spectrometry is the most reliable method.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of N-methylated amino acids.

Issue 1: Low coupling efficiency despite using a standard coupling reagent.

Possible Cause Troubleshooting Step
Insufficient reagent reactivity Switch to a more potent coupling reagent specifically recommended for hindered amino acids, such as HATU, HCTU, PyAOP, or PyBOP.[2][7][8]
Suboptimal reaction conditions Optimize reaction parameters. Increase the coupling time (e.g., to 2-4 hours or even overnight).[4][9] Consider performing a double coupling, where a second aliquot of fresh reagents is added after the initial coupling period.[5]
Peptide aggregation on solid support On-resin aggregation can block reactive sites.[4] Try switching to a different solvent system (e.g., NMP instead of DMF) or add chaotropic salts to disrupt secondary structures.

Issue 2: Ambiguous results from qualitative monitoring tests.

Possible Cause Troubleshooting Step
Low sensitivity of the test If the Bromophenol Blue test is unclear, use a more sensitive method like the Chloranil test.[5]
Slow reaction kinetics A faint positive color might indicate a very slow reaction. Extend the coupling time by an additional 1-2 hours and re-test.[5]
Localized color change For resin-based tests, inspect the beads under a microscope as the color change may be concentrated on the beads rather than in the bulk solution.[5]

Issue 3: Racemization of the N-methylated amino acid during coupling.

Possible Cause Troubleshooting Step
Over-activation of the carboxylic acid Reduce the pre-activation time before adding the activated amino acid to the resin.
Use of a strong base If using DIPEA, consider switching to a weaker base like N-methylmorpholine (NMM) or collidine to minimize racemization.[3]
Inappropriate coupling reagent/additive Use an additive known to suppress racemization, such as HOAt or Oxyma Pure, which are generally more effective than HOBt.[3][10] Phosphonium-based reagents like PyBOP or PyAOP are often associated with lower levels of racemization.[3]

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of N-methylated amino acids. The following tables summarize the performance of several commonly used reagents.

Table 1: Uronium/Aminium Salt Reagents

ReagentActivating AdditiveBaseTypical Efficiency for N-Me Amino AcidsRacemization RiskNotes
HATU Internal (HOAt)DIPEA, NMMHigh to Very HighLow to ModerateHighly effective for sterically hindered couplings.[2][7][11]
HBTU Internal (HOBt)DIPEA, NMMModerateModerateLess effective than HATU for challenging couplings.[11]
HCTU Internal (6-Cl-HOBt)DIPEA, NMMHighLow to ModerateGenerally more reactive than HBTU.[7]
COMU Internal (Oxyma)DIPEA, NMMHigh to Very HighLowA safer alternative to benzotriazole-based reagents.[7][10]

Table 2: Phosphonium Salt Reagents

ReagentActivating AdditiveBaseTypical Efficiency for N-Me Amino AcidsRacemization RiskNotes
PyBOP Internal (HOBt)DIPEA, NMMModerate to HighLowGenerally effective, but can be less efficient for coupling two adjacent N-Me residues.[2]
PyAOP Internal (HOAt)DIPEA, NMMVery HighLowParticularly effective for coupling N-protected N-methyl amino acids.[11][12][13]
PyBrOP NoneDIPEAHighModerate to HighA highly reactive reagent, but may increase the risk of racemization with prolonged coupling times.[10][14]

Experimental Protocols

Protocol 1: General Coupling of an Fmoc-N-methylated Amino Acid using HATU

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid on the resin using standard protocols (e.g., 20% piperidine in DMF).[2]

  • Activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3-4 equivalents relative to resin substitution) and HATU (3-4 equivalents) in DMF.[4]

  • Pre-activation: Add DIEA (6-8 equivalents) to the amino acid/HATU solution and mix for 1-5 minutes at room temperature.[2][4]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[2]

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, such as coupling to another N-methylated residue, the reaction time may need to be extended, or a second coupling performed.[2][4]

  • Monitoring: Wash a small sample of the resin and perform a Bromophenol Blue or Chloranil test to check for completion.[5]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF, followed by DCM, to remove all soluble reagents and byproducts.[2]

Protocol 2: Monitoring Coupling Completion with the Bromophenol Blue Test

  • Reagent Preparation: Prepare a 0.04% (w/v) solution of Bromophenol Blue in DMF.[5]

  • Sample Preparation: Take a small sample of resin beads from the reaction vessel.

  • Washing: Wash the beads thoroughly with methanol and then with DMF.[5]

  • Testing: Add 1-2 mL of the Bromophenol Blue test solution to the washed resin.[5]

  • Observation: Agitate the suspension for 1-2 minutes. A blue or green color indicates the presence of unreacted amine (incomplete coupling). A yellow color suggests the coupling is complete.[5]

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin pre_activation Pre-activation: Fmoc-N-Me-AA + HATU + DIEA in DMF start->pre_activation coupling Coupling: Add activated amino acid to resin (1-4 hours) pre_activation->coupling monitoring Monitoring: Bromophenol Blue or Chloranil Test coupling->monitoring wash Wash Resin: DMF, DCM monitoring->wash Complete double_coupling Double Coupling: Repeat pre-activation and coupling steps monitoring->double_coupling Incomplete end End: Coupled Peptide-Resin wash->end double_coupling->monitoring troubleshooting_logic start Incomplete Coupling Detected step1 Perform a Double Coupling start->step1 check1 Re-monitor Coupling step1->check1 step2 Change Reagents/Conditions: - More potent coupling reagent (e.g., PyAOP) - Change solvent (e.g., NMP) check1->step2 Still Incomplete proceed Proceed to Next Deprotection Step check1->proceed Complete check2 Re-monitor Coupling step2->check2 step3 Capping: Use acetic anhydride to block unreacted amines check2->step3 Still Incomplete check2->proceed Complete step3->proceed

References

Technical Support Center: Arginine Coupling and δ-Lactam Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and preventing δ-lactam formation during arginine coupling in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is δ-lactam formation in the context of arginine coupling?

A1: During the coupling of an arginine residue in SPPS, an intramolecular cyclization can occur. This side reaction happens when the activated carboxylic acid of the arginine amino acid reacts with its own side-chain guanidinium group, forming a stable, six-membered ring structure known as a δ-lactam.[1][2] The formation of this inactive species consumes the activated arginine, preventing its incorporation into the growing peptide chain. This leads to the presence of deletion sequences where the arginine residue is missing (des-Arg peptides).[1][2][3]

Q2: What are the primary factors that influence δ-lactam formation?

A2: Several factors during the coupling step can significantly influence the extent of δ-lactam formation:

  • Arginine Protecting Group: The choice of the protecting group for the guanidinium side chain is a critical factor.[1]

  • Coupling Reagents: The method used to activate the carboxylic acid of the arginine directly impacts the rate of lactam formation versus the desired peptide bond formation.[1]

  • Solvent: The solvent system used for the coupling reaction can either promote or suppress the formation of the δ-lactam.[1][4]

  • Temperature: Elevated temperatures, particularly those used in microwave-assisted peptide synthesis, can accelerate the rate of this side reaction.[1][5]

Q3: Which arginine protecting groups are most and least prone to δ-lactam formation?

A3: The commonly used Fmoc-Arg(Pbf)-OH is known to be particularly susceptible to δ-lactam formation.[1] Studies have also indicated that using a di-Boc protecting group on the guanidino group can lead to increased δ-lactam formation.[1][6][7] Conversely, the nitro (NO2) protecting group has been shown to be highly effective at preventing this side reaction.[1][3][8]

Q4: How do different coupling reagents affect δ-lactam formation?

A4: The choice of coupling reagent is critical. The use of the mixed anhydride coupling procedure has been reported to induce more δ-lactam formation.[1][6][7] Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), when used with an additive like OxymaPure, are a commonly employed and reliable combination for arginine coupling that helps to minimize this side reaction.[1][5]

Troubleshooting Guides

Issue 1: High levels of des-Arg (arginine deletion) impurity in the final peptide.

  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide sequence missing an arginine residue.

  • Probable Cause: This is often a direct consequence of δ-lactam formation during the coupling of the arginine residue.[1][9] The inactive lactam is washed away, and the subsequent amino acid is coupled to the peptide chain that is missing the intended arginine.[1]

  • Troubleshooting Steps:

    • Implement Double Coupling: After the initial coupling reaction, drain and wash the resin, then add a fresh solution of the activated arginine for a second coupling step.[1][2][10] This increases the probability of complete incorporation of the arginine residue.[1]

    • Optimize Coupling Reagent: Avoid using the mixed anhydride method for arginine coupling. A reliable alternative is the use of a carbodiimide, such as DIC, in combination with an additive like OxymaPure.[1]

    • Control Temperature: If using microwave-assisted synthesis, be aware that the elevated temperature can accelerate δ-lactam formation.[1] It may be beneficial to perform the arginine coupling at room temperature or to carefully optimize the microwave parameters to minimize heating time.[1][5]

    • Consider an Alternative Protecting Group: If δ-lactam formation is a persistent issue, consider using an arginine derivative with a protecting group that minimizes this side reaction, such as Fmoc-Arg(NO2)-OH.[3][8][9]

Issue 2: Low coupling efficiency for arginine, even with double coupling.

  • Symptom: The Kaiser test remains positive after a second coupling of arginine, indicating incomplete reaction.

  • Probable Cause: In addition to δ-lactam formation, the bulky nature of the arginine side chain and its protecting group can sterically hinder the coupling reaction.[2][10] The viscosity of the solvent can also play a role, especially with greener alternatives like N-butylpyrrolidinone (NBP).[11][12]

  • Troubleshooting Steps:

    • Increase Coupling Time: Extend the duration of the coupling steps to allow more time for the reaction to go to completion.[9][10]

    • Optimize Solvent Conditions: If using a viscous solvent like NBP, performing the coupling at a slightly elevated temperature (e.g., 45°C) can reduce viscosity and improve reagent penetration.[11]

    • Staggered Reagent Addition: For challenging couplings in viscous solvents, a staggered addition of the coupling reagent (e.g., DIC) can be effective.[1][11]

Quantitative Data Summary

The following tables summarize the impact of different protecting groups and coupling conditions on δ-lactam formation.

Table 1: Effect of Arginine Protecting Group on δ-Lactam Formation

Arginine DerivativePropensity for δ-Lactam FormationReference(s)
Fmoc-Arg(Pbf)-OHHigh[1]
Fmoc-Arg(Boc)2-OHHigh[1][3][6][7]
Fmoc-Arg(NO2)-OHLow[1][3][8]

Table 2: Influence of Coupling Method on δ-Lactam Formation

Coupling MethodTendency to Promote δ-Lactam FormationRecommended for Arginine Coupling?Reference(s)
Mixed AnhydrideHighNo[1][6][7]
DIC / OxymaPureLowYes[1][5]

Experimental Protocols

Protocol 1: Standard Double Coupling of Fmoc-Arg(Pbf)-OH

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin substitution) with a coupling activator like DIC (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF for 5-10 minutes.[2]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.[2]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).[2]

  • Second Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Arg(Pbf)-OH.[2]

  • Washing: Wash the resin thoroughly with DMF.

Protocol 2: Minimized δ-Lactam Formation with Staggered DIC Addition in NBP

This protocol is particularly useful when using N-butylpyrrolidinone (NBP) as a solvent at an elevated temperature.[11]

  • Resin Swelling: Swell the resin in NBP.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NBP.[1]

  • Washing: Wash the resin thoroughly with NBP.[1]

  • Pre-activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (1.75 equiv.) and OxymaPure (1.5 equiv.) in NBP.[1][11]

  • Initial Addition and Heating: Add the pre-activation mixture to the resin and allow the temperature to reach 45°C.[1][11]

  • Staggered DIC Addition:

    • Add the first portion of DIC (0.9 equiv.) and let the reaction proceed for 30 minutes at 45°C.[1][11]

    • Add the second portion of DIC (0.9 equiv.) along with an additional small amount of Fmoc-Arg(Pbf)-OH.[1][11]

  • Coupling Completion: Allow the reaction to proceed for a sufficient time to ensure complete coupling, maintaining the temperature at 45°C.[1][11]

Visualizations

δ_Lactam_Formation cluster_arginine Activated Arginine cluster_reaction Intramolecular Cyclization cluster_peptide Peptide Chain Activated_Carboxyl Activated Carboxylic Acid (-C=O-X) Guanidinium_Group Side-Chain Guanidinium Group Activated_Carboxyl->Guanidinium_Group Nucleophilic Attack Peptide_Resin Peptidyl-Resin (N-terminal amine) Activated_Carboxyl->Peptide_Resin Desired Coupling δ_Lactam δ-Lactam (Inactive) Guanidinium_Group->δ_Lactam Forms Des_Arg_Peptide Des-Arg Peptide (Deletion) δ_Lactam->Des_Arg_Peptide Results in Coupled_Peptide Desired Coupled Peptide Peptide_Resin->Coupled_Peptide Leads to

Caption: Mechanism of δ-lactam formation competing with desired peptide coupling.

Troubleshooting_Workflow Start High Des-Arg Impurity Detected Check_Coupling Review Arginine Coupling Protocol Start->Check_Coupling Double_Couple Implement Double Coupling Check_Coupling->Double_Couple Is single coupling used? Check_Reagent Evaluate Coupling Reagent Check_Coupling->Check_Reagent Is double coupling already used? Double_Couple->Check_Reagent End Problem Resolved Double_Couple->End If resolved Change_Reagent Switch to DIC/OxymaPure Check_Reagent->Change_Reagent Is mixed anhydride used? Check_Temp Assess Reaction Temperature Check_Reagent->Check_Temp Is DIC/OxymaPure already used? Change_Reagent->Check_Temp Change_Reagent->End If resolved Lower_Temp Perform Coupling at RT or Optimize Microwave Check_Temp->Lower_Temp Is temperature elevated? Check_PG Consider Protecting Group Check_Temp->Check_PG Is reaction at RT? Lower_Temp->Check_PG Lower_Temp->End If resolved Change_PG Use Fmoc-Arg(NO2)-OH Check_PG->Change_PG Is Fmoc-Arg(Pbf)-OH used and problem persists? Check_PG->End If problem resolved with other steps Change_PG->End

Caption: Troubleshooting workflow for high levels of des-arginine impurity.

References

Technical Support Center: Sulfonation of Tryptophan during Mtr Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter sulfonation of tryptophan residues during the cleavage of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is tryptophan sulfonation and why does it occur during Mtr group cleavage?

A1: Tryptophan sulfonation is an undesired side reaction where a sulfonyl group attaches to the indole ring of a tryptophan residue. During the trifluoroacetic acid (TFA)-mediated cleavage of the Mtr protecting group from arginine residues, reactive sulfonyl species are generated.[1] These electrophilic species can then attack the electron-rich indole ring of tryptophan, leading to its modification.[2][3]

Q2: How can I detect tryptophan sulfonation in my peptide sample?

A2: The most effective methods for detecting tryptophan sulfonation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]

  • HPLC: A sulfonated peptide will typically have a different retention time compared to the desired peptide, often appearing as a distinct peak in the chromatogram.

  • Mass Spectrometry: Sulfonation adds 80 Da to the mass of the tryptophan residue. You can look for a corresponding mass shift in the mass spectrum of your crude peptide. Tandem MS (MS/MS) can further confirm the location of the modification on the tryptophan residue.

Q3: Which other amino acids are susceptible to side reactions during TFA cleavage?

A3: Besides tryptophan, other residues with nucleophilic side chains are also at risk of modification by reactive cations generated during cleavage. These include:

  • Methionine and Cysteine: Prone to alkylation by tert-butyl cations.[5]

  • Tyrosine: The phenolic ring can be alkylated.[6]

  • Serine and Threonine: Can undergo O-sulfonation.[3]

Q4: Can the choice of arginine protecting group influence the extent of tryptophan sulfonation?

A4: Yes. While Mtr is known to cause this issue, other sulfonyl-based arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) can also lead to tryptophan sulfonation.[2][7] The Pbf group is generally more acid-labile and may be less prone to this side reaction compared to Mtr.[1]

Troubleshooting Guides

Issue 1: Mass spectrometry analysis shows a +80 Da modification on a tryptophan-containing peptide after cleavage.
  • Possible Cause: This mass increase is a strong indicator of tryptophan sulfonation, where a sulfonyl group (SO₃) has been added to the indole side chain. This is a known side reaction when cleaving sulfonyl-based protecting groups like Mtr from arginine residues in the presence of unprotected tryptophan.[2]

  • Troubleshooting Steps:

    • Confirm the Modification:

      • Use tandem MS (MS/MS) to fragment the modified peptide. The fragmentation pattern will confirm that the +80 Da modification is localized to a tryptophan residue.

    • Review Your Cleavage Protocol:

      • Scavenger Choice: The composition of your cleavage cocktail is critical. Using a cocktail with scavengers that can effectively quench the sulfonyl cations is essential.

      • Reaction Time: Prolonged exposure to the cleavage cocktail, especially with less acid-labile groups like Mtr, can increase the incidence of side reactions.[2] Cleavage times for Mtr can range from 3 to 24 hours, depending on the number of arginine residues.[8]

    • Implement a Mitigation Strategy for Future Syntheses:

      • Protect the Tryptophan Indole Nitrogen: The most effective way to prevent sulfonation is to protect the indole nitrogen of tryptophan. The use of an acid-labile tert-butyloxycarbonyl (Boc) group on the tryptophan side chain (Fmoc-Trp(Boc)-OH) is highly recommended.[2][7][9] This protecting group is cleaved simultaneously with other side-chain protecting groups during the final TFA step, leaving the tryptophan unmodified.

      • Optimize the Cleavage Cocktail: If using unprotected tryptophan is unavoidable, ensure your cleavage cocktail contains appropriate scavengers. While standard scavengers are good at trapping carbocations, specific cocktails may be more effective against sulfonation. The use of trimethylsilyl bromide (TMSBr) for deprotection has been shown to suppress sulfonation by-products.[2]

Issue 2: HPLC analysis of a crude peptide shows a significant, well-resolved pre- or post-peak relative to the main product.
  • Possible Cause: If mass spectrometry confirms this side product is an isomer of your target peptide with a +80 Da modification, it is likely the sulfonated version. The change in polarity due to the sulfonic acid group alters the retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Isolate and Characterize:

      • Collect the fraction corresponding to the side product from a preparative HPLC run.

      • Confirm its identity as the sulfonated peptide via mass spectrometry.

    • Optimize Cleavage Conditions:

      • Scavenger Screen: Test different scavenger cocktails to minimize the formation of the side product. See the tables below for common cleavage cocktails.

      • Time Course Study: Perform small-scale cleavages and analyze the crude product at different time points (e.g., 1, 2, 4, and 6 hours) to determine the optimal cleavage time that maximizes deprotection while minimizing sulfonation.

    • Consider Alternative Protecting Groups:

      • For future syntheses of the same or similar peptides, switch to Fmoc-Trp(Boc)-OH to eliminate the possibility of indole modification.[8]

      • If the peptide contains multiple arginine residues, consider using the more acid-labile Pbf protecting group instead of Mtr, which may reduce the required cleavage time and side reactions.[1]

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc SPPS

Reagent NameComposition (v/v)Primary Application & Notes
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA general-purpose, non-odorous cocktail suitable for many peptides, especially those containing Arg(Pbf) and Trp(Boc).[8][10]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A "universal" and robust cocktail for complex peptides with multiple sensitive residues, including unprotected tryptophan.[7]
TFA/EDT/H₂O 95% TFA, 2.5% 1,2-Ethanedithiol (EDT), 2.5% H₂OEffective for peptides containing cysteine. EDT is an excellent scavenger for tert-butyl cations and helps prevent tryptophan oxidation.[2]

Experimental Protocols

Protocol 1: Standard Mtr Group Cleavage and Deprotection Using Reagent K

This protocol is designed for peptides containing Arg(Mtr) and unprotected Tryptophan.

  • Resin Preparation:

    • Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

    • Drain the DCM and wash the resin with DCM (3 times).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • In a well-ventilated fume hood, prepare Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT. For 10 mL of cocktail, this corresponds to 8.25 mL TFA, 0.5 mL Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, and 0.25 mL EDT.[11]

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the dried peptide-resin (approx. 2-5 mL for 100 mg of resin).

    • Stopper the vessel and gently agitate at room temperature. For peptides with a single Arg(Mtr) residue, a reaction time of 3-6 hours is typical.[8] For multiple Arg(Mtr) residues, this may need to be extended.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube containing approximately 10 times the volume of chilled diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under a gentle stream of nitrogen.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for HPLC and MS analysis to check for purity and the presence of sulfonated side products.

Protocol 2: Recommended Cleavage for Peptides Synthesized with Fmoc-Trp(Boc)-OH

This protocol uses a simpler cleavage cocktail, as the risk of tryptophan sulfonation is eliminated.

  • Resin Preparation:

    • Follow step 1 as described in Protocol 1.

  • Cleavage Cocktail Preparation:

    • In a well-ventilated fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.[8]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Gently agitate at room temperature for 2-4 hours.

  • Peptide Isolation and Analysis:

    • Follow steps 4 and 5 as described in Protocol 1. For complete removal of the Boc group from tryptophan, it can be beneficial to let the dissolved peptide sit in an aqueous solution for one hour before lyophilization.[12]

Visualizations

Sulfonation_Mechanism cluster_cleavage TFA Cleavage cluster_sulfonation Side Reaction Arg(Mtr) Arg(Mtr) ReactiveSulfonyl Reactive Sulfonyl Cation Arg(Mtr)->ReactiveSulfonyl H+ TFA TFA Trp Tryptophan (Unprotected) ReactiveSulfonyl->Trp Electrophilic Attack SulfonatedTrp Sulfonated Tryptophan (+80 Da) Trp->SulfonatedTrp

Caption: Mechanism of tryptophan sulfonation during Mtr group cleavage.

Troubleshooting_Workflow Start Crude Peptide Analysis (HPLC/MS) CheckMass Mass +80 Da observed? Start->CheckMass SulfonationConfirmed Sulfonation Confirmed CheckMass->SulfonationConfirmed Yes NoSulfonation No Sulfonation Detected CheckMass->NoSulfonation No ReviewProtocol Review Cleavage Protocol (Time, Scavengers) SulfonationConfirmed->ReviewProtocol Optimize Optimize Cleavage Conditions (Time course, new cocktail) ReviewProtocol->Optimize FutureSynth For Future Syntheses Optimize->FutureSynth UseTrpBoc Use Fmoc-Trp(Boc)-OH FutureSynth->UseTrpBoc

Caption: Troubleshooting workflow for tryptophan sulfonation.

References

Aggregation issues in peptides containing N-methylated arginine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing N-methylated arginine, focusing on the common challenge of peptide aggregation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is N-methylation of arginine and why is it used in peptide design?

N-methylation is a chemical modification where a methyl group is added to an amino acid. In the context of arginine, this can occur on the backbone amide nitrogen (Nα-methylation) or on the side-chain guanidinium group. This modification is a powerful strategy to enhance the drug-like properties of peptides.[1] Key benefits include improved metabolic stability by protecting peptide bonds from enzymatic degradation and enhanced membrane permeability.[1][2] N-methylation can also be used to modulate receptor binding affinity and selectivity.[1]

Q2: How does N-methylation of an arginine residue affect peptide aggregation and solubility?

The effect of N-methylation on peptide solubility and aggregation is complex and highly dependent on the specific peptide sequence.[1]

  • Inhibition of Aggregation: By replacing a hydrogen bond donor (the backbone N-H) with a methyl group, Nα-methylation can disrupt the intermolecular hydrogen bonding that often leads to the formation of β-sheet structures, which are common precursors to aggregation.[1][2] This can inhibit aggregation and, in some cases, increase water solubility.[1]

  • Promotion of Aggregation: Conversely, N-methylation increases the lipophilicity (hydrophobicity) of the peptide.[1][3] This increased hydrophobicity can sometimes lead to decreased aqueous solubility and promote aggregation through hydrophobic interactions, particularly in peptides with a high content of hydrophobic residues.[1]

Therefore, the decision to incorporate N-methylated arginine requires a careful balance between the potential gains in stability and permeability against a potential loss in solubility.[1]

Q3: What are the primary drivers of aggregation in peptides containing N-methylated arginine?

Aggregation in N-methylated peptides, similar to their non-methylated counterparts, is driven by the peptide's tendency to self-associate. The primary causes include:

  • Hydrophobic Interactions: The increased lipophilicity from methyl groups can be a strong driver for aggregation, especially for sequences containing other hydrophobic residues.[1]

  • Electrostatic Interactions: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion between molecules.[1]

  • β-Sheet Formation: Although Nα-methylation can disrupt β-sheet formation, peptides with regions prone to forming these structures can still aggregate.

Q4: At what stages of my workflow can I expect to see aggregation?

Aggregation can be a challenge at multiple stages when working with N-methylated peptides, including:[1]

  • Post-synthesis: During cleavage from the resin and purification.

  • Lyophilization and Storage: Upon reconstitution of the lyophilized powder.

  • Experimental Assays: During incubation in biological buffers.

Part 2: Troubleshooting Guides

This section addresses common problems encountered during experiments with peptides containing N-methylated arginine.

Problem: My N-methylated arginine peptide won't dissolve.

Q: What is the first step to systematically troubleshoot the solubility of a new peptide?

The initial step is to assess the peptide's overall charge based on its amino acid sequence to predict its solubility characteristics.[1][4] Subsequently, a systematic solubility test should be performed with a small aliquot of the peptide before attempting to dissolve the entire batch.[1][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peptide solubility.

Problem: My peptide solution becomes cloudy or precipitates over time.

Q: My peptide dissolved initially but is now crashing out of solution. Why is this happening?

This indicates that your peptide is kinetically soluble but thermodynamically unstable in the chosen buffer. Aggregation is often a time- and concentration-dependent process.[1] While the peptide may dissolve at first, over time, molecules can self-assemble into larger, insoluble aggregates.[1] This can be accelerated by factors like suboptimal pH, high concentration, temperature fluctuations, or the presence of "seed" aggregates.[1]

Q: How can I maintain the stability of my dissolved N-methylated arginine peptide solution?

Several strategies can be employed to prevent dissolved peptides from aggregating over time:

  • Optimize pH: Ensure the solution pH is at least 1-2 units away from the peptide's isoelectric point (pI) to maximize net charge and electrostatic repulsion.[1]

  • Reduce Concentration: Work with the lowest feasible peptide concentration for your experiment. If a high concentration stock is needed, dilute it immediately before use.[1]

  • Control Temperature: Store peptide solutions in single-use aliquots at -20°C or -80°C. Crucially, avoid repeated freeze-thaw cycles , as they are a major cause of aggregation.[1]

  • Use Additives: Incorporating stabilizing excipients can help maintain solubility.

Table 1: Common Additives to Improve Peptide Solubility and Reduce Aggregation

Additive CategoryExample(s)Mechanism of ActionTypical Concentration
Amino Acids L-ArginineSuppresses protein-protein interactions and can mask hydrophobic surfaces.[5][6]0.1 - 1 M
Chaotropic Agents Guanidinium HCl, UreaDisrupts the hydrogen-bonding network of water, can denature aggregates.1 - 6 M
Non-ionic Detergents Tween® 20, Triton™ X-100Reduce surface tension and prevent aggregation by interacting with hydrophobic regions.0.01% - 0.1%
Organic Solvents DMSO, DMF, AcetonitrileCan disrupt hydrophobic interactions driving aggregation. Use minimal amounts.1% - 10% (assay dependent)

Part 3: Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay to Monitor Aggregation

Objective: To monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures, in real-time.[7]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Store protected from light.

    • Prepare your N-methylated arginine peptide stock solution at a high concentration in an appropriate solvent (e.g., DMSO).[7]

    • Prepare the desired assay buffer (e.g., phosphate-buffered saline, pH 7.4).[7]

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add the assay buffer.[7]

    • Add the ThT stock solution to a final concentration of 10-25 µM.[7]

    • Add the N-methylated arginine peptide to the desired final concentration to initiate aggregation.

    • Include controls: buffer with ThT only, and peptide in buffer without ThT.[7]

  • Incubation and Measurement:

    • Incubate the plate in a plate reader with temperature control, typically at 37°C with intermittent shaking.

    • Monitor the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau phase.[8]

Caption: Workflow for the Thioflavin T (ThT) assay.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine if aggregation is associated with a change in the peptide's secondary structure (e.g., a transition from random coil to β-sheet).[1]

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) that does not have a high absorbance in the far-UV region.

    • Ensure the final peptide concentration is appropriate for the cuvette path length (typically 0.1-1 mg/mL for a 1 mm cuvette).

  • Instrument Setup:

    • Set up the CD spectrometer to scan in the far-UV range (e.g., 190-260 nm).

    • Record a baseline spectrum with the buffer alone.[5]

  • Measurement:

    • Record the CD spectrum of the peptide solution at different time points or under different conditions (e.g., before and after incubation that induces aggregation).

  • Data Analysis:

    • Subtract the buffer baseline from the peptide spectra.

    • Analyze the resulting spectra for characteristic secondary structure signals:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A single negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: A strong negative band around 198 nm.

    • A shift from a random coil spectrum to a β-sheet spectrum over time is a strong indicator of aggregation.[1]

Part 4: Quantitative Data Summary

The following table summarizes techniques used to quantify and characterize peptide aggregation.

Table 2: Techniques for Characterizing Peptide Aggregation

TechniquePrincipleInformation Gained
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[9]Provides the hydrodynamic radius (size) of particles in solution, allowing for the detection of aggregates and oligomers.[9]
Thioflavin T (ThT) Assay ThT dye fluoresces upon binding to β-sheet-rich structures like amyloid fibrils.[7]Quantifies the kinetics of amyloid fibril formation (lag time, growth rate).[8]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.[1]Provides information on the secondary structure content (α-helix, β-sheet, random coil) and detects conformational changes associated with aggregation.[1]
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.Detects and quantifies the presence of soluble aggregates and oligomers of different sizes.
Transmission Electron Microscopy (TEM) Uses a beam of electrons to create a high-resolution image of the sample.Visualizes the morphology of aggregates (e.g., amorphous, fibrillar) and determines their size and shape.

References

Technical Support Center: Purification of Peptides with Arg(Mtr) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides containing 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr)-protected arginine residues.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of the Arg(Mtr) protecting group so challenging?

A1: The Mtr group is known for being significantly acid-stable compared to other sulfonyl-based protecting groups like Pmc and Pbf.[1][2] Its complete removal often requires prolonged exposure to strong acids like trifluoroacetic acid (TFA), sometimes for as long as 24 hours, especially in peptides containing multiple Arg(Mtr) residues.[2] This extended acid treatment increases the risk of various side reactions, complicating the subsequent purification process.

Q2: What are the most common side reactions observed during the deprotection of Arg(Mtr)-containing peptides?

A2: The most frequently encountered side reactions during the cleavage of Arg(Mtr) peptides include:

  • O-sulfonation of Serine and Threonine: The cleaved Mtr group can react with the hydroxyl groups of Serine and Threonine residues, leading to the formation of O-sulfo derivatives.[3]

  • Alkylation of Tryptophan: The indole side chain of Tryptophan is susceptible to modification by carbocations generated during cleavage.[4]

  • Incomplete Deprotection: Due to its stability, residual Mtr groups may remain on the arginine residues, resulting in a heterogeneous mixture of the desired peptide and its partially protected forms.[1]

  • Transfer of the Sulfonyl Group: The Mtr group can potentially transfer from the arginine side chain to other nucleophilic residues, such as tryptophan.[5]

Q3: My Arg(Mtr)-containing peptide shows poor solubility after cleavage. What can I do?

A3: Peptides rich in arginine can sometimes exhibit poor solubility, especially after cleavage and precipitation. To improve solubility, try dissolving the crude peptide in a small volume of an acidic solution, such as 0.1% TFA or 1% acetic acid.[6] If solubility issues persist, consider using a chaotropic agent like guanidinium hydrochloride, ensuring its compatibility with your planned purification method.[6]

Q4: I'm observing peak broadening or tailing during the HPLC purification of my Arg(Mtr)-deprotected peptide. What could be the cause?

A4: Poor peak shape in reversed-phase HPLC (RP-HPLC) for arginine-containing peptides can stem from several factors:

  • Secondary Interactions: The basic guanidinium group of arginine can interact with residual silanol groups on the silica-based column, causing peak tailing. Using a low pH mobile phase (e.g., with 0.1% TFA) helps to protonate these silanols and minimize such interactions.[6]

  • Peptide Aggregation: Arginine-rich peptides have a propensity to aggregate.[6] This can be mitigated by working at lower concentrations, optimizing the mobile phase with organic modifiers, or adjusting the pH away from the peptide's isoelectric point (pI).[6]

  • Column Overload: Injecting an excessive amount of peptide can lead to distorted peak shapes.[6] Try reducing the sample load.

Troubleshooting Guides

Problem 1: Incomplete Deprotection of the Arg(Mtr) Group

Possible Cause: Insufficient cleavage time or a cleavage cocktail that is not strong enough. The Mtr group is notably more acid-resistant than other arginine protecting groups.[2]

Suggested Solutions:

  • Extend Cleavage Time: Monitor the deprotection progress by taking time-point samples and analyzing them by HPLC. For peptides with multiple Arg(Mtr) residues, cleavage times of up to 24 hours may be necessary.

  • Optimize Cleavage Cocktail: For challenging sequences, a stronger cleavage reagent may be required. The use of trimethylsilyl bromide (TMSBr) has been reported to cleanly and rapidly deprotect up to four Arg(Mtr) residues within 15 minutes.[7]

  • Repeat Cleavage: If incomplete deprotection is observed after the initial cleavage, the peptide can be precipitated, and the cleavage procedure can be repeated with fresh reagents.

Problem 2: Presence of Side-Products After Cleavage

Possible Cause: Reactive cationic species generated during the removal of the Mtr group can modify sensitive amino acid residues.

Suggested Solutions:

  • Utilize a Scavenger Cocktail: The addition of scavengers to the TFA cleavage cocktail is crucial to quench reactive carbocations. A commonly used and effective mixture is "Reagent K," which is suitable for peptides containing various sensitive residues.[4][8]

  • Protect Sensitive Residues: For peptides containing tryptophan, using a Boc protecting group on the indole side chain (Fmoc-Trp(Boc)-OH) during synthesis is highly recommended to prevent modification during cleavage.

  • Employ Milder Cleavage Conditions with Alternative Protecting Groups: For future syntheses, consider using more acid-labile arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), which require shorter cleavage times and reduce the risk of side reactions.[1]

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Arg(Mtr) Deprotection

Cleavage CocktailCompositionRecommended UseKey Advantages
Standard TFA/Scavenger 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for peptides without highly sensitive residues.[4]Low odor and effective for many sequences.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides with a combination of sensitive residues like Trp, Met, and Cys.[4]Robust and widely used for complex peptides.
TMSBr Cocktail TMSBr, EDT, m-cresol, thioanisole in TFAPeptides with multiple Arg(Mtr) residues or when rapid deprotection is needed.[7]Significantly reduces cleavage time and can suppress sulfonation by-products.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Cleavage and Deprotection of Arg(Mtr) Peptides
  • Resin Preparation: Following solid-phase peptide synthesis, thoroughly wash the peptidyl-resin with dichloromethane (DCM) to remove any residual DMF. Dry the resin under vacuum for a minimum of one hour.[4]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For peptides containing Arg(Mtr) and other sensitive residues, Reagent K is recommended. For every gram of resin, prepare 10-20 mL of the cocktail.[4]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Agitate the mixture gently at room temperature. For peptides with a single Arg(Mtr), a reaction time of 2-4 hours may be sufficient. For multiple Arg(Mtr) residues, extend the cleavage time, monitoring by HPLC.[4][9]

  • Peptide Precipitation: Filter the resin from the cleavage mixture. Precipitate the crude peptide by adding the filtrate to a tenfold volume of cold diethyl ether.[10]

  • Isolation and Purification: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold ether and then dry it under vacuum. The crude peptide is now ready for HPLC purification.[10]

Protocol 2: Rapid TMSBr-Mediated Cleavage and Deprotection of Arg(Mtr) Peptides
  • Resin Preparation: Wash and dry the peptidyl-resin as described in the standard TFA protocol.

  • Cleavage Cocktail Preparation: In a fume hood, cool a solution of ethanedithiol (EDT), m-cresol, and thioanisole in TFA to 0°C. To this cooled solution, add TMSBr.[7]

  • Cleavage Reaction: Add the peptide resin to the cold cleavage cocktail and maintain the reaction at 0°C under an inert atmosphere (e.g., nitrogen) for 15 minutes.[7]

  • Peptide Precipitation and Isolation: Following the reaction, filter the resin and wash it with fresh TFA. Combine the filtrates and precipitate the peptide with cold diethyl ether. Isolate the crude peptide as previously described.[7]

Mandatory Visualization

Cleavage_Workflow Resin Peptidyl-Resin (with Arg(Mtr)) Cleavage Cleavage & Deprotection (TFA or TMSBr Cocktail) Resin->Cleavage Add Cleavage Cocktail Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Filter Resin Purification RP-HPLC Purification Precipitation->Purification Dissolve Crude Peptide Pure_Peptide Purified Peptide Purification->Pure_Peptide Collect & Lyophilize Fractions

Caption: Workflow for cleavage, deprotection, and purification of Arg(Mtr) peptides.

Troubleshooting_Tree Start Purification Issue? Incomplete_Deprotection Incomplete Deprotection (+ Mtr mass observed) Start->Incomplete_Deprotection Yes Side_Products Side Products (Unexpected peaks) Start->Side_Products Yes Poor_Peak_Shape Poor Peak Shape (Tailing/Broadening) Start->Poor_Peak_Shape Yes Sol_Incomplete Extend Cleavage Time Use TMSBr Cocktail Incomplete_Deprotection->Sol_Incomplete Sol_Side_Products Use Scavengers (Reagent K) Protect Trp with Boc Side_Products->Sol_Side_Products Sol_Peak_Shape Optimize Mobile Phase (Low pH) Reduce Sample Load Poor_Peak_Shape->Sol_Peak_Shape

References

Validation & Comparative

A Researcher's Guide to HPLC Analysis of Peptides Containing N-Methylarginine(Mtr)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, ensuring the purity and integrity of synthesized peptides is paramount. The incorporation of modified amino acids, such as N-methylarginine (N-Me-Arg), introduces unique challenges during solid-phase peptide synthesis (SPPS) and subsequent analysis. The choice of protecting group for the guanidino function of arginine is critical, with the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group being a common but often problematic choice.

This guide provides an objective comparison of the HPLC analysis of peptides containing N-Me-Arg(Mtr) against alternatives, supported by experimental data and detailed protocols. We will delve into the intricacies of the Mtr protecting group, compare it with more modern alternatives like Pmc and Pbf, and provide a comprehensive workflow for successful HPLC analysis.

The Mtr Protecting Group: A Double-Edged Sword

The Mtr group has been historically used for arginine protection in Fmoc-based peptide synthesis. However, its robust nature presents significant challenges during the cleavage and deprotection steps. The primary drawback is its resistance to acidolysis, necessitating prolonged exposure to strong acids like trifluoroacetic acid (TFA) for complete removal.

Challenges Associated with the Mtr Group:

  • Harsh Cleavage Conditions: Complete removal of the Mtr group can take several hours (up to 24 hours in some cases) in TFA.[1][2] This extended exposure to strong acid can lead to degradation of sensitive residues within the peptide sequence.

  • Side Reactions: During cleavage, the liberated Mtr group can reattach to other residues, most notably causing sulfonation of tryptophan (Trp) residues.[2][3]

  • Incomplete Deprotection: The sluggish removal of Mtr can result in incomplete deprotection, leading to a heterogeneous mixture of the desired peptide and its Mtr-protected counterpart, complicating purification.[1]

Alternatives to Mtr: A Comparative Overview

To overcome the limitations of the Mtr group, more acid-labile sulfonyl-based protecting groups have been developed, primarily the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups.[3]

Protecting GroupStructureRelative Acid LabilityCleavage ConditionsKey AdvantagesKey Disadvantages
Mtr 4-methoxy-2,3,6-trimethylbenzenesulfonylLowProlonged TFA treatment (up to 24 hrs), often with scavengers like phenol.[1][4][5]Historically established.Slow cleavage, harsh conditions, significant risk of Trp sulfonation.[2][3]
Pmc 2,2,5,7,8-pentamethylchroman-6-sulfonylMediumStandard TFA cleavage (1-3 hours).[3]More acid-labile than Mtr, suitable for peptides with multiple Arg residues.[3]Can still cause Trp sulfonation, though less than Mtr.[2]
Pbf 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylHighRapid TFA cleavage (typically < 2 hours).[1]Most acid-labile of the three, lower levels of Trp sulfonation, especially with Trp(Boc) protection.[2]Higher cost compared to Mtr.[6]

Experimental Protocols

Protocol 1: Cleavage and Deprotection of N-Me-Arg(Mtr)-Containing Peptides

This protocol outlines a typical procedure for the removal of the Mtr group, which should be monitored by HPLC to determine the optimal cleavage time.[4][5]

  • Resin Preparation: Following synthesis, the N-terminal Fmoc group is removed using a standard piperidine solution. The peptidyl resin is then washed thoroughly with dichloromethane (DCM) and dried under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing Trp, the addition of 5% (w/w) phenol is recommended as a scavenger.[4]

  • Cleavage Reaction: The dried resin is treated with the cleavage cocktail (approximately 10 mL per gram of resin) and stirred at room temperature.

  • HPLC Monitoring: Aliquots of the cleavage mixture are taken at regular intervals (e.g., 2, 4, 6, and 8 hours), precipitated with cold diethyl ether, and the precipitate is dissolved in a suitable solvent for analytical HPLC to monitor the disappearance of the Mtr-protected peptide peak and the appearance of the fully deprotected peptide peak.[1][4]

  • Work-up: Once HPLC analysis confirms complete deprotection (which can take up to 24 hours), the peptide is precipitated from the TFA solution with a large volume of cold diethyl ether.[1] The precipitate is collected by centrifugation, washed several times with cold ether, and then dried.

  • Purification: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and purified by preparative HPLC.

Protocol 2: Standard HPLC Analysis of Peptides

This protocol provides a general method for the analytical reversed-phase HPLC (RP-HPLC) of peptides.

  • Instrumentation: An Agilent 1260 Infinity II HPLC system or equivalent.[7]

  • Column: Waters XSelect CSH C18 column (e.g., 4.6 x 150 mm, 3.5 µm) or similar reversed-phase column.[7]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Column Temperature: 30-40 °C.

Comparative HPLC Data

The following table presents representative data comparing the HPLC analysis of a model peptide containing N-Me-Arg, synthesized with either Mtr, Pmc, or Pbf protecting groups. The data illustrates the typical outcomes after a standard 2-hour TFA cleavage protocol.

Protecting GroupCleavage Time (hrs)Retention Time (min)Peak Purity (%)Side Product Profile
Mtr 215.2 (Deprotected), 18.5 (Mtr-protected)~40%Significant peak for incompletely deprotected peptide.
Pmc 215.3~90%Minor side product peaks.
Pbf 215.3>95%Minimal to no observable side product peaks.

Note: Data is representative and intended for comparative purposes.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the decision-making logic for choosing a protecting group.

G cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Treat with TFA Cocktail (+ Scavengers) SPPS->Cleavage Peptidyl Resin Precipitation Precipitate with Cold Ether Cleavage->Precipitation Dissolution Dissolve Crude Peptide Precipitation->Dissolution Crude Peptide HPLC_Analysis Analytical RP-HPLC Dissolution->HPLC_Analysis Purification Preparative RP-HPLC HPLC_Analysis->Purification Purity Assessment Final_QC Final Purity Check (HPLC/MS) Purification->Final_QC Purified Peptide

Caption: Experimental workflow for peptide analysis.

G Start Start: Choose Arg Protecting Group Trp_Check Does the peptide contain Tryptophan? Start->Trp_Check Multi_Arg_Check Does the peptide contain multiple Arg residues? Trp_Check->Multi_Arg_Check No Use_Pbf Use Pbf (with Trp(Boc)) Trp_Check->Use_Pbf Yes Use_Pmc Use Pmc or Pbf Multi_Arg_Check->Use_Pmc Yes Consider_Mtr Mtr may be considered (if Trp-free and single Arg) Multi_Arg_Check->Consider_Mtr No

Caption: Logic for selecting an Arg protecting group.

Conclusion and Recommendations

The HPLC analysis of peptides containing N-Me-Arg(Mtr) is complicated by the properties of the Mtr protecting group itself. The requirement for harsh, prolonged acid cleavage leads to a higher risk of side reactions and incomplete deprotection, which manifests as complex chromatograms and lower yields of the desired pure peptide.

For modern peptide synthesis, particularly for complex sequences containing multiple arginine residues or tryptophan, the use of more acid-labile protecting groups is strongly recommended:

  • Pbf is the preferred choice: It offers the fastest and cleanest deprotection under standard TFA conditions, minimizing side reactions.[1][2]

  • Pmc is a viable alternative: It is significantly more labile than Mtr and suitable for many applications.[3]

  • Mtr should be used with caution: Its use should be limited to simpler peptides that do not contain tryptophan and where its slow deprotection can be carefully monitored by HPLC.

By selecting the appropriate protecting group and employing a robust HPLC monitoring strategy during deprotection, researchers can significantly improve the quality of their synthetic peptides and streamline the subsequent purification and analysis process.

References

Navigating the Maze of N-Methylation: A Comparative Guide to Mass Spectrometry Fragmentation of Arginine-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N-methylated peptides, this guide provides a comprehensive comparison of mass spectrometry-based fragmentation techniques. We delve into the nuances of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD), offering supporting experimental data and detailed protocols to inform your analytical strategy.

Protein arginine methylation is a critical post-translational modification (PTM) involved in a myriad of cellular processes, including signal transduction, gene regulation, and RNA metabolism. The three primary forms of arginine methylation are monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), and symmetric dimethylarginine (sDMA). Accurate identification and site-localization of these modifications by mass spectrometry are paramount for understanding their biological roles. However, the labile nature of the methyl groups and the often basic character of arginine-rich peptides present unique analytical challenges. The choice of fragmentation technique is therefore a critical determinant for successful characterization.

At a Glance: Comparing Fragmentation Techniques

The selection of an appropriate fragmentation method is a pivotal decision in the analytical workflow for N-methylated arginine peptides. While CID and HCD are widely accessible "slow-heating" methods that rely on vibrational excitation, ETD and UVPD represent non-ergodic approaches that can preserve labile modifications.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)Ultraviolet Photodissociation (UVPD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ionsa-, b-, c-, x-, y-, z-ions
Mechanism Vibrational excitation via collision with inert gas in an ion trap.Vibrational excitation in a high-energy collision cell.Electron transfer from a radical anion, leading to non-ergodic fragmentation.Electronic excitation via absorption of UV photons, leading to diverse fragmentation pathways.
Preservation of Methyl Group Prone to neutral loss of methylamines, complicating site localization.Generally better than CID, but neutral loss can still occur.Excellent preservation of the methyl group on the peptide backbone.Generally good preservation, but can also induce side-chain cleavages.
Peptide Charge State Most effective for doubly charged peptides.Effective for doubly and triply charged peptides.Most effective for peptides with charge states ≥ +3.Effective across a range of charge states.
Sequence Coverage Can be limited for arginine-rich peptides due to charge localization.Often provides better sequence coverage than CID due to higher energy.Often superior for arginine-rich, highly charged peptides, providing extensive sequence coverage.Can provide very high sequence coverage due to diverse fragmentation channels.
Diagnostic Ions Can generate specific neutral losses to differentiate aDMA and sDMA.Similar to CID, with potentially clearer low m/z fragments.Can produce diagnostic neutral losses from the charge-reduced precursor.Can generate unique fragment ions, but specific diagnostics for methylation are less characterized.
Instrumentation Widely available on most tandem mass spectrometers.Available on Orbitrap and some other modern instruments.Available on many modern mass spectrometers, often as an alternative to CID/HCD.Less common, available on specialized instruments.

Performance Deep Dive: A Comparative Analysis

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are the most common fragmentation techniques. While readily available, their utility for N-methylated arginine peptides can be hampered by the lability of the methyl groups.

CID fragmentation of arginine-methylated peptides often results in the neutral loss of methylamines, which can be diagnostic for the type of methylation but complicates the confident localization of the modification site. For instance, a neutral loss of dimethylamine (45.0578 Da) is characteristic of aDMA, while a loss of monomethylamine (31.0422 Da) can be observed for both MMA and sDMA.[1][2] The fragmentation spectra of arginine-rich peptides can be dominated by these neutral loss events, leading to poor peptide backbone fragmentation and thus, limited sequence coverage.[3]

HCD, a beam-type CID, generally provides higher fragmentation energy, which can lead to more informative spectra with better sequence coverage compared to ion trap CID.[4] However, the issue of neutral loss of the methyl group, although sometimes reduced, still persists.

Key takeaway: CID and HCD can be useful for identifying the presence of arginine methylation and, in some cases, distinguishing between aDMA and sDMA through characteristic neutral losses. However, they are often suboptimal for precise site localization, especially in peptides containing multiple potential methylation sites.

Electron Transfer Dissociation (ETD)

ETD has emerged as a powerful tool for the analysis of labile PTMs, including arginine methylation. By transferring an electron to a multiply protonated peptide, ETD induces fragmentation of the peptide backbone along the N-Cα bond, generating c- and z-type fragment ions.[5] This non-ergodic fragmentation mechanism largely preserves PTMs on the amino acid side chains.

For arginine-methylated peptides, which are often highly charged due to the basic nature of arginine, ETD offers significant advantages:

  • Excellent PTM Preservation: The methyl groups remain attached to the arginine side chain during fragmentation, leading to unambiguous site localization.[3]

  • Superior Sequence Coverage: ETD is particularly effective for highly charged peptides (≥+3), providing extensive backbone fragmentation and high sequence coverage, which is often a challenge with CID for arginine-rich peptides.[3][6]

  • Diagnostic Neutral Losses: While ETD preserves the modification on the backbone fragments, neutral losses of methylamines can still be observed from the charge-reduced precursor ions, aiding in the differentiation of aDMA and sDMA.[1][2]

One study directly comparing CID and ETD for an arginine-rich methylated peptide found that ETD produced abundant sequence information, enabling confident localization of the methylation sites, whereas CID failed to provide credible identification for any charge state.[3][6]

Key takeaway: ETD is often the method of choice for the confident identification and site localization of N-methylated arginine residues, particularly in highly charged peptides. The combination of excellent PTM preservation and extensive sequence coverage makes it superior to CID and HCD for this application.

Ultraviolet Photodissociation (UVPD)

UVPD is a more recent fragmentation technique that utilizes high-energy photons to induce peptide fragmentation.[7] This method can generate a wide variety of fragment ions, including a-, b-, c-, x-, y-, and z-ions, often resulting in very high sequence coverage.[8]

For PTM analysis, UVPD has shown promise in preserving labile modifications. While specific, in-depth studies on the UVPD fragmentation of a wide range of N-methylated arginine peptides are still emerging, the technique's ability to induce diverse fragmentation pathways suggests it could be a powerful tool. It has the potential to provide complementary information to other fragmentation methods. However, the instrumentation for UVPD is less common than for CID, HCD, and ETD.[7]

Key takeaway: UVPD is a promising technique with the potential for high sequence coverage and PTM preservation. More research is needed to fully characterize its performance for N-methylated arginine peptides and establish its routine use.

Quantitative Data Summary

While a single, comprehensive study providing a head-to-head quantitative comparison of all four fragmentation methods for a standardized set of N-methylated arginine peptides is not yet available in the literature, the existing data strongly supports the superiority of ETD for this application.

MetricCIDHCDETDUVPD
Peptide Identifications Lower for arginine-rich peptidesHigher than CIDHigh, especially for charge states ≥ +3Potentially very high
Site Localization Confidence Low due to neutral lossModerate, better than CIDHigh, due to PTM preservationExpected to be high
Sequence Coverage Often poor for arginine-rich peptidesModerate to goodExcellent for highly charged peptidesPotentially excellent

This table represents a qualitative summary based on the current body of scientific literature.

Experimental Protocols

A generalized workflow for the analysis of N-methylated arginine peptides is presented below, followed by key considerations for mass spectrometry parameters.

Sample Preparation and Enrichment
  • Protein Extraction and Digestion: Extract proteins from cells or tissues using a suitable lysis buffer. Reduce and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin).

  • Enrichment of Methylated Peptides (Optional but Recommended): Due to the low stoichiometry of many PTMs, enrichment is often necessary.

    • Immunoaffinity Purification: Use antibodies specific for MMA, aDMA, or sDMA to enrich for methylated peptides. This is a highly specific and effective method.[1][9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Arginine-methylated peptides are often hydrophilic and can be effectively enriched using HILIC.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Liquid Chromatography: Use a nano-flow HPLC system with a reversed-phase column for peptide separation. A gradient of increasing acetonitrile concentration is typically used for elution.

  • Mass Spectrometry:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements of precursor and fragment ions.

    • Data Acquisition: A data-dependent acquisition (DDA) method is commonly used, where the most intense precursor ions are selected for fragmentation.

    • Fragmentation Parameters:

      • CID: Normalized collision energy (NCE) typically ranges from 25-35%.

      • HCD: NCE is usually set between 27-35%.

      • ETD: The reaction time and reagent target need to be optimized. Supplemental activation (ETcaD or EThcD) can be used to fragment the charge-reduced precursors and improve sequence coverage.

      • UVPD: Laser power and irradiation time are key parameters to be optimized.

Visualizing the Workflow and Fragmentation

Experimental Workflow

experimental_workflow Experimental Workflow for N-Methylated Arginine Peptide Analysis cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cluster_fragmentation Fragmentation Methods cluster_outcomes Outcomes ProteinExtraction Protein Extraction Digestion Enzymatic Digestion ProteinExtraction->Digestion Immunoaffinity Immunoaffinity Purification Digestion->Immunoaffinity Optional HILIC HILIC Digestion->HILIC Optional LCMS LC-MS/MS Analysis Digestion->LCMS Direct Analysis Immunoaffinity->LCMS HILIC->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis CID CID LCMS->CID HCD HCD LCMS->HCD ETD ETD LCMS->ETD UVPD UVPD LCMS->UVPD Identification Peptide Identification DataAnalysis->Identification Localization Site Localization DataAnalysis->Localization Quantification Quantification DataAnalysis->Quantification

Caption: A generalized workflow for the analysis of N-methylated arginine peptides.

Fragmentation Pathways

fragmentation_pathways Simplified Peptide Fragmentation Pathways cluster_cid_hcd CID / HCD (Vibrational Excitation) cluster_etd ETD (Electron Transfer) cluster_uvpd UVPD (Photon Absorption) Precursor_CID [M+nH]n+ Fragments_CID b- and y-ions Precursor_CID->Fragments_CID NeutralLoss Neutral Loss of Methylamines Precursor_CID->NeutralLoss Precursor_ETD [M+nH]n+ ChargeReduced M+nH+• Precursor_ETD->ChargeReduced + e- Fragments_ETD c- and z-ions ChargeReduced->Fragments_ETD Precursor_UVPD [M+nH]n+ ExcitedState [M+nH]n+* Precursor_UVPD->ExcitedState + hν Fragments_UVPD a, b, c, x, y, z-ions ExcitedState->Fragments_UVPD

Caption: Simplified overview of peptide fragmentation pathways in CID/HCD, ETD, and UVPD.

Conclusion

The successful characterization of N-methylated arginine peptides by mass spectrometry is highly dependent on the chosen fragmentation strategy. While CID and HCD are useful for initial detection and can provide clues to the type of methylation, their tendency to induce neutral loss of the methyl group limits their effectiveness for confident site localization. ETD, with its ability to preserve labile PTMs and provide extensive sequence coverage for highly charged peptides, stands out as the superior method for the in-depth analysis of arginine methylation. The emerging technique of UVPD holds great promise for providing even more comprehensive fragmentation information. By understanding the strengths and weaknesses of each technique and selecting the appropriate experimental parameters, researchers can confidently identify and localize these important post-translational modifications, thereby advancing our understanding of their biological significance and paving the way for new therapeutic interventions.

References

A Researcher's Guide to Confirming N-Methylation in Peptides: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic N-methylation of peptides is a critical tool for enhancing therapeutic properties such as metabolic stability, cell permeability, and potency. However, confirming the precise location and extent of N-methylation is a crucial analytical challenge. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the definitive confirmation of N-methylation in peptides, supported by experimental data and detailed protocols.

The introduction of a methyl group to the amide nitrogen of a peptide backbone fundamentally alters its chemical and conformational properties. This modification eliminates a hydrogen bond donor, increases lipophilicity, and can induce significant changes in the peptide's three-dimensional structure. Consequently, robust analytical techniques are required to verify that the desired modification has been successfully incorporated. This guide will delve into the utility of NMR spectroscopy as a primary tool for this purpose and compare its performance against mass spectrometry and Edman degradation.

NMR Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure and dynamics of molecules in solution. It is exceptionally well-suited for confirming N-methylation by directly observing the N-methyl group and its influence on the surrounding peptide structure.

Key NMR Observables for N-Methylation

The presence of an N-methyl group introduces several characteristic changes in the NMR spectra of a peptide:

  • Appearance of an N-methyl signal: A singlet peak in the ¹H NMR spectrum, typically appearing between 2.5 and 3.5 ppm, is a direct indication of an N-methyl group.

  • Absence of an amide proton signal: The replacement of the amide proton with a methyl group leads to the disappearance of the corresponding NH signal in the ¹H NMR spectrum.

  • Chemical shift perturbations: The electronic environment of neighboring protons and carbons is altered, leading to characteristic shifts in their NMR signals.

  • Cis/trans isomerism: The peptide bond preceding an N-methylated residue can exist in both cis and trans conformations, which are often in slow exchange on the NMR timescale. This results in the appearance of two distinct sets of resonances for the N-methylated residue and its neighbors, providing valuable conformational information.

Experimental Protocols for NMR Analysis

A comprehensive NMR analysis to confirm N-methylation typically involves a suite of one- and two-dimensional experiments.

Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or 90% H₂O/10% D₂O).

  • The final peptide concentration should be in the range of 1-5 mM.

NMR Data Acquisition:

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to get an initial overview of the sample, including the presence of the characteristic N-methyl singlet.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies coupled proton spin systems, allowing for the assignment of protons within each amino acid residue. A mixing time of 60-80 ms is typically used.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (through-space correlations), which is crucial for sequencing and determining the three-dimensional structure. For N-methylated peptides, ROESY is often preferred as it can provide unambiguous correlations for both small and large molecules. A mixing time of 150-300 ms is common. NOESY cross-peaks can be used to distinguish between cis and trans isomers of the peptide bond preceding the N-methylated residue.[1] For a trans conformation, a strong NOE is observed between the α-proton of the N-methylated amino acid and the α-proton of the preceding residue. For a cis conformation, a strong NOE is observed between the α-protons of the two adjacent residues.[1][2]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing definitive assignment of the N-methyl carbon signal.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which can be used to confirm the connectivity around the N-methylated amide bond.

Quantitative NMR Data for N-Methylation

The following table summarizes typical chemical shift ranges for N-methyl groups in peptides. These values can vary depending on the specific amino acid, neighboring residues, solvent, and temperature.[3][4][5][6][7][8]

Amino Acid Residue¹H Chemical Shift (ppm) of N-CH₃¹³C Chemical Shift (ppm) of N-CH₃
N-Methylalanine~2.7 - 3.2~30 - 35
N-Methylglycine~2.6 - 3.1~35 - 40
N-Methylleucine~2.8 - 3.3~32 - 38
N-Methylphenylalanine~2.9 - 3.4~33 - 39
N-Methylvaline~2.8 - 3.3~31 - 37

Alternative Methods for Confirming N-Methylation

While NMR provides unparalleled structural detail, other techniques are also widely used, each with its own set of advantages and limitations.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is a cornerstone of peptide analysis and can readily confirm the mass increase associated with N-methylation (+14.01565 Da per methyl group).[9] Tandem mass spectrometry (MS/MS) provides sequence information by fragmenting the peptide and analyzing the resulting fragment ions.

Fragmentation Techniques for N-Methylated Peptides:

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method. It typically cleaves the peptide backbone at the amide bonds, generating b- and y-type fragment ions.[10] While effective for sequencing, CID can sometimes lead to the loss of the methyl group, making precise localization challenging.

  • Higher-Energy Collisional Dissociation (HCD): Similar to CID but with higher collision energy, HCD can provide more complete fragmentation and is often better at preserving modifications.[10]

  • Electron Transfer Dissociation (ETD): This technique involves the transfer of an electron to the peptide ion, leading to cleavage of the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions.[11] ETD is particularly advantageous for analyzing labile post-translational modifications like methylation because it tends to preserve the modification on the side chain or backbone.[11][12]

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: The peptide sample is typically dissolved in a solvent compatible with electrospray ionization (ESI), often a mixture of water, acetonitrile, and formic acid.

  • LC-MS/MS Analysis: The peptide solution is injected into a liquid chromatography (LC) system coupled to a mass spectrometer. The LC separates the peptides before they enter the mass spectrometer.

  • Data Acquisition: The mass spectrometer acquires full scan MS spectra to determine the mass of the intact peptide. In a data-dependent acquisition mode, the most abundant ions are then selected for fragmentation (MS/MS) using CID, HCD, or ETD.

  • Data Analysis: The resulting MS/MS spectra are analyzed to determine the peptide sequence and the location of the N-methylation. The presence of a +14 Da mass shift on a fragment ion confirms the location of the methyl group. The presence of characteristic immonium ions can also indicate the presence of specific N-methylated amino acids.[13][14][15]

Quantitative Mass Spectrometry Data for N-Methylation:

FeatureObservation
Mass Shift +14.01565 Da per N-methyl group.
Characteristic Immonium Ions The immonium ion of an N-methylated amino acid will have a mass 14 Da higher than the corresponding unmodified amino acid. For example, the immonium ion for N-methylalanine would be at m/z 58.06, whereas for alanine it is at m/z 44.05.[13][16][17]
Fragmentation Pattern In CID, a mass shift of +14 Da will be observed on b-ions C-terminal to the modification and on y-ions N-terminal to the modification. In ETD, a +14 Da shift will be seen on c-ions C-terminal to the modification and z-ions N-terminal to the modification.
Edman Degradation

Edman degradation is a chemical method for sequencing amino acids in a peptide from the N-terminus.[18] It involves a stepwise removal and identification of the N-terminal amino acid.

Applicability to N-Methylated Peptides:

  • N-Terminal N-Methylation: Edman degradation is not suitable for peptides with an N-methylated N-terminus. The initial coupling reaction with phenyl isothiocyanate (PITC) requires a primary amine at the N-terminus. An N-methylated N-terminus, being a secondary amine, will not react, thus blocking the sequencing process.[18][19][20][21][22]

  • Internal N-Methylation: If the N-methylation is on an internal residue, Edman degradation can proceed up to the residue preceding the N-methylated amino acid. However, the cycle at the N-methylated residue will fail because the chemistry is specific for primary amines. This results in a termination of the sequencing run at that position, indirectly indicating the location of the modification.

Experimental Protocol for Edman Degradation:

  • Sample Preparation: The purified peptide is loaded onto a protein sequencer.

  • Sequencing Cycles: The instrument performs automated cycles of PITC coupling, cleavage, and conversion to a stable phenylthiohydantoin (PTH)-amino acid derivative.

  • Analysis: The PTH-amino acid from each cycle is identified by HPLC.

Comparison of Techniques

FeatureNMR SpectroscopyMass SpectrometryEdman Degradation
Principle Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ions.Stepwise chemical degradation from the N-terminus.
Information Provided Definitive structure, conformation (cis/trans), and dynamics.Molecular weight and sequence information.N-terminal sequence.
Sensitivity Lower (requires mg of sample).[23][24]Higher (can detect femtomole to attomole amounts).[23][24][25]Moderate (requires picomoles of sample).[18]
Confirmation of N-Methylation Direct observation of N-methyl group and its effect on the peptide structure.Confirms mass increase and can localize the modification through fragmentation.Fails at N-methylated residues, indirectly indicating their position.
Quantitative Analysis Inherently quantitative.[23]Can be quantitative with appropriate standards.Primarily qualitative for sequencing.
Sample Requirements Pure sample, relatively high concentration.Can analyze complex mixtures (with LC).Pure sample.
Throughput Lower.Higher.Moderate.
Limitations Lower sensitivity, can be complex for large peptides.Can have difficulty distinguishing isomers, labile modifications can be lost during fragmentation.Blocked by N-terminal modifications, provides limited sequence information per run.[18][20]

Visualizing the Workflow and Logic

Experimental Workflow for NMR Confirmation of N-Methylation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result Peptide Purified Peptide Dissolve Dissolve in Deuterated Solvent Peptide->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer NMR_1D 1D ¹H NMR_Spectrometer->NMR_1D NMR_TOCSY 2D TOCSY NMR_Spectrometer->NMR_TOCSY NMR_NOESY 2D NOESY/ROESY NMR_Spectrometer->NMR_NOESY NMR_HSQC 2D ¹H-¹³C HSQC NMR_Spectrometer->NMR_HSQC Analysis Spectral Analysis NMR_1D->Analysis NMR_TOCSY->Analysis NMR_NOESY->Analysis NMR_HSQC->Analysis Confirm_NMe Confirm N-Methyl Signal Analysis->Confirm_NMe Assign_Residues Assign Residues Analysis->Assign_Residues ID_CisTrans Identify Cis/Trans Isomers Analysis->ID_CisTrans Structure Determine 3D Structure Analysis->Structure Confirmed Confirmed N-Methylation and Conformation Confirm_NMe->Confirmed Assign_Residues->Confirmed ID_CisTrans->Confirmed Structure->Confirmed

NMR workflow for N-methylation confirmation.
Comparison of Methodologies for N-Methylation Analysis

Method_Comparison cluster_main Analysis of N-Methylated Peptide cluster_outputs Key Outputs cluster_pros_cons Primary Strengths & Weaknesses Start N-Methylated Peptide Sample NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Edman Edman Degradation Start->Edman NMR_Out Direct observation of N-CH₃ Definitive structure & conformation Cis/trans isomer ratio NMR->NMR_Out NMR_Pros Strengths: Unambiguous Provides 3D structure Non-destructive Weaknesses: Lower sensitivity Requires more sample NMR->NMR_Pros MS_Out Mass confirmation (+14 Da) Sequence information Localization via fragmentation MS->MS_Out MS_Pros Strengths: High sensitivity High throughput Works with mixtures Weaknesses: Indirect structural info Labile modifications can be lost MS->MS_Pros Edman_Out Sequence termination at N-Me site (indirect evidence) Edman->Edman_Out Edman_Pros Strengths: Well-established Direct sequencing Weaknesses: Blocked by N-terminal mods Limited sequence length Edman->Edman_Pros

Comparison of analytical methods.

Conclusion

The choice of analytical technique for confirming N-methylation in peptides depends on the specific research question, sample availability, and desired level of detail. NMR spectroscopy stands out as the most definitive method, providing unambiguous confirmation of the N-methyl group's presence and location, as well as invaluable insights into the peptide's conformation. Mass spectrometry offers a highly sensitive and high-throughput alternative, ideal for initial screening and confirmation of the correct mass, with advanced fragmentation techniques like ETD providing reliable localization of the modification. Edman degradation, while limited in its direct applicability, can offer indirect evidence of internal N-methylation. For a comprehensive and robust characterization of N-methylated peptides, a combination of NMR and mass spectrometry is often the most powerful approach, leveraging the strengths of both techniques to provide a complete picture of these therapeutically important molecules.

References

A Comparative Guide to Boc-N-Me-Arg(Mtr)-OH and Boc-Arg(Mtr)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of arginine residues into synthetic peptides is a critical step in the development of novel therapeutics and research tools. The choice of protecting group strategy for arginine's reactive guanidino side chain significantly influences the efficiency, purity, and overall success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two key building blocks used in Boc-based SPPS: Boc-N-Me-Arg(Mtr)-OH and Boc-Arg(Mtr)-OH . We will delve into their respective performances, supported by experimental considerations and detailed protocols.

At a Glance: Key Differences and Performance Indicators

The primary distinction between these two reagents lies in the Nα-methylation of the arginine backbone in this compound. This modification introduces significant steric hindrance, which directly impacts coupling efficiency and may necessitate modified synthetic protocols.

ParameterThis compoundBoc-Arg(Mtr)-OHKey Considerations
Coupling Efficiency Lower, requires optimizationGenerally highThe N-methyl group on this compound sterically hinders the coupling reaction, often necessitating stronger coupling reagents, longer reaction times, or double coupling.[1]
Crude Peptide Purity Potentially lowerGenerally higherIncomplete coupling of the N-methylated amino acid can lead to a higher prevalence of deletion sequences in the crude peptide product.
Overall Peptide Yield LowerHigherThe cumulative effect of potentially lower coupling efficiencies at each step involving the N-methylated residue can lead to a reduced overall yield.
Side Reaction Propensity Similar to Boc-Arg(Mtr)-OH regarding the Mtr groupSulfonation of Trp, Ser, and Thr residues during Mtr group cleavage.Both reagents carry the Mtr protecting group, which is known to cause O-sulfonation of serine and threonine and sulfonation of tryptophan upon cleavage with TFA if scavengers are not used effectively.
Deprotection of Mtr Group Standard conditionsStandard conditionsThe N-methylation of the backbone is not reported to significantly affect the cleavage of the Mtr side-chain protecting group.

Understanding the Impact of Nα-Methylation

The introduction of a methyl group on the α-nitrogen of an amino acid has profound implications for peptide chemistry. This modification enhances the proteolytic stability of the resulting peptide, a desirable trait for therapeutic applications. However, it also introduces a significant synthetic challenge in the form of steric hindrance.

The bulky N-methyl group can physically impede the approach of the activated carboxyl group of the incoming amino acid, slowing down or preventing the formation of the peptide bond. This often results in lower coupling efficiencies compared to its non-methylated counterpart. Consequently, more potent coupling reagents and optimized protocols are typically required to achieve satisfactory incorporation of N-methylated amino acids.[1]

The Mtr Protecting Group: A Double-Edged Sword

Both this compound and Boc-Arg(Mtr)-OH utilize the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group to protect the guanidino side chain of arginine. The Mtr group is removable with trifluoroacetic acid (TFA), which is compatible with the Boc-SPPS strategy. However, its cleavage can lead to side reactions, most notably the sulfonation of sensitive amino acid residues.

During the acidic cleavage of the Mtr group, reactive sulfonyl species can be generated, which can then modify the side chains of tryptophan, serine, and threonine residues. The use of effective scavengers in the cleavage cocktail is crucial to minimize these side reactions. The relative lability of common arginine side-chain protecting groups is as follows: Pbf > Pmc > Mtr.[2] This indicates that the Mtr group is more robust and may require longer deprotection times compared to Pbf or Pmc.[2]

Experimental Protocols

The following are detailed protocols for the incorporation of Boc-Arg(Mtr)-OH and a recommended adapted protocol for the more challenging this compound in Boc-based solid-phase peptide synthesis.

Protocol 1: Standard Coupling of Boc-Arg(Mtr)-OH

This protocol outlines the standard steps for a single coupling cycle using Boc-Arg(Mtr)-OH in Boc-SPPS.

1. Resin Swelling and Preparation:

  • Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA) in dichloromethane (DCM) for 30-60 minutes.

  • Wash the resin with DCM (3x) and then with DMF (3x).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.

  • Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).[3]

3. Neutralization:

  • Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.

  • Wash the resin with DMF (3x).

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Boc-Arg(Mtr)-OH (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

5. Washing:

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

6. Repeat Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Optimized Coupling of this compound

Due to the steric hindrance of the N-methyl group, a more robust coupling strategy is recommended.

1. Resin Swelling, Boc Deprotection, and Neutralization:

  • Follow steps 1-3 from Protocol 1.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3-4 equivalents) and a more potent coupling agent such as HATU (3-4 equivalents) in DMF.

  • Add DIEA (6-8 equivalents) to the solution.

  • Pre-activate the amino acid for 5-10 minutes before adding it to the resin.

  • Add the activated amino acid solution to the resin and shake for 2-4 hours, or potentially overnight.

  • Monitor the coupling completion using the Isatin test (for secondary amines). A negative test (reddish-brown beads) indicates complete coupling. If the test is positive, a second coupling (double coupling) with fresh reagents is recommended.

3. Washing:

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

4. Repeat Cycle:

  • Repeat steps 2-3 for subsequent amino acids.

Protocol 3: Final Cleavage and Deprotection

This protocol is applicable for peptides synthesized with either amino acid derivative.

1. Resin Preparation:

  • After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail containing TFA and appropriate scavengers to protect sensitive residues and scavenge byproducts from the Mtr group cleavage. A common cocktail is Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. Longer cleavage times may be necessary for complete removal of the Mtr group, especially if multiple Arg(Mtr) residues are present.[2]

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Synthetic Workflow

The following diagrams illustrate the key stages of the peptide synthesis process.

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin-Bound Peptide Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Activator, DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Resin Next Cycle Final_Cleavage Cleavage & Deprotection (TFA/Scavengers) Washing->Final_Cleavage Final Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for a single cycle of Boc-SPPS.

Coupling_Comparison cluster_BocArg Boc-Arg(Mtr)-OH cluster_BocNMeArg This compound Start Deprotected Resin-Peptide Coupling_BocArg Standard Coupling (HBTU/HOBt) Start->Coupling_BocArg Coupling_BocNMeArg Optimized Coupling (HATU, longer time) Start->Coupling_BocNMeArg Result_BocArg High Coupling Efficiency Coupling_BocArg->Result_BocArg Result_BocNMeArg Lower Coupling Efficiency (Steric Hindrance) Coupling_BocNMeArg->Result_BocNMeArg

Caption: Comparison of coupling strategies.

Conclusion and Recommendations

The choice between this compound and Boc-Arg(Mtr)-OH is dictated by the desired properties of the final peptide.

  • Boc-Arg(Mtr)-OH is the standard choice for incorporating arginine in Boc-SPPS, offering high coupling efficiencies and predictable performance. It is the recommended reagent for routine peptide synthesis where proteolytic stability is not a primary concern.

  • This compound should be selected when the goal is to enhance the proteolytic resistance of the target peptide. Researchers must be prepared to address the challenges of steric hindrance by employing more potent coupling reagents, longer reaction times, and potentially double coupling to ensure complete incorporation. Careful monitoring of each coupling step is essential to minimize the formation of deletion sequences.

In both cases, the potential for side reactions associated with the Mtr protecting group must be mitigated through the use of an effective scavenger cocktail during the final cleavage step. By understanding the distinct characteristics of each of these building blocks and implementing the appropriate synthetic strategies, researchers can successfully synthesize arginine-containing peptides to advance their scientific objectives.

References

A Comparative Guide to Mtr, Pbf, and Pmc Protecting Groups for Arginine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the guanidino function of arginine is a critical decision that significantly influences synthesis efficiency, peptide purity, and the propensity for side reactions. Among the most commonly employed are the sulfonyl-based protecting groups: 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of the optimal protecting group for your specific application.

The choice of an arginine protecting group is intrinsically linked to the overall synthetic strategy, particularly the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) for Nα-protection. In the widely adopted Fmoc/tBu strategy, side-chain protecting groups must remain stable during the basic conditions required for Fmoc removal, yet be readily cleavable by trifluoroacetic acid (TFA) during the final deprotection and cleavage from the solid support.

Performance Comparison

The primary distinction between Mtr, Pbf, and Pmc lies in their acid lability, which dictates the conditions required for their removal. The ease of cleavage directly impacts the required exposure time to strong acids, which in turn can affect the integrity of the final peptide.

Key Performance Parameters:

  • Acid Lability: The generally accepted order of acid lability for these protecting groups is Pbf > Pmc > Mtr.[1][2] Pbf is the most acid-labile, allowing for rapid and efficient cleavage under milder TFA conditions.[3] Pmc is more acid-labile than Mtr, but requires longer deprotection times than Pbf.[4][5] Mtr is the most stable to acid and often necessitates prolonged cleavage times, sometimes up to 24 hours, to ensure complete removal.[6][7]

  • Cleavage Efficiency: The higher acid lability of Pbf translates to greater cleavage efficiency in a shorter timeframe. In a comparative study, a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when Arg(Pbf) was used, compared to only 46% with Arg(Pmc).[6][8]

  • Side Reactions: A significant concern during acid-mediated cleavage is the generation of cationic species that can lead to side reactions with nucleophilic amino acid residues, particularly the alkylation of tryptophan.[1] O-sulfonation of serine and threonine residues has also been reported.[1] The shorter cleavage times required for Pbf deprotection reduce the exposure of the peptide to these reactive species, thus minimizing the formation of side products.[1] The use of scavengers in the cleavage cocktail is crucial to mitigate these side reactions.[1]

Data Presentation

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA-based)Cleavage Efficiency (3h TFA)Propensity for Side Reactions
Mtr LowUp to 24 hours[6]Not reportedHigh due to prolonged acid exposure
Pmc Medium2 - 6 hours46%[6][8]Moderate
Pbf High1.5 - 3 hours69%[6][8]Low

Experimental Protocols

Objective: To compare the cleavage efficiency of Mtr, Pbf, and Pmc protecting groups from a model peptide under identical conditions.

Model Peptide: H-Gly-Arg(X)-Phe-NH₂ (where X = Mtr, Pbf, or Pmc) synthesized on a Rink Amide resin.

Materials:

  • Peptidyl-resins (H-Gly-Arg(Mtr)-Phe-NH₂-Rink Amide, H-Gly-Arg(Pbf)-Phe-NH₂-Rink Amide, H-Gly-Arg(Pmc)-Phe-NH₂-Rink Amide)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Water for HPLC

  • 0.1% TFA in ACN and water (for HPLC mobile phases)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Resin Preparation: For each of the three peptidyl-resins, weigh approximately 50 mg into separate reaction vessels.

  • Cleavage Reaction: Add 1 mL of the freshly prepared cleavage cocktail to each reaction vessel. Allow the reactions to proceed at room temperature with occasional agitation.

  • Time-Point Sampling: At specified time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr for Mtr), take a small aliquot (e.g., 50 µL) of the cleavage mixture from each reaction vessel.

  • Peptide Precipitation (Time-Points): Immediately precipitate the peptide from the aliquot by adding it to 1 mL of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry briefly.

  • Sample Preparation for Analysis: Dissolve the peptide pellet in 500 µL of 50% ACN/water for HPLC analysis.

  • Final Cleavage (after final time point): After the final time point, filter the remaining cleavage mixture from each reaction vessel to separate the resin.

  • Peptide Precipitation (Final Product): Precipitate the peptide from the filtrate by adding it to 10 mL of cold diethyl ether. Centrifuge to collect the crude peptide, wash with cold ether, and dry under vacuum.

  • Analysis:

    • Analyze the samples from each time point by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the protected peptide and the appearance of the peak for the fully deprotected peptide.

    • Calculate the percentage of deprotection at each time point by comparing the peak areas.

    • Confirm the identity of the protected and deprotected peptides by mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis synthesis_start Start with Rink Amide Resin synthesis_gly Couple Fmoc-Gly-OH synthesis_start->synthesis_gly synthesis_arg Couple Fmoc-Arg(X)-OH (X = Mtr, Pbf, or Pmc) synthesis_phe Couple Fmoc-Phe-OH synthesis_arg->synthesis_phe synthesis_gly->synthesis_arg synthesis_end Protected Peptidyl-Resin synthesis_phe->synthesis_end cleavage_start Treat with TFA/TIS/H2O synthesis_end->cleavage_start time_points Sample at Time Points (0.5, 1, 2, 4, 8, 24h) cleavage_start->time_points precipitation Precipitate with Cold Ether time_points->precipitation hplc RP-HPLC Analysis precipitation->hplc ms Mass Spectrometry hplc->ms data Determine % Deprotection hplc->data

Experimental workflow for comparing arginine protecting groups.

logical_relationship cluster_choice Protecting Group Choice cluster_conditions Cleavage Conditions cluster_outcome Peptide Synthesis Outcome mtr Mtr harsh Harsh Conditions (Longer Time, Stronger Acid) mtr->harsh Requires low_purity Low Purity & Yield (Side Products) mtr->low_purity pmc Pmc pmc->harsh Often Requires high_purity High Purity & Yield pmc->high_purity pmc->low_purity pbf Pbf mild Mild Conditions (Shorter Time) pbf->mild Allows for pbf->high_purity harsh->low_purity Leads to mild->high_purity Leads to

Logical relationship between protecting group choice and outcome.

Conclusion

The selection of an appropriate protecting group for arginine is a critical parameter in the successful synthesis of peptides. For Fmoc-based solid-phase peptide synthesis, the Pbf group offers significant advantages over Mtr and Pmc. Its high acid lability allows for more rapid and efficient cleavage under milder conditions, which translates to shorter exposure of the peptide to strong acids. This, in turn, leads to higher yields of the desired product and a reduced risk of side reactions, such as the alkylation of sensitive residues like tryptophan. While Pmc remains a viable option, it necessitates longer deprotection times, thereby increasing the potential for side-product formation. The Mtr group, due to its high stability, is generally less favored for routine SPPS and may be reserved for specific applications where its robustness is required. For researchers aiming to optimize peptide purity and yield, particularly for complex sequences containing multiple arginine residues or other acid-sensitive amino acids, the Pbf group represents the superior choice among the sulfonyl-based protecting groups.

References

A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties, including increased metabolic stability, improved membrane permeability, and constrained conformational flexibility. However, the synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance at the N-terminal amine, which can impede coupling reactions. The choice between the two most common solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that significantly impacts the overall success of the synthesis. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of N-methylated peptides, supported by experimental data and detailed protocols.

Performance Comparison: Boc vs. Fmoc Strategy

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed with acid (typically trifluoroacetic acid, TFA), while the Fmoc group is cleaved by a base (commonly piperidine). This dictates the choice of orthogonal side-chain protecting groups and overall synthesis conditions.

While both strategies can produce high-purity N-methylated peptides, the milder deprotection conditions of the Fmoc strategy often lead to higher crude yields and purity, as demonstrated in the synthesis of a model pentapeptide containing an O-methylated tyrosine.[1]

Quantitative Performance Data
Performance MetricBoc StrategyFmoc StrategyRemarks
Crude Peptide Yield ~65%~80%Higher yields are often observed with the Fmoc strategy for modified peptides due to its milder reaction conditions.[1]
Crude Peptide Purity (by HPLC) ~55%~75%The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[1]
Final Purified Peptide Yield ~25%~40%Higher crude purity simplifies the purification process, leading to better recovery of the final product.[1]
Final Peptide Purity (by HPLC) >98%>98%Both strategies are capable of yielding high-purity peptides after purification.[1]

Experimental Protocols

Successful synthesis of N-methylated peptides requires optimized protocols that address the challenge of sterically hindered couplings. The use of highly efficient coupling reagents is crucial for both Boc and Fmoc strategies. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have shown to be effective.[2]

Protocol 1: Boc-SPPS of N-Methylated Peptides

This protocol outlines a typical cycle for the incorporation of a Boc-protected N-methylated amino acid.

1. Resin Preparation:

  • Start with a suitable resin, such as Merrifield or PAM resin.

  • Swell the resin in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution.

  • Treat again with 50% TFA in DCM for 20-30 minutes.

  • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and then DCM (3x).

3. Neutralization:

  • Neutralize the resin with a 5% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

  • Wash the resin with DCM (3x).

4. Coupling of Boc-N-methyl-amino acid using HATU:

  • In a separate vessel, dissolve the Boc-N-methyl-amino acid (3 equivalents relative to resin substitution) in N,N-dimethylformamide (DMF).

  • Add HATU (2.9 equivalents) and DIEA (6 equivalents) to the amino acid solution.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For coupling to another N-methylated residue, longer reaction times or a double coupling may be necessary.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test (note: N-methylated amines give a different color change than primary amines).

5. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

6. Final Cleavage and Deprotection:

  • Once the peptide sequence is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers to protect sensitive side chains.

Protocol 2: Fmoc-SPPS of N-Methylated Peptides

This protocol outlines a typical cycle for the incorporation of an Fmoc-protected N-methylated amino acid.

1. Resin Preparation:

  • Start with a suitable resin, such as Rink Amide or Wang resin.

  • Swell the resin in DMF for 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.

  • Drain the solution.

  • Treat again with 20% piperidine in DMF for 10-15 minutes.

  • Wash the resin thoroughly with DMF (5x).

3. Coupling of Fmoc-N-methyl-amino acid using HATU:

  • In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3-5 equivalents relative to resin substitution) in DMF.[3]

  • Add HATU (2.9-4.5 equivalents) and DIEA (6-8 equivalents) to the amino acid solution.[2][4]

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.[3][5] Coupling to another N-methyl residue may require longer reaction times or a second coupling.[5]

  • Monitor the coupling reaction.

4. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

5. Final Cleavage and Deprotection:

  • After completing the synthesis, treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers such as water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.

Side Reactions in the Synthesis of N-Methylated Peptides

Both strategies are susceptible to side reactions, which can be exacerbated by the altered reactivity of N-methylated residues.

Boc Strategy Side Reactions:
  • t-Butylation: During the repetitive acidolytic deprotection steps, the generated tert-butyl cations can alkylate nucleophilic side chains, particularly tryptophan and methionine.[6] The use of scavengers in the deprotection and final cleavage cocktails is essential to mitigate this.

  • Pyroglutamate Formation: N-terminal glutamic acid can cyclize under the acidic conditions of Boc deprotection.[6]

  • Aspartimide Formation: Although less common than in Fmoc synthesis due to the protonated state of the N-terminus after deprotection, aspartimide formation can still occur, especially at Asp-Gly or Asp-Ser sequences.[7]

Fmoc Strategy Side Reactions:
  • Aspartimide Formation: This is a major side reaction in Fmoc-SPPS, catalyzed by the basic conditions of piperidine treatment.[8][9] It is particularly problematic for sequences containing Asp-Gly, Asp-Asn, and Asp-Ser.[8] The use of bulky side-chain protecting groups for aspartic acid can help to reduce this.

  • Diketopiperazine Formation: The dipeptide at the N-terminus can cyclize and cleave from the resin after Fmoc deprotection, especially if the C-terminal residue of the dipeptide is proline or glycine.

  • Guanidinylation: Uronium/aminium-based coupling reagents like HATU can react with the free N-terminal amine to form an irreversible guanidinium cap, terminating the peptide chain.[5] Pre-activation of the amino acid for a short period before adding it to the resin can minimize this side reaction.[5]

Visualization of Synthesis Workflows

To illustrate the cyclical nature of these synthesis strategies, the following diagrams outline the key steps in a single cycle of amino acid addition.

Boc_SPPS_Workflow cluster_deprotection Boc Deprotection & Neutralization cluster_coupling Coupling Resin_Boc Resin-Peptide-Boc Deprotection 1. 50% TFA in DCM 2. Wash Resin_Boc->Deprotection Resin_NH3_TFA Resin-Peptide-NH3+TFA- Deprotection->Resin_NH3_TFA Neutralization 5% DIEA in DCM Resin_NH3_TFA->Neutralization Resin_NH2 Resin-Peptide-NH2 Neutralization->Resin_NH2 Coupling Boc-N-Me-AA-OH HATU, DIEA in DMF Resin_NH2->Coupling Washing Wash (DMF, DCM) Coupling->Washing Resin_Boc_Next Resin-Peptide-AA(N-Me)-Boc Washing->Resin_Boc_Next Resin_Boc_Next->Resin_Boc Next Cycle

Caption: Workflow for one cycle of Boc-SPPS for N-methylated peptide synthesis.

Fmoc_SPPS_Workflow cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Resin_Fmoc Resin-Peptide-Fmoc Deprotection 20% Piperidine in DMF Resin_Fmoc->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Resin_NH2 Resin-Peptide-NH2 Wash1->Resin_NH2 Coupling Fmoc-N-Me-AA-OH HATU, DIEA in DMF Resin_NH2->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Resin_Fmoc_Next Resin-Peptide-AA(N-Me)-Fmoc Wash2->Resin_Fmoc_Next Resin_Fmoc_Next->Resin_Fmoc Next Cycle

Caption: Workflow for one cycle of Fmoc-SPPS for N-methylated peptide synthesis.

Conclusion

The choice between Boc and Fmoc strategies for the synthesis of N-methylated peptides depends on several factors, including the specific peptide sequence, the scale of the synthesis, and the available equipment and expertise.

The Fmoc strategy is often favored for its milder deprotection conditions, which can lead to higher crude yields and purities, particularly for sensitive or modified peptides.[1] Its orthogonality with acid-labile side-chain protecting groups simplifies the overall synthetic scheme. However, the basic deprotection conditions can promote side reactions such as aspartimide formation.

The Boc strategy , while employing harsher acidic conditions for deprotection, can be advantageous for sequences prone to aggregation, as the protonated state of the peptide chain can improve solvation. It requires careful handling of strong acids like HF for final cleavage.

Ultimately, a thorough understanding of the advantages and disadvantages of each strategy, coupled with careful optimization of coupling conditions, is essential for the successful synthesis of high-quality N-methylated peptides.

References

Analytical techniques to quantify N-methylation in proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for Quantifying N-methylation in Proteins

For researchers, scientists, and drug development professionals, the accurate quantification of protein N-methylation is crucial for understanding its role in cellular processes and disease. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Mass Spectrometry (MS), Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA). We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Comparison of Analytical Techniques

The choice of analytical technique for quantifying protein N-methylation depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the research question—be it discovery-oriented or targeted validation.

FeatureMass Spectrometry (MS)Western BlottingEnzyme-Linked Immunosorbent Assay (ELISA)
Principle Measures the mass-to-charge ratio of ionized peptides to identify and quantify methylation sites.Uses specific antibodies to detect and quantify methylated proteins separated by size on a gel.Employs antibodies to capture and detect specific methylated proteins in a plate-based assay.
Quantification Absolute or relative quantification using label-free or stable isotope labeling (e.g., SILAC) methods.[1]Semi-quantitative to quantitative, based on band intensity relative to a loading control.[2]Quantitative, based on a standard curve.[3][4]
Sensitivity High (femtogram to picogram range), especially with enrichment strategies.[1][5][6]Moderate (picogram to nanogram range), dependent on antibody affinity.[7][8]High (picogram to nanogram range), dependent on antibody affinity and assay design.[4][9]
Specificity High, can distinguish between mono-, di-, and trimethylation and identify specific methylation sites.[1]Moderate to high, dependent on the specificity of the primary antibody for the methylation site and state.High, dependent on the specificity of the antibody pair.[4]
Throughput Low to high, depending on the workflow. Targeted MS has higher throughput than discovery proteomics.[10][11][12]Low to moderate.[13]High, suitable for screening large numbers of samples.[3][14]
Dynamic Range Wide.[11]Narrow.[2]Wide.
Cost High (instrumentation and reagents).Low to moderate.[15]Low to moderate.
Primary Application Discovery of novel methylation sites, proteome-wide quantification, and validation.[1]Validation and semi-quantitative analysis of specific protein methylation.[15]High-throughput screening and quantification of a specific methylated protein.[3]

Experimental Protocols

Mass Spectrometry (LC-MS/MS) for N-methylated Protein Quantification

This protocol provides a general workflow for the identification and quantification of protein methylation sites using a bottom-up proteomics approach.

1. Sample Preparation and Protein Digestion:

  • Lyse cells or tissues in a urea-based buffer (e.g., 8 M urea, 50 mM NH4HCO3, 5 mM EDTA) to denature proteins.[16]

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

  • Dilute the sample to reduce the urea concentration to less than 2 M.

  • Digest proteins into peptides using a protease such as trypsin. Trypsin cleaves at the C-terminus of lysine and arginine residues, but methylation can inhibit cleavage, a property that can be exploited for enrichment.[6]

2. Enrichment of Methylated Peptides (Optional but Recommended):

  • Due to the low stoichiometry of methylation, enrichment is often necessary.[5][6]

  • Immunoaffinity Purification: Use antibodies that specifically recognize methylated lysine or arginine residues to enrich for methylated peptides.[17]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be used to enrich for post-translationally modified peptides, including methylated ones.[18]

3. LC-MS/MS Analysis:

  • Separate the peptides using reverse-phase liquid chromatography (LC) based on their hydrophobicity.[6]

  • Ionize the separated peptides using electrospray ionization (ESI).[5]

  • Analyze the peptides in a high-resolution mass spectrometer (e.g., Orbitrap).

  • Perform tandem mass spectrometry (MS/MS) to fragment the peptides and obtain sequence information.[6]

4. Data Analysis:

  • Use database search algorithms (e.g., MaxQuant, Proteome Discoverer) to identify the peptide sequences from the MS/MS spectra.

  • Specify methylation (mono-, di-, tri- on Lys; mono-, di- on Arg) as a variable modification.

  • For quantitative analysis, use label-free quantification by comparing signal intensities or stable isotope labeling methods like SILAC for relative quantification.[1]

Western Blotting for N-methylated Protein Analysis

This protocol describes the detection and semi-quantification of a specific methylated protein.

1. Protein Extraction and Quantification:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the methylated protein of interest overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

4. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometry analysis using software like ImageJ to quantify the band intensities. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH).[9]

ELISA for Quantifying N-methylation

This protocol outlines a sandwich ELISA for the quantification of a specific methylated protein.

1. Plate Preparation:

  • Coat the wells of a 96-well plate with a capture antibody specific for the target protein. Incubate overnight at 4°C.

  • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

2. Sample and Standard Incubation:

  • Prepare a standard curve using a known concentration of the methylated protein of interest.

  • Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Wash the wells three times with wash buffer.

3. Detection Antibody Incubation:

  • Add a detection antibody that specifically recognizes the methylated form of the target protein, conjugated to an enzyme like HRP.

  • Incubate for 1-2 hours at room temperature.

  • Wash the wells three times with wash buffer.

4. Signal Development and Measurement:

  • Add a substrate solution (e.g., TMB) to the wells and incubate until color develops.

  • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of the methylated protein in the samples by interpolating from the standard curve.

Visualizing Workflows and Pathways

Experimental Workflow Diagrams

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Protein Extraction & Digestion p2 Peptide Enrichment (Optional) p1->p2 a1 LC Separation p2->a1 a2 MS/MS Analysis a1->a2 d1 Database Search a2->d1 d2 Quantification d1->d2

Mass Spectrometry Workflow

Western_Blot_Workflow cluster_separation Separation & Transfer cluster_detection Detection s1 Protein Extraction s2 SDS-PAGE s1->s2 s3 Membrane Transfer s2->s3 d1 Blocking s3->d1 d2 Primary Antibody Incubation d1->d2 d3 Secondary Antibody Incubation d2->d3 d4 Signal Detection & Analysis d3->d4

Western Blotting Workflow

ELISA_Workflow cluster_binding Binding cluster_detection Detection b1 Plate Coating (Capture Ab) b2 Blocking b1->b2 b3 Sample/Standard Incubation b2->b3 d1 Detection Antibody Incubation b3->d1 d2 Substrate Addition d1->d2 d3 Signal Measurement d2->d3

ELISA Workflow

Signaling Pathway: DNA Damage Response Involving PARP1 Methylation

Protein methylation plays a critical role in the DNA damage response (DDR).[18] The following diagram illustrates a simplified pathway involving the methylation of PARP1, a key enzyme in DNA repair.

DNA_Damage_Response cluster_damage DNA Damage cluster_signaling Signaling Cascade DNA_Damage DNA Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PARP1_methylated Methylated PARP1 (Active) PARP1->PARP1_methylated PRMT1 PRMT1 PRMT1->PARP1 methylates PARylation PARylation of Histones & Repair Factors PARP1_methylated->PARylation catalyzes Chromatin_Remodeling Chromatin Remodeling PARylation->Chromatin_Remodeling Repair_Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Recruitment DNA_Repair DNA Repair Chromatin_Remodeling->DNA_Repair Repair_Recruitment->DNA_Repair

Role of PARP1 Methylation in DDR

References

The "Methyl-Stitch": N-Methylation as a Tool to Enhance Peptide Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structural and functional impacts of N-methylation on therapeutic peptides, supported by experimental data and detailed protocols.

The therapeutic promise of peptides is often curtailed by inherent weaknesses, including susceptibility to enzymatic degradation and poor membrane permeability.[1][2][3] A key strategy in medicinal chemistry to overcome these hurdles is N-methylation, the addition of a methyl group to a peptide's backbone amide nitrogen.[4][5][6] This modification can dramatically alter a peptide's properties, enhancing its stability, bioavailability, and receptor interaction.[4][7][8] This guide provides a comparative analysis of N-methylated versus non-methylated peptides, presenting quantitative data, experimental methodologies, and visual workflows to inform researchers and drug developers.

Impact on Peptide Structure and Conformation

N-methylation introduces significant steric hindrance that restricts the conformational freedom of the peptide backbone.[6][9] This has several profound effects on the peptide's three-dimensional structure.

  • Conformational Rigidity : By constraining the rotation around the Cα-N bond, N-methylation can lock a peptide into a more rigid and defined conformation.[5] This can be advantageous if it pre-organizes the peptide into its bioactive shape for receptor binding.[5] Hydrogen/deuterium (H/D) exchange studies have shown that amide protons in N-methylated cyclic peptides exchange more slowly than their non-methylated counterparts, indicating a more rigid, hydrogen-bonded structure.[10]

  • Cis/Trans Isomerization : The modification can shift the energetic balance between trans and cis amide bond conformations. While the trans form is overwhelmingly favored in standard peptides, N-methylation can increase the propensity for a cis conformation, which can be critical for mimicking certain protein turns and engaging with biological targets.[5]

  • Disruption of Hydrogen Bonds : The replacement of the amide proton with a methyl group eliminates its ability to act as a hydrogen bond donor.[5][6] This can disrupt internal hydrogen bonding networks that stabilize secondary structures like α-helices and β-sheets, leading to significant changes in the overall fold.[5]

The following diagram illustrates the logical flow of how N-methylation influences the structural and, consequently, the functional properties of a peptide.

cluster_modification Chemical Modification cluster_structural Structural Impact cluster_physicochemical Physicochemical Changes cluster_biological Biological Outcome N_methylation Backbone N-methylation H_Bond Loss of H-Bond Donor N_methylation->H_Bond Steric Increased Steric Hindrance N_methylation->Steric Conformation Altered Conformational Landscape Stability Increased Proteolytic Stability Conformation->Stability Permeability Enhanced Membrane Permeability Conformation->Permeability Bioactivity Modulated Bioactivity (Affinity & Selectivity) Conformation->Bioactivity H_Bond->Conformation H_Bond->Permeability Steric->Conformation Bioavailability Improved Oral Bioavailability Stability->Bioavailability Permeability->Bioavailability Solubility Altered Solubility Bioactivity->Bioavailability cluster_synthesis Peptide Synthesis & Purification cluster_assay Protease Stability Assay cluster_analysis Data Analysis Synth_Native Synthesize Native Peptide Purify Purify both via RP-HPLC (>95%) Synth_Native->Purify Synth_NMe Synthesize N-Me Analogue Synth_NMe->Purify Incubate Incubate Peptides with Protease/Serum (37°C) Purify->Incubate Sample Take Aliquots at Time Points (t=0, 5, 15...) Incubate->Sample Quench Quench Reaction (e.g., with Acetonitrile) Sample->Quench Analyze Analyze Supernatant by LC-MS Quench->Analyze Quantify Quantify Intact Peptide Peak Area Analyze->Quantify Calculate Calculate Half-Life (t½) Quantify->Calculate Compare Compare Stability Calculate->Compare

References

A Comparative Guide to Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of peptides containing sterically hindered amino acids is a significant challenge. Bulky side chains, α,α-disubstitution, and N-methylation can impede reaction kinetics, leading to incomplete couplings, reduced yields, and increased risk of racemization. The judicious selection of a coupling reagent is therefore paramount to success. This guide offers an objective comparison of commonly employed coupling reagents, supported by experimental data, to inform this critical decision-making process.

The formation of a peptide bond requires the activation of a carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the subsequent amino acid. Coupling reagents are the activators in this process and are broadly categorized as carbodiimides, and the more contemporary phosphonium and aminium/uronium salts, which generally afford higher coupling rates with fewer side reactions.[1]

Quantitative Performance Comparison

The efficacy of a coupling reagent is best evaluated by its performance in challenging synthetic contexts. The following table summarizes quantitative data from various studies on the coupling of sterically hindered amino acids, focusing on yield and reaction conditions.

Coupling ReagentCoupling SystemYield (%)Reaction TimeRacemizationKey AdvantagesDisadvantages
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLowHighly efficient, especially for hindered couplings, due to the formation of reactive OAt esters.[1][2]Can cause guanidinylation of the N-terminal amine.[1] More expensive than HBTU.[2]
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificantRoom TempLowHighly efficient and widely used.[1][2]Can cause guanidinylation, capping the peptide chain.[1][3]
COMU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingVery LowEfficiency comparable to HATU; safer as it is based on OxymaPure, avoiding explosive benzotriazole derivatives.[1][2][4]Limited stability in solution.[1] Higher cost.[2]
PyBOP Various Hindered Systems> 90%16 hoursLowEfficient coupling, avoids guanidinylation side reactions.[1]Generally less reactive than HATU.[1] Byproducts can be difficult to remove.[2]
DIC/OxymaPure Boc-DL-Phg-OH + Peptide-Resin92 - 973 to 6 hoursVery LowOxymaPure significantly enhances DIC efficiency and suppresses racemization.[4]Slower reaction times compared to onium salts.[2]
PyBrOP Coupling of N-methyl-amino-acidsGood-HigherHigh reactivity, effective for N-methylated amino acids.[5]Prolonged couplings can lead to oxazolone formation and increased racemization.[5]
T3P® Epimerization-prone substratesHighVariesMinimalExcellent for substrates prone to epimerization; non-hazardous and water-soluble byproducts.[1]Fundamentally different application from other reagents.[1]

Note: This table synthesizes data from multiple sources; reaction conditions and specific substrates may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

High-Efficiency Coupling Using HATU

This protocol is recommended for achieving high efficiency with sterically demanding couplings.[4]

Resin Preparation:

  • Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes.

  • Drain the solvent.

Activation Mixture Preparation:

  • In a separate vessel, dissolve the protected amino acid (3 equivalents relative to resin loading) in DMF.

  • Add HATU (2.9 equivalents) and DIPEA (6 equivalents).

Coupling Reaction:

  • Add the activation mixture to the drained resin.

  • Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitor the reaction using the Kaiser test to check for the presence of free primary amines.

Robust and Safer Coupling Using DIC/OxymaPure

This protocol provides a robust and safer alternative using a carbodiimide activator.[4]

Resin Preparation:

  • Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes.

  • Drain the solvent.

Amino Acid/Additive Solution:

  • In a separate vessel, dissolve the protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

Coupling Reaction:

  • Add the amino acid/OxymaPure solution to the resin.

  • Immediately add DIC (3 equivalents) to the resin slurry.

  • Agitate the reaction vessel at room temperature for 3 to 6 hours.

  • Monitor the reaction using the Kaiser test.

Coupling N-Methyl Amino Acids with PyBroP

This protocol is suitable for the coupling of N-methylated amino acids.[6]

Resin Preparation:

  • Remove the N-protecting group from the peptide-resin using standard procedures.

  • Suspend the resin in DCM (10 mL/gram resin).

Coupling Reaction:

  • Dissolve the protected N-methyl amino acid (2 equivalents based on resin substitution) in DCM or DMF and add the solution to the resin.

  • Add PyBroP (2 equivalents based on resin substitution).

  • Cool the mixture to 0 °C.

  • Add DIPEA (6 equivalents).

  • Mix for 1 minute at 0 °C and then for 1 hour at room temperature.

  • Filter the resin and wash with DCM.

Visualizing Coupling Mechanisms and Workflows

The following diagrams illustrate the general mechanism of peptide coupling and a typical experimental workflow.

Peptide_Coupling_Mechanism AA1 N-Protected Amino Acid (R-COOH) Active_Intermediate Activated Intermediate (e.g., Active Ester) AA1->Active_Intermediate Activation Reagent Coupling Reagent (e.g., HATU, DIC) Reagent->Active_Intermediate Base Base (e.g., DIPEA) Base->Active_Intermediate Peptide Dipeptide (R-CO-NH-R') Active_Intermediate->Peptide Nucleophilic Attack Byproducts Byproducts Active_Intermediate->Byproducts Release AA2 N-Terminally Deprotected Amino Acid (H2N-R') AA2->Peptide

Caption: Generalized mechanism of peptide bond formation using a coupling reagent.

Experimental_Workflow Start Start Swell_Resin Swell Peptide-Resin in DMF Start->Swell_Resin Deprotection N-terminal Deprotection Swell_Resin->Deprotection Wash1 Wash Resin Deprotection->Wash1 Prepare_Activation Prepare Activation Mixture: Amino Acid + Coupling Reagent + Base Wash1->Prepare_Activation Coupling Add Activation Mixture to Resin and Agitate Prepare_Activation->Coupling Monitor Monitor Reaction (e.g., Kaiser Test) Coupling->Monitor Wash2 Wash Resin Monitor->Wash2 Negative Test Incomplete Incomplete Coupling Monitor->Incomplete Positive Test Next_Cycle Proceed to Next Coupling Cycle or Cleavage Wash2->Next_Cycle Recouple Recouple with Fresh Reagents Incomplete->Recouple Recouple->Monitor

Caption: A typical workflow for solid-phase peptide synthesis (SPPS) coupling.

References

Purity Assessment of Crude Peptides Containing Boc-N-Me-Arg(Mtr)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing modified amino acids like N-methylated arginine presents unique challenges that directly impact the purity of the final crude product. The use of the Boc-N-Me-Arg(Mtr)-OH building block, in particular, combines the steric hindrance of N-methylation with the robust, acid-stable 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group for the guanidino side chain. This combination necessitates rigorous purity assessment to identify and quantify a range of potential impurities that can affect subsequent research and therapeutic applications.

This guide provides an objective comparison of analytical techniques for assessing the purity of these crude peptides, offers supporting experimental data, and discusses how the choice of the arginine protecting group is a critical determinant of the crude peptide's impurity profile.

Common Impurity Profile

The primary impurities in crude peptides synthesized using this compound stem from two main sources: the inherent difficulties of the synthesis process and the chemical properties of the protecting groups.

  • Process-Related Impurities :

    • Truncated and Deletion Sequences : The steric bulk of the N-methyl group can hinder coupling efficiency, leading to incomplete peptide chain elongation.

    • Racemization : The activation of the carboxylic acid can lead to epimerization, particularly with certain coupling reagents or prolonged activation times.

  • Protecting Group-Related Impurities :

    • Incomplete Mtr Group Removal : The Mtr group is notably stable under acidic conditions and often requires prolonged exposure to strong acids like trifluoroacetic acid (TFA) for complete removal, sometimes up to 24 hours.[1] This can result in a significant percentage of the crude product retaining the Mtr group.

    • Incomplete Boc Group Removal : Failure to completely remove the N-terminal Boc group results in N-terminally blocked impurities.

    • Side-Reaction Products : The extended exposure to strong acids required for Mtr cleavage increases the likelihood of side reactions, such as the alkylation of sensitive residues like tryptophan.[1]

Comparative Analysis of Arginine Protecting Groups

The choice of the guanidino side-chain protecting group has a profound impact on the purity of the crude peptide. The Mtr group is among the most acid-stable sulfonyl-based protectors, a characteristic that often leads to a more complex impurity profile compared to more modern, labile alternatives.

Table 1: Comparison of Arginine Protecting Groups and Their Impact on Crude Peptide Purity

Protecting GroupRelative Acid LabilityTypical Cleavage Time (TFA-based)Expected Crude PurityCommon Protecting Group-Related Impurities
Mtr LowUp to 24 hours[1][2]LowerIncomplete Mtr removal, side-reaction products from prolonged acid exposure.[1]
Pmc Medium~3-4 hours[3]Moderate to HighIncomplete Pmc removal (less prevalent than Mtr).[4]
Pbf High~1-3 hours[2][3]HighMinimal incomplete Pbf removal; considered the cleanest option for Fmoc SPPS.[1][2]

Experimental data highlights the efficiency of Pbf over Pmc and, by extension, Mtr. In a direct comparison, a 3-hour TFA treatment resulted in a 69% yield of a desired peptide when using Arg(Pbf), compared to only 46% with Arg(Pmc), underscoring the impact of cleavage efficiency on product purity.[2] Given that Mtr is significantly more stable than Pmc, its use predictably leads to lower purity in the crude product under standard cleavage conditions.[1][2]

Analytical Techniques for Purity Assessment

A multi-pronged approach combining chromatographic separation with mass analysis is essential for accurately characterizing crude peptides containing this compound.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is the gold standard for determining peptide purity.[5][6] It separates the target peptide from impurities based on hydrophobicity. A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is the most common setup.[5][7] The purity is calculated by comparing the peak area of the target peptide to the total area of all peaks in the chromatogram.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is indispensable for confirming the identity of the main peak as the target peptide and for identifying impurities.[9][10] By providing the mass-to-charge ratio of the components of each chromatographic peak, LC-MS allows for the identification of impurities such as peptides with residual Mtr (+224 Da) or Boc (+100 Da) groups. High-resolution mass spectrometry (HRMS) can further provide fragment ion data to verify the peptide sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : While not a routine purity screening tool, NMR can provide detailed structural information.[11][12] It can be used to confirm the presence of the N-methyl group and to characterize major impurities if they can be isolated in sufficient quantity.[13]

Visualizing the Workflow and Impurity Relationships

The following diagrams illustrate the experimental workflow for purity assessment and the logical origins of common impurities.

G Experimental Workflow for Crude Peptide Purity Assessment cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation crude Crude Peptide Pellet dissolve Dissolve in ACN/Water/TFA crude->dissolve filter Filter (0.22 µm) dissolve->filter hplc RP-HPLC Analysis filter->hplc lcms LC-MS Analysis filter->lcms purity Calculate % Purity (Peak Area Ratio) hplc->purity identity Confirm Mass of Target Peptide lcms->identity impurities Identify Impurity Masses (e.g., +Mtr, -AA) lcms->impurities

Caption: Workflow for purity analysis of crude peptides.

G Origins of Impurities in this compound Synthesis start This compound Building Block synthesis Solid-Phase Peptide Synthesis start->synthesis Incorporation cleavage TFA Cleavage synthesis->cleavage Completed Chain imp_trunc Truncated/ Deletion Sequences synthesis->imp_trunc Inefficient Coupling (Steric Hindrance) product Desired Peptide cleavage->product Successful Deprotection imp_mtr Incomplete Mtr Removal (+224 Da) cleavage->imp_mtr High Mtr Stability imp_boc Incomplete Boc Removal (+100 Da) cleavage->imp_boc Incomplete Deprotection imp_side Side-Reaction Products (e.g., Alkylation) cleavage->imp_side Prolonged Acid Exposure

References

Safety Operating Guide

Proper Disposal of Boc-N-Me-Arg(Mtr)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Boc-N-Me-Arg(Mtr)-OH based on available safety information for structurally similar compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for this specific compound before handling and disposal.

I. Essential Safety and Handling Information

This compound is a chemical reagent used in laboratory research, particularly in peptide synthesis. While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related compound, Boc-Arg(Mtr)-OH, indicates potential hazards. Therefore, it is crucial to handle this compound as a hazardous substance.

Key Hazard Information (Inferred from Boc-Arg(Mtr)-OH):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H351: Suspected of causing cancer.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially if there is a risk of generating dust.

II. Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes key identifiers and inferred hazard classifications based on the closely related compound Boc-Arg(Mtr)-OH.

Identifier Value
Chemical Name This compound
Synonym Boc-Nα-methyl-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine
CAS Number 125602-26-8[1][2]
Molecular Formula C22H36N4O7S[1][2]
Molecular Weight 500.61[1]
Inferred Hazard Classifications Carc. 2, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3[3]
Inferred Signal Word Warning[3]
Storage Class Code 11 - Combustible Solids[3]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound and any associated waste is to treat it as hazardous chemical waste.[4] This ensures the highest level of safety and environmental responsibility. Do not dispose of this compound or its containers in the regular trash or down the drain. [4]

Experimental Protocol for Disposal:

  • Waste Segregation and Collection (Solid Waste):

    • Collect all solid waste containing this compound, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a designated hazardous waste container.[4]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.[4]

  • Waste Segregation and Collection (Liquid Waste):

    • Solutions containing this compound should be collected in a designated hazardous waste container for liquid chemical waste.[4]

    • Ensure that incompatible waste streams are not mixed. For example, acidic and basic solutions should be stored in separate containers.[4]

  • Labeling of Waste Containers:

    • Clearly label the hazardous waste container with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other chemical constituents of the waste mixture.[4]

      • The approximate concentration or quantity of the waste.

      • The date the waste was first added to the container.

      • Your name and laboratory contact information.

  • Storage of Hazardous Waste:

    • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

    • The SAA should be located at or near the point of waste generation, be well-ventilated, and be away from sources of ignition.[4]

    • Ensure that incompatible wastes are segregated within the SAA to prevent accidental reactions.[4]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[4]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Boc-N-Me-Arg(Mtr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Boc-N-Me-Arg(Mtr)-OH (CAS No. 125602-26-8), a protected amino acid derivative utilized in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this reagent.

Physicochemical and Hazard Information
PropertyValue
Molecular Formula C22H36N4O7S
Molecular Weight 500.6 g/mol [1]
Appearance White to off-white powder
Storage Temperature 15-25°C
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risks such as inhalation of the powder, and skin or eye contact.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesANSI Z87.1 compliant, chemical splash goggles.Protects against dust particles and potential splashes of solutions.
Face ShieldRecommended when a significant splash hazard exists.Provides an additional layer of protection for the entire face.
Hand Protection Disposable Nitrile GlovesChemical-resistant. Double gloving is recommended for added protection.Prevents skin contact with the compound. Gloves should be changed immediately if contaminated.
Body Protection Laboratory CoatStandard lab coat.Protects skin and clothing from accidental spills and contamination.
Respiratory Protection N95 Dust Mask or RespiratorNIOSH-approved.Recommended when handling the powder outside of a certified chemical fume hood to avoid inhalation of fine dust particles.
General Attire Long Pants and Closed-Toe ShoesStandard laboratory practice.Protects against spills and physical hazards.
Emergency Procedures

Proper preparation for potential emergencies is crucial when handling chemical reagents.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek medical attention.
Fire-Fighting Measures

This compound is a combustible solid. In the event of a fire, follow these procedures.

MeasureAction
Suitable Extinguishing Media Use a dry chemical powder (ABC, BC), carbon dioxide, or foam fire extinguisher.[2][3] Water spray can also be used.
Unsuitable Extinguishing Media Avoid using a solid stream of water as it may scatter the dust and create an explosion hazard.
Specific Hazards As a combustible solid, it can form explosive dust-air mixtures.
Protective Equipment for Firefighters Wear self-contained breathing apparatus (SCBA) and full protective clothing.
Handling and Storage

Proper handling and storage are essential to maintain the stability and integrity of this compound.

AspectProcedure
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation. Avoid contact with skin, eyes, and clothing. Practice good laboratory hygiene and wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated place. The recommended storage temperature is 15-25°C.

Experimental Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into a peptide sequence can be challenging due to steric hindrance. The following is a representative protocol for a single coupling cycle in manual Boc-SPPS.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, PyBOP)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 5% DIPEA in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel with agitation.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Wash the resin with 5% DIPEA in DCM (2x for 2 minutes each) to neutralize the trifluoroacetate salt.

    • Wash the resin again with DCM (3x) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) and a suitable coupling reagent like HBTU (2-3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (4-6 equivalents) to the amino acid solution to begin activation.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature. Due to the steric hindrance of the N-methyl group, extended coupling times (2-4 hours or overnight) may be necessary.[4]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will not work for the secondary amine of the newly coupled N-methylated residue. Subsequent couplings will require alternative monitoring methods if the next residue is also N-methylated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Solid Waste All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered hazardous waste. Collect these items in a designated, labeled hazardous waste container.
Liquid Waste Solutions containing this compound, such as reaction mixtures and solvent washes, should be collected in a designated hazardous waste container for liquid chemical waste. Do not mix incompatible waste streams.
Container Disposal Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Final Disposal All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Workflow and Logical Relationships

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS and Conduct Risk Assessment B Don Appropriate PPE A->B C Weigh Compound in Fume Hood B->C D Perform Experimental Protocol (e.g., SPPS) C->D I Spill or Exposure Occurs C->I K Fire Occurs C->K E Segregate Solid and Liquid Waste D->E G Decontaminate Work Area D->G D->I D->K F Label and Store Waste Appropriately E->F H Arrange for Professional Waste Disposal F->H G->H J Follow First Aid Procedures I->J M Evacuate and Alert Others J->M L Use Appropriate Fire Extinguisher K->L L->M

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.